molecular formula C8H14O3 B105480 Ethyl 6-oxohexanoate CAS No. 27983-42-2

Ethyl 6-oxohexanoate

Cat. No.: B105480
CAS No.: 27983-42-2
M. Wt: 158.19 g/mol
InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N
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Description

Ethyl 6-oxohexanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBKRSENSOXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457523
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27983-42-2
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its utility is noted in the synthesis of pharmaceutical agents, including anti-cancer agents and multi-acting inhibitors targeting HDAC, FLT3, and JAK2.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while computed values are available, experimentally determined data for some properties such as boiling and melting points are not consistently reported in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[2]
Molecular Weight 158.19 g/mol PubChem[2]
CAS Number 27983-42-2PubChem[2]
IUPAC Name This compoundPubChem[2]
Synonyms 6-Oxohexanoic acid ethyl ester, Ethyl 5-formylpentanoatePubChem[2]
Boiling Point Not available (n/a)ChemSynthesis[3]
Melting Point Not available (n/a)ChemSynthesis[3]
Density Not available (n/a)ChemSynthesis[3]
XLogP3-AA (Computed) 0.6PubChem[2]
Topological Polar Surface Area (Computed) 43.4 ŲPubChem[2]
Hydrogen Bond Donor Count (Computed) 0PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 3PubChem[2]
Rotatable Bond Count (Computed) 7PubChem[2]

Synthesis of this compound

A potential synthetic pathway could start from monoethyl adipate. The carboxylic acid moiety of monoethyl adipate can be converted to an acyl chloride, which is then subjected to a controlled reduction to yield the desired aldehyde, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Acyl Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product A Monoethyl Adipate B Reaction with Thionyl Chloride (SOCl₂) A->B Activation C Ethyl 6-chloro-6-oxohexanoate B->C D Controlled Reduction (e.g., with a hindered hydride reagent) C->D Reduction E This compound D->E NMR_Workflow A Sample Preparation (Dissolve in CDCl₃) B NMR Spectrometer Setup A->B C Data Acquisition (¹H and ¹³C spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Confirmation E->F GCMS_Workflow A Sample Preparation (Dilute in a volatile solvent) B GC-MS Instrument Setup A->B C Injection and Separation (in GC column) B->C D Ionization and Mass Analysis (in MS) C->D E Data Analysis (Chromatogram and Mass Spectrum) D->E F Compound Identification and Purity Assessment E->F

References

An In-depth Technical Guide to Ethyl 6-oxohexanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its linear six-carbon chain can serve as a versatile linker in the design of bioactive molecules, connecting a pharmacophore to a desired functional group or scaffold. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of therapeutic agents. While direct synthesis of marketed drugs starting from this compound is not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from its role as a reagent for producing pharmaceutical agents, including anti-cancer agents and multi-acting inhibitors against targets like HDAC, FL3, and JAK2.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1][3]
Molecular Weight 158.19 g/mol [1][3]
CAS Number 27983-42-2[3][4]
Appearance Liquid[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]
Spectroscopic DataDescription
¹³C NMR Spectra available
Mass Spectrum GC-MS data available
IR Spectrum Vapor phase IR spectra available

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, Ethyl 6-hydroxyhexanoate. The latter is readily available and can be synthesized from the ring-opening of ε-caprolactone. Two common and effective methods for the oxidation step are Swern oxidation and ozonolysis of a corresponding unsaturated precursor.

Experimental Protocol 1: Synthesis via Swern Oxidation of Ethyl 6-hydroxyhexanoate

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Reaction Scheme:

G cluster_0 Swern Oxidation Ethyl_6-hydroxyhexanoate Ethyl 6-hydroxyhexanoate Ethyl_6-oxohexanoate This compound Ethyl_6-hydroxyhexanoate->Ethyl_6-oxohexanoate Reagents 1) (COCl)₂, DMSO, CH₂Cl₂ 2) Et₃N Reagents->Ethyl_6-oxohexanoate

Figure 1: Swern oxidation of Ethyl 6-hydroxyhexanoate.

Methodology:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 10 minutes.

  • Alcohol Addition: Add a solution of Ethyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at -78 °C. Stir for an additional 20 minutes.

  • Base Addition and Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the mixture. Continue stirring at -78 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Work-up: Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl. Separate the organic layer and wash it sequentially with water and brine. Extract the combined aqueous layers with diethyl ether.

  • Purification: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Experimental Protocol 2: Synthesis via Ozonolysis of Cyclohexene (Adapted for Ethyl Ester)

Ozonolysis provides an alternative route to aldehyde-esters from cyclic alkenes. The following is an adapted protocol based on the synthesis of the methyl ester.

Reaction Scheme:

G cluster_1 Ozonolysis Pathway Cyclohexene Cyclohexene Ethyl_6-oxohexanoate This compound Cyclohexene->Ethyl_6-oxohexanoate Ozonolysis 1) O₃, CH₂Cl₂/EtOH 2) Reductive Work-up Ozonolysis->Ethyl_6-oxohexanoate

Figure 2: Ozonolysis of cyclohexene to yield this compound.

Methodology:

  • Ozonolysis Reaction: In a three-necked round-bottom flask fitted with a gas inlet tube and a gas outlet, dissolve cyclohexene (1.0 equivalent) in a mixture of dichloromethane and ethanol. Cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, such as triphenylphosphine or zinc dust, to the reaction mixture and allow it to warm to room temperature.

  • Purification: After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to afford this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1][2] Its aldehyde functionality allows for a variety of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These reactions enable the incorporation of a six-carbon aliphatic linker into a drug candidate's structure. Such linkers are prevalent in various classes of therapeutic agents, including histone deacetylase (HDAC) inhibitors and kinase inhibitors.

Role in the Synthesis of HDAC Inhibitors

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells. A common structural motif for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. The linker is often an aliphatic chain.

While a direct, published synthesis of a specific HDAC inhibitor like Vorinostat or Belinostat from this compound is not readily found, the structure of these drugs highlights the importance of the C6 aliphatic chain. For instance, Vorinostat (Suberoylanilide Hydroxamic Acid) contains an eight-carbon chain. A synthetic strategy for analogues of such drugs could conceivably start from a functionalized hexanoate derivative.

Generalized Synthetic Logic:

The aldehyde group of this compound can be converted to an amine via reductive amination. This amine can then be coupled to a "cap" group. The ester functionality can be hydrolyzed to a carboxylic acid, which is then converted to a hydroxamic acid, the zinc-binding group.

G cluster_2 Hypothetical Synthesis of an HDAC Inhibitor Linker E6O This compound Intermediate Cap-NH-(CH₂)₅-COOEt E6O->Intermediate Step1 Reductive Amination (Cap-NH₂) Step1->Intermediate Acid Cap-NH-(CH₂)₅-COOH Intermediate->Acid Step2 Hydrolysis Step2->Acid HDACi HDAC Inhibitor (Cap-NH-(CH₂)₅-CONHOH) Acid->HDACi Step3 Hydroxamic Acid Formation Step3->HDACi

Figure 3: Hypothetical pathway for incorporating this compound into an HDAC inhibitor.

This logical flow demonstrates how the bifunctional nature of this compound makes it an attractive starting material for creating the linker and incorporating the zinc-binding group of a potential HDAC inhibitor.

Potential in Kinase Inhibitor Synthesis

Kinase inhibitors are another important class of anti-cancer drugs. Many of these also feature flexible linker regions connecting different pharmacophoric elements. The six-carbon chain of this compound could be utilized to synthesize such linkers, providing the necessary spacing and flexibility for optimal binding to the kinase active site. The synthetic transformations would be similar to those described for HDAC inhibitors, with the aldehyde and ester groups serving as handles for further chemical modifications.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis and the presence of two distinct and reactive functional groups allow for its incorporation into complex molecular architectures. While its direct application in the synthesis of currently marketed drugs is not prominently featured in the literature, its utility as a building block for creating the aliphatic linkers found in many HDAC and kinase inhibitors is clear. For researchers and scientists in drug discovery, this compound represents a readily accessible and synthetically flexible tool for the rational design and synthesis of novel therapeutic agents. The detailed experimental protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to Ethyl 6-oxohexanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxohexanoate, a bifunctional organic molecule featuring both an ester and an aldehyde group, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a historical perspective on its synthesis, detailed experimental protocols for its preparation, and its applications, particularly in the realm of pharmaceutical development. Quantitative data are presented in structured tables for clarity, and key synthetic pathways are illustrated with diagrams.

Introduction

This compound, also known as adipic acid semialdehyde ethyl ester or ethyl 5-formylpentanoate, is a valuable building block in organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important precursor for the synthesis of various heterocyclic compounds, polymers, and biologically active molecules. This guide aims to be a thorough resource for researchers and professionals working with this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 27983-42-2[1]
Appearance Liquid[2]
Boiling Point 127-128 °C at 12 mmHg[2]
Density 0.985 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.437[2]
InChIKey UWNBKRSENSOXKX-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CCCCC=O[1]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/ShiftsReference
¹³C NMR Spectra Available[1]
GC-MS Spectra Available[1]
IR (Vapor Phase) Spectra Available[1]

Historical Perspective and Synthesis

While a definitive "discovery" of this compound in a singular event is not clearly documented in readily available literature, its synthesis is rooted in the broader development of methods for the preparation of ω-oxoesters. The preparation of this class of compounds has evolved, with various synthetic strategies being reported over time. The following sections detail some of the key synthetic routes that have been employed.

From Adipic Acid Derivatives

A common and logical starting point for the synthesis of this compound is adipic acid, a readily available dicarboxylic acid. The challenge lies in the selective functionalization of one of the two carboxylic acid groups.

One of the most straightforward conceptual pathways involves the monoesterification of adipic acid to form monoethyl adipate, followed by the selective reduction of the remaining carboxylic acid to an aldehyde.

Workflow for Synthesis from Adipic Acid

AdipicAcid Adipic Acid MonoethylAdipate Monoethyl Adipate AdipicAcid->MonoethylAdipate Esterification (Ethanol, Acid Catalyst) AdipoylChlorideMonoester Adipic Acid Monoester Chloride MonoethylAdipate->AdipoylChlorideMonoester Chlorination (e.g., SOCl₂) Ethyl6Oxohexanoate This compound AdipoylChlorideMonoester->Ethyl6Oxohexanoate Reduction Ethyl6Hydroxyhexanoate Ethyl 6-hydroxyhexanoate Ethyl6Oxohexanoate This compound Ethyl6Hydroxyhexanoate->Ethyl6Oxohexanoate Oxidation (e.g., PCC, Swern)

References

Spectroscopic Analysis of Ethyl 6-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-oxohexanoate, a bifunctional molecule incorporating both an ester and an aldehyde functional group. The information presented herein is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in various scientific applications, including drug development.

Chemical Structure and Properties

This compound (C8H14O3) is a colorless liquid with a molecular weight of 158.20 g/mol . Its structure consists of a six-carbon chain with an ethyl ester at one terminus and an aldehyde at the other.

SMILES: CCOC(=O)CCCCC=O InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N CAS Number: 27983-42-2

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.77t1HH6 (CHO)
4.12q2HH7 (OCH₂)
2.46t2HH5 (CH₂)
2.30t2HH2 (CH₂)
1.65m4HH3, H4 (CH₂)
1.25t3HH8 (CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
202.5C6 (CHO)
173.3C1 (C=O, ester)
60.3C7 (OCH₂)
43.8C5
34.0C2
24.5C3
21.8C4
14.2C8 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester and aldehyde carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2940MediumC-H stretch (alkane)
~2860MediumC-H stretch (alkane)
~2720WeakC-H stretch (aldehyde)
~1735StrongC=O stretch (ester)
~1725StrongC=O stretch (aldehyde)
~1180StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
158Low[M]⁺ (Molecular Ion)
129Moderate[M - C₂H₅]⁺
113Moderate[M - OC₂H₅]⁺
101High[M - C₂H₅O₂]⁺
83Moderate[C₅H₇O]⁺
55High[C₄H₇]⁺
45Moderate[C₂H₅O]⁺
29High[CHO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard zg pulse program.

    • Number of scans: 16-32.

    • Relaxation delay: 1.0 s.

    • Acquisition time: ~4 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s.

IR Spectroscopy

Sample Preparation:

  • A single drop of neat this compound is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two KBr plates to form a thin film.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to obtain the final spectrum. A background spectrum of the clean, empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization.

G M [C8H14O3]+• m/z = 158 F1 [C6H9O3]+• m/z = 129 M->F1 - C2H5• F2 [C6H11O2]+ m/z = 113 M->F2 - •OC2H5 F6 [C2H5O]+ m/z = 45 M->F6 α-cleavage F7 [CHO]+ m/z = 29 M->F7 α-cleavage F3 [C5H9O2]+ m/z = 101 F2->F3 - C2H5OH (McLafferty) F4 [C5H7O]+ m/z = 83 F3->F4 - H2O F5 [C4H7]+ m/z = 55 F4->F5 - CO

Caption: Proposed fragmentation of this compound in EI-MS.

Technical Guide: Physical and Chemical Properties of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a potentially valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, heterocycles, and polymers. The presence of two reactive centers allows for selective transformations and the introduction of diverse functionalities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models, with limited experimentally determined values available in public literature. The following tables summarize the key physical and chemical properties.

General and Computed Properties
PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 27983-42-2PubChem[1]
Canonical SMILES CCOC(=O)CCCCC=OPubChem[1]
InChI Key UWNBKRSENSOXKX-UHFFFAOYSA-NPubChem[1]
XLogP3 1.3PubChem
Topological Polar Surface Area 43.4 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 7PubChem[1]
Experimental Physical Properties
PropertyValue (for Ethyl 6-hydroxyhexanoate)Source
Boiling Point 127-128 °C at 12 mmHgSigma-Aldrich[2]
Density 0.985 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index n20/D 1.437Sigma-Aldrich[2]

Spectroscopic Data

While direct spectra are not provided here, the following spectroscopic information for this compound is available in public databases:

  • ¹³C NMR: Data available from SpectraBase.

  • Mass Spectrometry (GC-MS): Data available from SpectraBase.

  • IR Spectra: Data available from SpectraBase.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the readily accessible literature. However, based on general synthetic methodologies for the conversion of nitro groups to carbonyls (the Nef reaction), a plausible synthetic route starting from ethyl 6-nitrohexanoate can be proposed. The following is a representative protocol based on the work of Ballini and Petrini on the oxidative conversion of aliphatic nitro compounds.[3][4][5][6][7]

Synthesis of this compound via the Nef Reaction

This protocol describes the oxidation of ethyl 6-nitrohexanoate to this compound.

Materials:

  • Ethyl 6-nitrohexanoate

  • Sodium nitrite (NaNO₂)

  • Acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-nitrohexanoate in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

  • Formation of the Nitronate: Slowly add an aqueous solution of sodium nitrite to the stirred solution of the nitro ester.

  • Acidification and Oxidation: While maintaining the cool temperature, add acetic acid dropwise to the reaction mixture. The reaction is a Nef reaction, where the nitro group is converted to a carbonyl group.

  • Work-up: After the reaction is complete (monitored by thin-layer chromatography), transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Ethyl 6-nitrohexanoate Ethyl 6-nitrohexanoate Dissolution in Dichloromethane Dissolution in Dichloromethane Ethyl 6-nitrohexanoate->Dissolution in Dichloromethane Sodium nitrite Sodium nitrite Nitronate Formation Nitronate Formation Sodium nitrite->Nitronate Formation Acetic acid Acetic acid Acidification & Oxidation (Nef Reaction) Acidification & Oxidation (Nef Reaction) Acetic acid->Acidification & Oxidation (Nef Reaction) Cooling (Ice Bath) Cooling (Ice Bath) Dissolution in Dichloromethane->Cooling (Ice Bath) Cooling (Ice Bath)->Nitronate Formation Nitronate Formation->Acidification & Oxidation (Nef Reaction) Work-up & Extraction Work-up & Extraction Acidification & Oxidation (Nef Reaction)->Work-up & Extraction Drying Drying Work-up & Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Column Chromatography) Purification (Column Chromatography) Solvent Removal->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Synthetic workflow for this compound.

Reactivity and Chemical Properties

This compound possesses two primary reactive sites: the aldehyde and the ester functional groups. This bifunctionality allows for a range of chemical transformations.

  • Aldehyde Group: The aldehyde is the more reactive of the two functional groups. It can undergo a variety of reactions typical of aldehydes:

    • Oxidation: Can be easily oxidized to the corresponding carboxylic acid, forming ethyl 6-carboxyhexanoate.

    • Reduction: Can be selectively reduced to the primary alcohol, yielding ethyl 6-hydroxyhexanoate.

    • Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents such as Grignard reagents, organolithium compounds, and cyanides.

    • Wittig Reaction: Can be converted to an alkene at the C6 position.

    • Imination/Enamine Formation: Reacts with primary and secondary amines to form imines and enamines, respectively.

  • Ester Group: The ethyl ester is less reactive than the aldehyde. It can undergo:

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 6-oxohexanoic acid.

    • Transesterification: The ethoxy group can be exchanged with other alkoxy groups in the presence of an acid or base catalyst.

    • Reduction: Can be reduced to the corresponding diol (hexane-1,6-diol) using strong reducing agents like lithium aluminum hydride.

    • Amidation: Can react with amines to form amides, though this reaction is generally less favorable than with more reactive acylating agents.

Reactivity_Diagram cluster_aldehyde_reactions Aldehyde Reactions cluster_ester_reactions Ester Reactions This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Wittig Reaction Wittig Reaction This compound->Wittig Reaction Hydrolysis Hydrolysis This compound->Hydrolysis Reduction (strong) Reduction (strong) This compound->Reduction (strong) Amidation Amidation This compound->Amidation Ethyl 6-carboxyhexanoate Ethyl 6-carboxyhexanoate Oxidation->Ethyl 6-carboxyhexanoate Ethyl 6-hydroxyhexanoate Ethyl 6-hydroxyhexanoate Reduction->Ethyl 6-hydroxyhexanoate Substituted Alcohols Substituted Alcohols Nucleophilic Addition->Substituted Alcohols Alkenes Alkenes Wittig Reaction->Alkenes 6-oxohexanoic acid 6-oxohexanoic acid Hydrolysis->6-oxohexanoic acid Hexane-1,6-diol Hexane-1,6-diol Reduction (strong)->Hexane-1,6-diol 6-oxo-amides 6-oxo-amides Amidation->6-oxo-amides

References

An In-depth Technical Guide to Ethyl 6-oxohexanoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of Ethyl 6-oxohexanoate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the compound's chemical properties, provides established synthesis protocols, and explores its role as a key building block in the development of targeted therapeutics, particularly Histone Deacetylase (HDAC) and Janus Kinase (JAK) inhibitors.

Chemical Identification and Properties

This compound is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable synthon for the introduction of a six-carbon linker in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
CAS Number 27983-42-2
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
IUPAC Name This compound
Synonyms Hexanoic acid, 6-oxo-, ethyl ester

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the readily available ε-caprolactone. The first step involves the ethanolysis of the lactone to yield Ethyl 6-hydroxyhexanoate, which is then oxidized to the desired aldehyde.

Experimental Protocol: Synthesis of Ethyl 6-hydroxyhexanoate from ε-caprolactone

This procedure outlines the acid-catalyzed ring-opening of ε-caprolactone with ethanol.

  • Materials: ε-caprolactone, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate, anhydrous magnesium sulfate, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone and an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Extract the product into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude Ethyl 6-hydroxyhexanoate, which can be purified by distillation.

Experimental Protocol: Oxidation of Ethyl 6-hydroxyhexanoate to this compound (Swern Oxidation)

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes.[1][2][3]

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), Ethyl 6-hydroxyhexanoate.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

    • After stirring for a short period, add a solution of Ethyl 6-hydroxyhexanoate in anhydrous DCM dropwise.

    • Continue stirring at -78 °C for 1-2 hours.

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain pure this compound.

An alternative to the Swern oxidation is the use of Dess-Martin periodinane (DMP), which is also a mild and selective oxidizing agent for primary alcohols.[4][5]

Applications in Drug Discovery

The linear six-carbon chain of this compound serves as a versatile linker in the design of bioactive molecules, particularly in the field of oncology and inflammatory diseases. Its aldehyde and ester functionalities allow for sequential chemical modifications to introduce a variety of pharmacophoric groups.

Role in Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression and cell death in cancer cells.[6] A common structural motif for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme.[2][7][8] The suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a prime example of an FDA-approved HDAC inhibitor that features a six-carbon linker derived from suberic acid.[9]

This compound is an ideal starting material for the synthesis of Vorinostat analogs. The aldehyde can be further functionalized, for instance, through reductive amination, to introduce the capping group, while the ester can be converted to a hydroxamic acid, the zinc-binding group.

Diagram 1: General Pharmacophore Model of an HDAC Inhibitor

HDAC_Inhibitor_Pharmacophore ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (e.g., derived from This compound) ZBG->Linker Cap Capping Group (interacts with enzyme surface) Linker->Cap

Caption: General structure of an HDAC inhibitor.

Potential Role in Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[10] Small molecule inhibitors of JAKs have emerged as effective therapeutics. The structure of many JAK2 inhibitors also incorporates linker moieties to optimally position the pharmacophoric groups within the ATP-binding site of the kinase. While direct use of this compound in prominent JAK2 inhibitors like Fedratinib is not explicitly detailed, the principles of using aliphatic linkers to connect key binding motifs are analogous.[11] The functional handles of this compound allow for the synthetic exploration of novel linker structures in the design of next-generation JAK inhibitors.

Diagram 2: Synthetic Workflow for Drug Candidate Synthesis

Synthetic_Workflow Start This compound Mod1 Modification of Aldehyde Group (e.g., Reductive Amination) Start->Mod1 Intermediate Intermediate with Capping Group Mod1->Intermediate Mod2 Modification of Ester Group (e.g., Hydroxamic Acid Formation) Intermediate->Mod2 Final Final Drug Candidate (e.g., HDAC Inhibitor) Mod2->Final

References

Synthesis of Ethyl 6-oxohexanoate: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Ethyl 6-oxohexanoate, a valuable ester in organic synthesis. The document outlines the key starting materials, detailed experimental protocols for major synthetic routes, and a comparative analysis of quantitative data. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials, with the most prominent routes originating from ε-caprolactone and monoethyl adipate . A less direct route, though industrially relevant for the precursor ε-caprolactone, starts from cyclohexanone .

The selection of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the process. The following sections provide a detailed examination of the viable synthetic strategies.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its immediate precursors.

Starting MaterialIntermediateProductReagentsReaction TimeTemperatureYield (%)Purity (%)
Monoethyl adipate-Ethyl 6-chloro-6-oxohexanoateBis(trichloromethyl) carbonate, Organic amine catalyst (e.g., N,N-dimethylformamide), Toluene or Ethyl acetate4-8 hours50-80 °CHigh>98%[1]
ε-CaprolactoneEthyl 6-hydroxyhexanoateThis compound1. Ethanol, Acid catalyst (e.g., H₂SO₄) 2. Oxidizing agent (e.g., PCC or Dess-Martin periodinane)----

Note: Quantitative data for the synthesis from ε-caprolactone is not explicitly detailed in the surveyed literature, hence the empty fields. The synthesis is a well-established two-step process, but specific yields and conditions can vary based on the chosen catalyst and oxidizing agent.

Experimental Protocols

Route 1: From Monoethyl Adipate via Ethyl 6-chloro-6-oxohexanoate

This two-step route involves the conversion of monoethyl adipate to its acid chloride, followed by a selective reduction to the aldehyde.

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate [1]

  • Materials:

    • Monoethyl adipate

    • Bis(trichloromethyl) carbonate

    • Organic amine catalyst (e.g., N,N-dimethylformamide)

    • Organic solvent (e.g., toluene or ethyl acetate)

  • Procedure:

    • In a reaction vessel, combine monoethyl adipate, bis(trichloromethyl) carbonate, and the organic amine catalyst in the chosen organic solvent. The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate should be in the range of 1:0.34 to 1:1.0, with the catalyst at 0.01 to 0.20 molar equivalents.

    • Heat the reaction mixture to a temperature between 50-80 °C.

    • Maintain the reaction at this temperature for 4 to 8 hours.

    • After the reaction is complete, remove the solvent by distillation under normal or reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain Ethyl 6-chloro-6-oxohexanoate.

Step 2: Reduction of Ethyl 6-chloro-6-oxohexanoate to this compound

The selective reduction of the acyl chloride to an aldehyde can be achieved using established methods such as the Rosenmund reduction or with specific hydride reagents.

  • Method A: Rosenmund Reduction

    • Reagents:

      • Ethyl 6-chloro-6-oxohexanoate

      • Hydrogen gas

      • Palladium on barium sulfate (poisoned catalyst)

      • Solvent (e.g., toluene)

    • General Protocol:

      • Dissolve Ethyl 6-chloro-6-oxohexanoate in an appropriate solvent in a reaction vessel equipped for hydrogenation.

      • Add the poisoned palladium catalyst.

      • Bubble hydrogen gas through the solution under controlled pressure and temperature.

      • Monitor the reaction progress until the acyl chloride is consumed.

      • Filter off the catalyst and remove the solvent to isolate the product.

  • Method B: Reduction with a Mild Hydride Reagent

    • Reagents:

      • Ethyl 6-chloro-6-oxohexanoate

      • Lithium tri-tert-butoxyaluminum hydride

      • Anhydrous solvent (e.g., THF)

    • General Protocol:

      • Dissolve Ethyl 6-chloro-6-oxohexanoate in an anhydrous solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

      • Slowly add a solution of a mild and sterically hindered hydride reducing agent, such as lithium tri-tert-butoxyaluminum hydride.

      • Stir the reaction at low temperature until completion.

      • Quench the reaction carefully and work up to isolate this compound.

Route 2: From ε-Caprolactone

This pathway involves the ring-opening of ε-caprolactone to form a hydroxy ester, which is then oxidized to the target aldehyde.

Step 1: Synthesis of Ethyl 6-hydroxyhexanoate

  • Materials:

    • ε-Caprolactone

    • Ethanol

    • Acid catalyst (e.g., sulfuric acid)

  • General Protocol:

    • Combine ε-caprolactone and an excess of ethanol in a reaction flask.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Heat the mixture to reflux and maintain for a sufficient time to ensure complete ring-opening.

    • After cooling, neutralize the acid catalyst.

    • Remove the excess ethanol and purify the resulting Ethyl 6-hydroxyhexanoate, typically by distillation.

Step 2: Oxidation of Ethyl 6-hydroxyhexanoate to this compound

The selective oxidation of the primary alcohol to an aldehyde can be performed using various reagents.

  • Method A: Pyridinium Chlorochromate (PCC) Oxidation

    • Reagents:

      • Ethyl 6-hydroxyhexanoate

      • Pyridinium chlorochromate (PCC)

      • Anhydrous dichloromethane (DCM) as solvent

      • Inert adsorbent (e.g., Celite)

    • General Protocol:

      • Suspend PCC in anhydrous DCM in a reaction flask, often with an inert adsorbent like Celite to prevent the formation of a tarry residue.

      • Add a solution of Ethyl 6-hydroxyhexanoate in anhydrous DCM to the PCC suspension.

      • Stir the mixture at room temperature until the oxidation is complete, monitoring by a suitable method like TLC.

      • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.

      • Concentrate the filtrate to obtain the crude this compound, which can be further purified if necessary.

  • Method B: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5][6]

    • Reagents:

      • Ethyl 6-hydroxyhexanoate

      • Dess-Martin periodinane (DMP)

      • Anhydrous dichloromethane (DCM) as solvent

    • General Protocol:

      • Dissolve Ethyl 6-hydroxyhexanoate in anhydrous DCM under an inert atmosphere.

      • Add Dess-Martin periodinane to the solution. The reaction is typically run at room temperature.

      • Stir for the required time, monitoring the reaction's progress.

      • Upon completion, quench the reaction, often with a solution of sodium thiosulfate.

      • Perform an aqueous workup to remove the iodine byproducts.

      • Dry the organic layer and remove the solvent to yield this compound.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships in the described synthetic routes.

Synthesis_Pathways AdipicAcid Adipic Acid MonoethylAdipate Monoethyl Adipate AdipicAcid->MonoethylAdipate Esterification Cyclohexanone Cyclohexanone Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Baeyer-Villiger Oxidation EthylChloroOxo Ethyl 6-chloro-6-oxohexanoate MonoethylAdipate->EthylChloroOxo Chlorination EthylOxo This compound EthylChloroOxo->EthylOxo Reduction EthylHydroxy Ethyl 6-hydroxyhexanoate Caprolactone->EthylHydroxy Ring-opening with Ethanol EthylHydroxy->EthylOxo Oxidation

Caption: Synthetic routes to this compound.

The diagram above illustrates the two primary synthetic pathways to this compound, starting from either Adipic Acid (via Monoethyl Adipate) or Cyclohexanone (via ε-Caprolactone). Each arrow represents a chemical transformation, with the type of reaction indicated. This visualization provides a clear and concise overview of the synthetic logic.

References

Navigating the Theoretical Landscape of Ethyl 6-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Properties and Computed Descriptors

A foundational step in any theoretical study is the characterization of the molecule's basic properties. The following data has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C8H14O3PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
IUPAC Name ethyl 6-oxohexanoatePubChem[1]
Canonical SMILES CCOC(=O)CCCCC=OPubChem[1]
InChI Key UWNBKRSENSOXKX-UHFFFAOYSA-NPubChem[1]
CAS Number 27983-42-2PubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 7PubChem[1]

A Roadmap for Theoretical Investigation: Experimental Protocols

The following section outlines a robust computational workflow for a thorough theoretical study of this compound. This protocol is based on standard practices in computational chemistry, similar to those applied to related molecules like ethyl hexanoate.

1. Conformational Analysis and Geometry Optimization

  • Objective: To identify the most stable three-dimensional structure(s) of this compound.

  • Methodology:

    • Initial Structure Generation: Generate a starting 3D structure of this compound using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify various low-energy conformers. This is crucial due to the molecule's flexibility arising from its rotatable bonds.

    • Quantum Mechanical Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for molecules of this type is B3LYP/6-31G(d).

    • Final Energy Calculation: For the most stable conformers, single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) can provide more accurate relative energies.

2. Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structures are true energy minima and to predict the infrared (IR) and Raman spectra.

  • Methodology:

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

    • Verification of Minima: The absence of imaginary frequencies confirms that the structure corresponds to a local minimum on the potential energy surface.

    • Spectral Prediction: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data if available.

3. Electronic Structure Analysis

  • Objective: To understand the electronic properties of the molecule, which are key to its reactivity.

  • Methodology:

    • Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character.

    • Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution and identify regions susceptible to electrostatic interactions.

    • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge delocalization and intramolecular interactions.

4. Thermodynamic Property Calculation

  • Objective: To compute key thermodynamic parameters.

  • Methodology:

    • The results of the frequency calculation can be used to determine thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation protocol described above.

Computational_Workflow start Start: Define Molecular Structure (this compound) conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima electronic_analysis Electronic Structure Analysis (HOMO, LUMO, ESP) verify_minima->electronic_analysis All Frequencies Real check_imaginary Imaginary Frequencies Found? verify_minima->check_imaginary Imaginary Frequencies Exist thermo_calc Thermodynamic Property Calculation electronic_analysis->thermo_calc end End: Comprehensive Theoretical Characterization thermo_calc->end check_imaginary->electronic_analysis No (Error in Check) restart_opt Refine Structure / Re-optimize check_imaginary->restart_opt Yes restart_opt->geom_opt

Caption: Computational workflow for the theoretical study of this compound.

Applications in Drug Development

A thorough theoretical understanding of this compound can significantly benefit drug development professionals. For instance, the calculated electronic properties can inform its potential as a covalent binder or its reactivity in bioconjugation strategies. The detailed 3D structural information from conformational analysis is essential for docking studies to predict binding affinities with protein targets. Furthermore, understanding its metabolic fate can be aided by computational predictions of reactive sites.

While a dedicated body of literature on the theoretical aspects of this compound is yet to be established, the framework for such an investigation is well-defined within the field of computational chemistry. This guide provides the necessary protocols and a conceptual roadmap for researchers to embark on a comprehensive theoretical characterization of this promising molecule. The insights gained from such studies will be invaluable for its application in organic synthesis, materials science, and, most notably, in the rational design of novel therapeutic agents.

References

A Comprehensive Review of Ethyl 6-Oxohexanoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on ethyl 6-oxohexanoate, a versatile building block in organic synthesis. The document details its synthesis, spectroscopic characterization, and its emerging role as a precursor in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Chemical Properties and Identification

This compound is an organic compound with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] It is also known by other names such as ethyl 5-formylpentanoate and 6-oxohexanoic acid ethyl ester.[1] Key identifiers for this compound are provided in the table below.

PropertyValue
IUPAC NameThis compound
CAS Number27983-42-2
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
SMILESCCOC(=O)CCCCC=O
InChIInChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3

Synthesis of this compound

Experimental Protocol: Oxidation of Ethyl 6-Hydroxyhexanoate

Objective: To synthesize this compound by the oxidation of ethyl 6-hydroxyhexanoate.

Materials:

  • Ethyl 6-hydroxyhexanoate

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction mixture is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional dichloromethane.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Note: The reaction conditions, including the choice of oxidizing agent, solvent, temperature, and reaction time, may need to be optimized to achieve the best yield and purity.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Ethyl 6-hydroxyhexanoate reaction Oxidation (e.g., PCC in DCM) start->reaction workup Filtration and Concentration reaction->workup Crude Product chromatography Column Chromatography workup->chromatography product This compound chromatography->product

General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.77t1H-CHO
~4.12q2H-OCH₂CH₃
~2.45t2H-CH₂CHO
~2.31t2H-CH₂CO₂Et
~1.65m4H-CH₂CH₂CH₂-
~1.25t3H-OCH₂CH₃
¹³C NMR Chemical Shift (ppm)Assignment
~202.5-CHO
~173.3-CO₂Et
~60.3-OCH₂CH₃
~43.8-CH₂CHO
~34.0-CH₂CO₂Et
~24.5-CH₂-
~21.7-CH₂-
~14.2-OCH₂CH₃

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1735StrongC=O stretch (ester)
~1725StrongC=O stretch (aldehyde)
~1180StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage adjacent to the carbonyl groups.[2]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[3] One area of significant interest is its use as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. Hydroxamic acids are a well-known class of HDAC inhibitors, and they can be synthesized from ethyl esters.

Synthesis of Hydroxamic Acids from Ethyl Esters

The conversion of an ethyl ester, such as this compound, to a hydroxamic acid is a key step in the synthesis of certain HDAC inhibitors. This transformation is typically achieved by reacting the ester with hydroxylamine.

General Reaction:

R-COOEt + NH₂OH → R-CONHOH + EtOH

Several methods have been developed for this conversion, including direct reaction with hydroxylamine, often in the presence of a base like sodium methoxide, and microwave-assisted synthesis.[4][5]

The following diagram illustrates the potential synthetic pathway from this compound to a hydroxamic acid derivative, a key pharmacophore in many HDAC inhibitors.

G cluster_pathway Potential Synthetic Pathway to a Bioactive Moiety start This compound reaction1 Further functionalization (e.g., reductive amination) start->reaction1 intermediate Modified Hexanoate Derivative reaction1->intermediate reaction2 Reaction with Hydroxylamine (NH₂OH) intermediate->reaction2 product Hydroxamic Acid Derivative (Potential HDAC Inhibitor) reaction2->product

Potential pathway to hydroxamic acid derivatives from this compound.

While a direct synthesis of a marketed HDAC inhibitor starting from this compound is not explicitly detailed in readily available literature, its structure provides a versatile scaffold for the elaboration into such molecules. The aldehyde functionality can be modified through various reactions, such as reductive amination or Wittig reactions, to introduce different cap groups, while the ester can be converted to the zinc-binding hydroxamic acid group. This flexibility makes this compound a valuable starting material for the synthesis of libraries of potential HDAC inhibitors for screening and drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with clear applications in organic synthesis. Its straightforward synthesis from ethyl 6-hydroxyhexanoate and its well-defined spectroscopic properties make it an attractive building block. Of particular importance to the pharmaceutical industry is its potential as a precursor for the synthesis of bioactive molecules, most notably hydroxamic acid-based HDAC inhibitors. Further research into the development of novel synthetic routes utilizing this compound is likely to yield new therapeutic candidates for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-oxohexanoate is a valuable bifunctional molecule often utilized as a building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure incorporates both an ester and an aldehyde, allowing for a wide range of subsequent chemical transformations. This document provides a detailed two-step protocol for the synthesis of this compound starting from adipic acid monoethyl ester. The described methodology involves the selective reduction of the carboxylic acid moiety followed by a mild oxidation of the resulting primary alcohol.

Overall Reaction Scheme

The synthesis of this compound from adipic acid monoethyl ester is achieved in two sequential steps:

  • Selective Reduction: The carboxylic acid group of adipic acid monoethyl ester is selectively reduced to a primary alcohol using a borane reagent, yielding ethyl 6-hydroxyhexanoate.

  • Mild Oxidation: The primary alcohol of ethyl 6-hydroxyhexanoate is then oxidized to an aldehyde using Dess-Martin periodinane (DMP) to produce the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Selective ReductionAdipic acid monoethyl ester, Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)0 to Room Temp.8~88[1]
2Mild OxidationEthyl 6-hydroxyhexanoate, Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room Temp.2–4>90 (typical)

Experimental Protocols

Step 1: Selective Reduction of Adipic Acid Monoethyl Ester to Ethyl 6-hydroxyhexanoate

This protocol is based on the established method for the selective reduction of carboxylic acids in the presence of esters using borane reagents.[2][3]

Materials:

  • Adipic acid monoethyl ester

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic acid monoethyl ester (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (approximately 1.0-1.2 equivalents) dropwise to the stirred solution of adipic acid monoethyl ester.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the flask back to 0 °C with an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol until the effervescence ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 6-hydroxyhexanoate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Mild Oxidation of Ethyl 6-hydroxyhexanoate to this compound

This protocol is a general procedure for the Dess-Martin oxidation of primary alcohols to aldehydes.[4][5][6][7][8][9]

Materials:

  • Ethyl 6-hydroxyhexanoate

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve ethyl 6-hydroxyhexanoate (1 equivalent) in anhydrous DCM.

  • To the stirred solution, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a stirred mixture of saturated aqueous NaHCO₃ solution and an aqueous solution of 10% Na₂S₂O₃.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel to obtain the pure aldehyde.

Visualizations

Synthesis_Workflow AdipicAcid Adipic Acid Monoethyl Ester Reduction Selective Reduction (BH₃·THF) AdipicAcid->Reduction HydroxyEster Ethyl 6-hydroxyhexanoate Reduction->HydroxyEster Oxidation Mild Oxidation (Dess-Martin Periodinane) HydroxyEster->Oxidation OxoEster This compound (Final Product) Oxidation->OxoEster

References

Application Notes and Protocols: Ethyl 6-oxohexanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 6-oxohexanoate as a versatile building block in organic synthesis. This compound, with its bifunctional nature possessing both an aldehyde and an ester group, serves as a valuable precursor for the synthesis of a wide array of more complex molecules, including amino acids, lactams, and other heterocyclic systems that are relevant to pharmaceutical and materials science research.

Introduction

This compound is a linear C8 aliphatic compound featuring a terminal aldehyde and an ethyl ester. This unique combination of functional groups allows for selective chemical transformations, making it an ideal starting material for the synthesis of various organic compounds. The aldehyde functionality can readily undergo nucleophilic addition, reduction, oxidation, and olefination reactions, while the ester group can be hydrolyzed, reduced, or be involved in condensation reactions. This document focuses on a key transformation: the synthesis of ethyl 6-aminohexanoate via reductive amination.

Application: Synthesis of Ethyl 6-aminohexanoate via Reductive Amination

The conversion of this compound to ethyl 6-aminohexanoate introduces a primary amine group, transforming the molecule into a valuable intermediate for the synthesis of polyamides (such as Nylon-6), and as a precursor for various pharmaceuticals and other specialty chemicals. Reductive amination is a highly efficient method for this transformation.

Reaction Scheme

The overall reaction involves the formation of an intermediate imine from the reaction of the aldehyde with an ammonia source, followed by in-situ reduction to the corresponding amine.

Overall Reaction:

Experimental Workflow

The experimental process for the reductive amination of this compound is outlined below. This workflow is designed for efficiency and high yield, employing standard laboratory techniques.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification cluster_product Final Product start Dissolve this compound in Methanol add_nh4cl Add Ammonium Chloride start->add_nh4cl cool Cool to 0°C add_nh4cl->cool add_nabh4 Add Sodium Borohydride (portion-wise) cool->add_nabh4 stir Stir at Room Temperature (12 hours) add_nabh4->stir quench Quench with HCl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry with Na2SO4 extract->dry purify Purify by Column Chromatography dry->purify end Ethyl 6-aminohexanoate purify->end

Experimental workflow for the synthesis of ethyl 6-aminohexanoate.
Signaling Pathway of Reductive Amination

The mechanism of reductive amination involves two key stages: the formation of an imine followed by its reduction.

signaling_pathway cluster_imine_formation Imine Formation cluster_reduction Reduction aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH3 ammonia Ammonia (from NH4Cl) ammonia->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O amine Ethyl 6-aminohexanoate imine->amine + NaBH4 (Hydride attack) nabh4 Sodium Borohydride (NaBH4) nabh4->amine

Mechanism of the reductive amination of this compound.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ammonium chloride (NH₄Cl, 1.5 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M). Add ammonium chloride (1.5 eq) to the solution and stir until it dissolves.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and basify with saturated NaHCO₃ solution until the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution in vacuo. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 6-aminohexanoate.

Quantitative Data

The following table summarizes the typical quantitative data for the reductive amination of this compound.

ParameterValue
Starting MaterialThis compound (1.0 g, 6.32 mmol)
ReagentsNH₄Cl (0.51 g, 9.48 mmol), NaBH₄ (0.36 g, 9.48 mmol)
Solvent Volume32 mL Methanol
Reaction Time12 hours
Reaction Temperature0 °C to Room Temperature
Product Yield (Illustrative)0.85 g (85%)
Product AppearanceColorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, J=7.1 Hz, 2H), 2.68 (t, J=6.8 Hz, 2H), 2.29 (t, J=7.4 Hz, 2H), 1.63 (m, 2H), 1.48 (m, 2H), 1.37 (m, 2H), 1.25 (t, J=7.1 Hz, 3H), 1.18 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 173.9, 60.2, 42.2, 34.3, 33.1, 26.5, 24.8, 14.2

Note: Yields are illustrative and may vary based on experimental conditions and scale.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reductive amination protocol detailed in this document provides a reliable method for the synthesis of ethyl 6-aminohexanoate, a key intermediate for further synthetic transformations. The straightforward nature of this reaction, coupled with the potential for high yields, makes it an attractive process for both academic research and industrial applications in drug development and materials science.

Application Notes and Protocols: The Versatile Role of Ethyl 6-oxohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 6-oxohexanoate and its derivatives in the preparation of valuable pharmaceutical intermediates. The following sections detail key transformations, experimental protocols, and the biological significance of the resulting molecules, offering a valuable resource for researchers in drug discovery and development.

Introduction: this compound as a Key Building Block

This compound, with its bifunctional nature comprising an ester and a ketone, is a versatile starting material in organic synthesis. The reactivity of both the ketone and the ester functionalities allows for a wide range of chemical modifications, making it an ideal precursor for the synthesis of various pharmaceutical intermediates. This document focuses on two primary applications: the synthesis of Thioctic Acid (α-Lipoic Acid) and 6-Aminocaproic Acid, both of which have significant therapeutic applications.

Application I: Synthesis of Thioctic Acid (α-Lipoic Acid)

Thioctic acid is a potent antioxidant used in the management of diabetic neuropathy.[1] Its synthesis often proceeds through intermediates derived from this compound. A key precursor, ethyl 6-chloro-6-oxohexanoate, can be synthesized from monoethyl adipate. The subsequent multi-step synthesis involves the introduction of the dithiolane ring, a critical pharmacophore for its antioxidant activity.

Synthetic Workflow for Thioctic Acid

The overall synthetic strategy involves the initial preparation of a key intermediate, ethyl 6-chloro-6-oxohexanoate, followed by a series of transformations to construct the thioctic acid molecule.

G cluster_0 Synthesis of Ethyl 6-chloro-6-oxohexanoate cluster_1 Synthesis of Thioctic Acid Monoethyl adipate Monoethyl adipate Reaction Mixture Reaction Mixture Monoethyl adipate->Reaction Mixture Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate->Reaction Mixture Organic amine catalyst Organic amine catalyst Organic amine catalyst->Reaction Mixture Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Ethyl 8-chloro-6-oxooctanoate Ethyl 8-chloro-6-oxooctanoate Ethyl 6-chloro-6-oxohexanoate->Ethyl 8-chloro-6-oxooctanoate Further Steps Reaction Mixture->Ethyl 6-chloro-6-oxohexanoate Organic Solvent, 50-80°C Ethyl 6,8-dichlorooctanoate Ethyl 6,8-dichlorooctanoate Thioctic acid ethyl ester Thioctic acid ethyl ester Ethyl 6,8-dichlorooctanoate->Thioctic acid ethyl ester Na2S, Sulfur Sodium sulfide Sodium sulfide Thioctic Acid Thioctic Acid Thioctic acid ethyl ester->Thioctic Acid Hydrolysis Ethyl 8-chloro-6-oxooctanoate->Ethyl 6,8-dichlorooctanoate Reduction & Chlorination

Caption: Synthetic workflow for Thioctic Acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This protocol is based on the reaction of monoethyl adipate with bis(trichloromethyl) carbonate.

ParameterValue
Reactants
Monoethyl adipate1 eq
Bis(trichloromethyl) carbonate0.34 - 1.0 eq
Organic amine catalyst (e.g., Pyridine, N,N-dimethylformamide)0.01 - 0.20 eq
Solvent Toluene or Ethyl acetate
Temperature 50 - 80 °C
Reaction Time 4 - 8 hours
Yield 87.0% - 90.5%
Purity 98.0% - 99.0%

Methodology:

  • To a solution of monoethyl adipate in an organic solvent (e.g., toluene), add the organic amine catalyst.

  • Slowly add bis(trichloromethyl) carbonate to the mixture while maintaining the temperature between 50-80°C.

  • Stir the reaction mixture for 4-8 hours at the same temperature.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 6-chloro-6-oxohexanoate.[2]

Protocol 2: Synthesis of Thioctic Acid from Ethyl 6,8-dichlorooctanoate

This protocol outlines the formation of the dithiolane ring and final hydrolysis.

ParameterValue
Reactants
Ethyl 6,8-dichlorooctanoate1 eq
Sodium sulfide hydrate1.1 eq
Sulfur1.5 eq
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time ~2 hours (addition) + 1 hour (reflux)
Yield 71% - 76% (of pure R,S-thioctic acid)

Methodology:

  • To a mixture of ethanol and n-propanol, add ethyl 6,8-dichlorooctanoate and sulfur with stirring.

  • Gently reflux the mixture.

  • Add a solution of sodium sulfide hydrate in a mixture of water and ethanol dropwise over approximately 2 hours while maintaining a gentle reflux.

  • After the addition is complete, continue refluxing for an additional hour.

  • Cool the reaction mixture and add cyclohexane and water.

  • Acidify the mixture with 10% hydrochloric acid.

  • Separate the phases and treat the organic phase with a solution of sodium hydroxide and sodium sulfite in water.

  • Stir the two-phase system at 68-70°C for 2 hours.

  • After cooling and phase separation, acidify the aqueous phase and extract with a cyclohexane/ethyl acetate mixture.

  • The combined organic phases are then processed to crystallize pure R,S-thioctic acid.[3]

Biological Signaling Pathway of Thioctic Acid

Thioctic acid exerts its therapeutic effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.

G Thioctic Acid Thioctic Acid DHLA Dihydrolipoic Acid (DHLA) Thioctic Acid->DHLA Reduction ROS Scavenging ROS Scavenging Thioctic Acid->ROS Scavenging Metal Chelation Metal Chelation Thioctic Acid->Metal Chelation Chelates Cu2+, Zn2+ Nrf2 Pathway Nrf2 Pathway Thioctic Acid->Nrf2 Pathway Activates NF-κB Inhibition NF-κB Inhibition Thioctic Acid->NF-κB Inhibition Inhibits IKK-β Insulin Signaling Insulin Signaling Thioctic Acid->Insulin Signaling Enhances DHLA->ROS Scavenging DHLA->Metal Chelation Chelates Fe3+, Cd2+ Antioxidant Regeneration Antioxidant Regeneration DHLA->Antioxidant Regeneration Regenerates Vitamin C & E Antioxidant Gene Expression Antioxidant Gene Expression Nrf2 Pathway->Antioxidant Gene Expression Reduced Inflammation Reduced Inflammation NF-κB Inhibition->Reduced Inflammation Glucose Uptake Glucose Uptake Insulin Signaling->Glucose Uptake Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection Reduced Inflammation->Cellular Protection Glucose Uptake->Cellular Protection

Caption: Mechanism of action of Thioctic Acid.

Thioctic acid and its reduced form, dihydrolipoic acid (DHLA), directly scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions, and participate in the regeneration of other endogenous antioxidants like vitamin C and vitamin E.[3][4][5] Furthermore, thioctic acid modulates key signaling pathways involved in cellular stress response and inflammation. It can activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant gene expression.[3][6] Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway and enhance insulin signaling, which contributes to its therapeutic effects in diabetic neuropathy.[6]

Application II: Synthesis of 6-Aminocaproic Acid

6-Aminocaproic acid is a derivative of the amino acid lysine and is used as an antifibrinolytic agent to treat certain bleeding disorders.[1] It can be synthesized from this compound via reductive amination.

Synthetic Workflow for 6-Aminocaproic Acid

The synthesis involves the conversion of the ketone in this compound to an amine, followed by hydrolysis of the ester.

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Amine Source Ammonia or Amine Amine Source->Imine Intermediate Reducing Agent Reducing Agent Ethyl 6-aminohexanoate Ethyl 6-aminohexanoate Reducing Agent->Ethyl 6-aminohexanoate 6-Aminocaproic Acid 6-Aminocaproic Acid Ethyl 6-aminohexanoate->6-Aminocaproic Acid Hydrolysis Imine Intermediate->Ethyl 6-aminohexanoate Reduction

Caption: Synthesis of 6-Aminocaproic Acid.

Experimental Protocol

Protocol 3: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound.

ParameterValue
Reactants
This compound1 eq
Amine (e.g., Ammonia, Ammonium acetate)1 - 1.2 eq
Reducing Agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Pd-C)1.5 - 2 eq
Solvent Methanol or Dichloromethane
Temperature Room temperature to reflux
Reaction Time 12 - 24 hours

Methodology:

  • Dissolve this compound and the amine source in the chosen solvent.

  • If using a borohydride reagent, add it portion-wise to the reaction mixture at room temperature.

  • If using catalytic hydrogenation, add the Pd/C catalyst and subject the mixture to a hydrogen atmosphere.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction (if a borohydride was used) and perform an appropriate workup to isolate the crude ethyl 6-aminohexanoate.

  • The crude product can then be purified by column chromatography or distillation.

Protocol 4: Hydrolysis of Ethyl 6-aminohexanoate

This protocol describes the final step to obtain 6-aminocaproic acid.

ParameterValue
Reactant Ethyl 6-aminohexanoate
Reagent Aqueous acid (e.g., HCl) or base (e.g., NaOH)
Temperature Reflux
Reaction Time 2 - 4 hours

Methodology:

  • Reflux the ethyl 6-aminohexanoate in an aqueous solution of a strong acid or base.

  • After the hydrolysis is complete, neutralize the reaction mixture.

  • The product can be isolated by crystallization or by using ion-exchange chromatography.

Alternative Transformations of this compound

The ketone functionality of this compound can also undergo other important transformations, such as the Wittig reaction, to introduce carbon-carbon double bonds, further expanding its utility in synthesizing diverse pharmaceutical intermediates.

Protocol 5: Wittig Reaction of this compound

This protocol provides a general framework for the Wittig olefination.

ParameterValue
Reactants
This compound1 eq
Phosphonium ylide1.1 - 1.5 eq
Solvent THF, Diethyl ether, or DMSO
Temperature -78 °C to room temperature
Reaction Time 1 - 12 hours

Methodology:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH).

  • Cool the ylide solution to the desired temperature (typically -78 °C or 0 °C).

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the required time.

  • Quench the reaction and perform an extractive workup to remove the triphenylphosphine oxide byproduct.

  • Purify the resulting alkene by column chromatography.

Conclusion

This compound is a highly valuable and versatile platform molecule for the synthesis of important pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in the preparation of Thioctic Acid and 6-Aminocaproic Acid, highlighting its significance for researchers and professionals in the field of drug development. The various chemical transformations possible with this starting material open up avenues for the creation of a wide array of complex and biologically active molecules.

References

Application Notes and Protocols: Reaction of Ethyl 6-oxohexanoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Ethyl 6-oxohexanoate with Grignard reagents. It covers the underlying principles of chemoselectivity, reaction mechanisms, and practical guidance for laboratory synthesis.

Introduction and Principle

This compound is a bifunctional molecule containing both an aldehyde and an ester group.[1] The Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, is a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3] When a substrate possesses multiple electrophilic sites, such as in this compound, the concept of chemoselectivity becomes critical.

The reactivity of carbonyl groups towards Grignard reagents generally follows the order: Aldehydes > Ketones > Esters.[4][5] This reactivity difference is attributed to both steric and electronic factors. Aldehydes are less sterically hindered and more electrophilic than ketones. Esters are less reactive than ketones because the carbonyl carbon's electrophilicity is reduced by resonance with the adjacent oxygen atom's lone pair.[5]

Consequently, the reaction of this compound with a Grignard reagent can be controlled by stoichiometry to selectively target either the aldehyde or both the aldehyde and ester functionalities.

  • One equivalent of Grignard reagent will preferentially react with the more reactive aldehyde group to yield a secondary alcohol.

  • Three or more equivalents are required to ensure the reaction goes to completion at both sites, reacting first with the aldehyde (1 eq.) and then twice with the ester (2 eq.) to yield a diol containing a secondary and a tertiary alcohol.[6][7]

Reaction Pathways and Stoichiometric Control

The choice of product is dictated by the amount of Grignard reagent used. The diagram below illustrates the sequential reaction pathways.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate Product cluster_final Final Product A This compound B Ethyl 6-hydroxy-heptanoate derivative (Secondary Alcohol-Ester) A->B + 1 eq. R-MgX (Aldehyde Attack) C 1,6-Diol Derivative (Secondary & Tertiary Alcohol) A->C + 3 eq. R-MgX (excess) (Complete Reaction) B->C + 2 eq. R-MgX (Ester Attack) Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis arrow arrow A Assemble & Flame-Dry Glassware B Prepare Anhydrous Solvents & Reagents A->B C Form Grignard Reagent (R-X + Mg) B->C D Cool Grignard Solution (0 °C) C->D E Slowly Add This compound D->E F Stir at Room Temp E->F G Quench with aq. NH4Cl / HCl F->G H Liquid-Liquid Extraction G->H I Wash & Dry Organic Layer H->I J Evaporate Solvent I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

References

Application Notes and Protocols for the Wittig Reaction of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. For a substrate such as ethyl 6-oxohexanoate, which contains both an aldehyde and an ester functional group, the Wittig reaction offers a chemoselective method to transform the aldehyde moiety into an alkene while leaving the ester group intact.[1][2] This application note provides a detailed overview of the reaction conditions, including protocols for using both stabilized and non-stabilized ylides, and discusses the closely related Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for achieving high (E)-alkene selectivity.

Reaction Overview and Stereoselectivity

The stereochemical outcome of the Wittig reaction with an aldehyde like this compound is primarily determined by the nature of the phosphorus ylide employed.[1]

  • Non-stabilized ylides (e.g., alkylidenetriphenylphosphoranes) are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity under lithium-salt-free conditions.[1]

  • Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally produce (E)-alkenes with high selectivity.[1][3]

  • The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that uses phosphonate carbanions, is renowned for producing (E)-alkenes with excellent selectivity and offers the advantage of a water-soluble phosphate byproduct, simplifying purification.[4][5]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the olefination of this compound using different types of ylides. The data is compiled from protocols for analogous long-chain aliphatic aldehydes.

Ylide TypeReagent ExampleTypical BaseSolventTemp. (°C)Typical Yield (%)Expected E:Z RatioReference
Non-Stabilized Methyltriphenylphosphonium bromiden-BuLi, NaH, NaNH₂THF, Diethyl Ether-78 to RT60-85>95:5 (Z)[1][6]
Stabilized Ethyl (triphenylphosphoranylidene)acetateNaHCO₃ (aq), K₂CO₃, DBUH₂O, CH₂Cl₂, TolueneRT to Reflux80-98>95:5 (E)[7][8]
HWE Reagent Triethyl phosphonoacetateNaH, NaOEt, DBUTHF, DMF0 to RT85-95>98:2 (E)[4][5][9]

Experimental Protocols

Protocol 1: Synthesis of (Z)-ethyl oct-6-enoate using a Non-Stabilized Ylide

This protocol is adapted from standard procedures for the synthesis of (Z)-alkenes from aliphatic aldehydes.[6]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will typically turn a deep yellow or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: One-Pot Aqueous Synthesis of (E)-ethyl oct-2,6-dienoate using a Stabilized Ylide

This protocol is based on the highly efficient and environmentally friendly procedure developed by Bergdahl and co-workers for various aldehydes.[7][8]

Materials:

  • Triphenylphosphine (PPh₃)

  • Ethyl bromoacetate

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents), followed by a saturated aqueous solution of NaHCO₃ (to make a ~0.3 M solution with respect to PPh₃). Stir the suspension vigorously for 1 minute.

  • One-Pot Reaction: To the stirred suspension, add ethyl bromoacetate (1.6 equivalents) followed by this compound (1.0 equivalent). Continue to stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material, containing the product and triphenylphosphine oxide, can be purified by silica gel column chromatography.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-ethyl oct-2,6-dienoate

The HWE reaction is a reliable method for the synthesis of (E)-α,β-unsaturated esters.[4][9]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Phosphonate Anion Generation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • HWE Reaction: Cool the solution of the phosphonate anion to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can often be removed by aqueous extraction, simplifying purification.[5]

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation cluster_Wittig_Reaction Wittig Reaction cluster_Purification Work-up & Purification P_Salt Phosphonium Salt (RCH₂P⁺Ph₃Br⁻) Ylide Phosphorus Ylide (RCH=PPh₃) P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Decomposition Workup Aqueous Work-up Alkene->Workup Byproduct->Workup Chromatography Column Chromatography Workup->Chromatography Alkene_Pure Alkene_Pure Chromatography->Alkene_Pure Purified Alkene

Caption: General workflow for the Wittig reaction of this compound.

HWE_Reaction_Workflow cluster_Anion_Generation Anion Generation cluster_HWE_Reaction HWE Reaction cluster_Purification_HWE Work-up & Purification Phosphonate Phosphonate Ester ((EtO)₂P(O)CH₂CO₂Et) Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Intermediate Intermediate Adduct Anion->Intermediate Aldehyde This compound Aldehyde->Intermediate E_Alkene (E)-Alkene Product Intermediate->E_Alkene Elimination Phosphate_Byproduct Water-Soluble Phosphate Intermediate->Phosphate_Byproduct Elimination Workup_HWE Aqueous Extraction E_Alkene->Workup_HWE Phosphate_Byproduct->Workup_HWE Chromatography_HWE Chromatography (if needed) Workup_HWE->Chromatography_HWE Purified_E_Alkene Purified_E_Alkene Chromatography_HWE->Purified_E_Alkene Purified (E)-Alkene

Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) reaction.

References

Application Notes and Protocols for the Purification of Ethyl 6-oxohexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of Ethyl 6-oxohexanoate using silica gel column chromatography. This compound is a valuable bifunctional molecule, incorporating both an ester and an aldehyde functional group, making it a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps. This protocol details the necessary materials, equipment, and a step-by-step procedure for efficient purification. The methodology is designed to separate the target compound from common impurities derived from its synthesis, such as unreacted starting materials and byproducts.

Introduction

This compound is a linear C8 aliphatic ester-aldehyde. A common synthetic route to this compound involves the oxidation of ethyl 6-hydroxyhexanoate or the partial reduction of a precursor such as monoethyl adipate. These synthetic methods can result in a crude product mixture containing unreacted starting materials, over-oxidized or over-reduced byproducts, and other impurities. Column chromatography is a highly effective technique for the purification of moderately polar organic compounds like this compound, as it separates molecules based on their differential adsorption to a stationary phase. This application note provides a detailed protocol for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase.

Physicochemical Properties and Impurity Profile

A summary of the key physicochemical properties of this compound and its potential impurities is provided in Table 1. Understanding these properties is crucial for developing an effective purification strategy. The polarity of the compounds dictates their interaction with the stationary phase and, consequently, their elution order.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)PolarityPredicted Elution Order
Diethyl adipate (Impurity)C10H18O4202.25251Least Polar1st
This compound (Product) C8H14O3 158.19 Not available Moderately Polar 2nd
Monoethyl adipate (Impurity)C8H14O4174.19155-157 (at 10 mmHg)Most Polar3rd

Note: The predicted elution order is based on the general principle that in normal-phase chromatography, less polar compounds elute before more polar compounds. Carboxylic acids are significantly more polar than esters and aldehydes.

Experimental Protocol

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. The quantities can be scaled up or down as needed, with appropriate adjustments to the column size and solvent volumes.

Materials and Equipment

Table 2: Materials and Reagents

MaterialGradeSupplier
Silica Gel (60 Å, 230-400 mesh)Chromatography GradeStandard laboratory supplier
HexaneHPLC GradeStandard laboratory supplier
Ethyl AcetateHPLC GradeStandard laboratory supplier
Crude this compoundN/ASynthesized in-house
TLC plates (Silica gel 60 F254)Analytical GradeStandard laboratory supplier
Potassium permanganate stainN/APrepared in-house

Table 3: Equipment

EquipmentSpecifications
Glass chromatography column40-50 mm diameter, 400-500 mm length
Separatory funnel (for solvent reservoir)500 mL or 1 L
Round bottom flasksVarious sizes (for fraction collection)
Rotary evaporatorStandard laboratory model
TLC developing chamberStandard glass chamber with lid
UV lamp254 nm
Hot plate/stirrerStandard laboratory model
Glass wool or cotton
Sand, acid-washed
Procedure

Step 1: Preparation of the Mobile Phase

Prepare stock solutions of the following hexane/ethyl acetate mixtures. The total volume required will depend on the scale of the purification. For a column packed with ~100 g of silica gel, approximately 1-1.5 L of total eluent will be needed.

  • Eluent A: 95:5 (v/v) Hexane:Ethyl Acetate

  • Eluent B: 80:20 (v/v) Hexane:Ethyl Acetate

  • Eluent C: 50:50 (v/v) Hexane:Ethyl Acetate

Step 2: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system and to visualize the separation of the product from impurities.

  • Dissolve a small amount of the crude this compound in ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing Eluent B (80:20 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp (if any components are UV active) and then by staining with potassium permanganate. Aldehydes typically stain yellow/brown with permanganate.

  • The desired product, this compound, should have an Rf value of approximately 0.2-0.4 in this solvent system for optimal separation on the column. Adjust the polarity of the mobile phase if necessary.

Step 3: Packing the Chromatography Column

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of acid-washed sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in Eluent A (95:5 Hexane:Ethyl Acetate). Use approximately 50-100 g of silica gel for every 1 g of crude material.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Wash the column with 2-3 column volumes of Eluent A. Never let the solvent level drop below the top of the sand layer.

Step 4: Sample Loading

  • Dissolve the crude this compound (e.g., 1-5 g) in a minimal amount of dichloromethane or ethyl acetate.

  • To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Step 5: Elution and Fraction Collection

  • Begin the elution with Eluent A (95:5 Hexane:Ethyl Acetate). This will elute the least polar impurities, such as diethyl adipate.

  • Collect fractions of approximately 20-30 mL in test tubes or small flasks.

  • Monitor the elution by TLC, spotting every few fractions.

  • Once the non-polar impurities have eluted, switch to Eluent B (80:20 Hexane:Ethyl Acetate). This should elute the desired product, this compound.

  • Continue collecting and monitoring fractions by TLC.

  • After the product has completely eluted, switch to Eluent C (50:50 Hexane:Ethyl Acetate) to wash out any highly polar impurities, such as monoethyl adipate.

Step 6: Isolation of the Purified Product

  • Analyze all the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as an oil.

  • Determine the yield and assess the purity of the final product by NMR, GC-MS, or other appropriate analytical techniques.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC DryLoad Sample Dry Loading Crude->DryLoad ColumnPrep Column Preparation (Silica Gel Slurry Packing) ColumnPrep->DryLoad ElutionA Elution with 95:5 Hexane:Ethyl Acetate (Elutes Diethyl Adipate) DryLoad->ElutionA FractionCollection Fraction Collection ElutionA->FractionCollection ElutionB Elution with 80:20 Hexane:Ethyl Acetate (Elutes Product) ElutionB->FractionCollection ElutionC Elution with 50:50 Hexane:Ethyl Acetate (Elutes Monoethyl Adipate) ElutionC->FractionCollection FractionCollection->ElutionB Switch Eluent FractionCollection->ElutionC Switch Eluent TLC_Fractions TLC Analysis of Fractions FractionCollection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified this compound Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Expected Results

Table 4: Summary of Expected Chromatographic Behavior and Purity

ParameterExpected Outcome
TLC (80:20 Hexane:EtOAc)
Rf (Diethyl adipate)~0.6-0.8
Rf (this compound)~0.2-0.4
Rf (Monoethyl adipate)~0.0-0.1
Column Chromatography
Elution Order1. Diethyl adipate2. Ethyl 6-oxohexanoate3. Monoethyl adipate
Purity of Final Product >98% (as determined by GC-MS or NMR)
Typical Yield 70-90% (dependent on the purity of the crude material)

Troubleshooting

Table 5: Common Problems and Solutions

ProblemPossible CauseSolution
Poor separation of spots on TLCInappropriate solvent polarity.Adjust the ratio of hexane to ethyl acetate. If spots are too low (low Rf), increase the polarity (more ethyl acetate). If spots are too high (high Rf), decrease the polarity (more hexane).
Cracking of the silica gel bedColumn ran dry; uneven packing.Always keep the solvent level above the silica bed. Ensure the slurry is well-mixed and the column is tapped gently during packing.
Co-elution of product and impuritySimilar polarities of the compounds.Use a shallower gradient (smaller increases in polarity) or try a different solvent system (e.g., dichloromethane/methanol).
Product does not elute from the columnProduct is too polar for the chosen eluent.Significantly increase the polarity of the mobile phase (e.g., switch to 100% ethyl acetate or a mixture containing methanol).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase composition based on preliminary TLC analysis and employing a gradient elution, it is possible to obtain the desired product in high purity, free from common synthetic impurities. This procedure is well-suited for researchers in organic synthesis and drug development who require high-purity intermediates for their work.

Application Notes and Protocols for the Reduction of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of bifunctional molecules is a cornerstone of modern organic synthesis, enabling the targeted modification of one functional group while preserving another. Ethyl 6-oxohexanoate is a valuable building block possessing both an aldehyde and an ester moiety. The selective reduction of the aldehyde to a primary alcohol yields Ethyl 6-hydroxyhexanoate, a versatile intermediate in the synthesis of polymers, fragrances, and pharmaceutical compounds.

This document provides a detailed protocol for the chemoselective reduction of this compound to Ethyl 6-hydroxyhexanoate using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] Crucially, under standard conditions, it does not reduce less reactive carbonyl groups such as esters, making it the ideal reagent for this transformation.[1][2] This protocol is designed to be a reliable and reproducible method for the synthesis of Ethyl 6-hydroxyhexanoate in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the materials involved in this protocol and the expected outcome of the reaction.

ParameterThis compound (Starting Material)Ethyl 6-hydroxyhexanoate (Product)Sodium Borohydride (Reducing Agent)
Molecular Formula C₈H₁₄O₃C₈H₁₆O₃NaBH₄
Molecular Weight 158.19 g/mol 160.21 g/mol 37.83 g/mol
Appearance Colorless liquidColorless to pale yellow liquidWhite crystalline solid
Boiling Point Not readily available127-128 °C at 12 mmHgDecomposes
Density Not readily available0.985 g/mL at 25 °C1.074 g/cm³
Expected Yield N/A>90%N/A
Expected Purity >95%>95% after purificationN/A

Experimental Protocols

This section details the methodology for the reduction of this compound using sodium borohydride.

Materials and Equipment
  • This compound (≥95%)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (CH₃OH, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate ester intermediate.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 6-hydroxyhexanoate.

  • Purification (Optional): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the reduction of this compound.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous Methanol start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 Slowly add NaBH4 (1.1 eq) cool->add_nabh4 react Stir at 0 °C (1-2 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with saturated aqueous NH4Cl monitor->quench Reaction Complete evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Diethyl Ether (3x) evaporate->extract wash Wash with NH4Cl (aq) and Brine extract->wash dry Dry over MgSO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product Ethyl 6-hydroxyhexanoate (Crude Product) concentrate->product purify Purification (Column Chromatography) product->purify Further Purification Needed final_product Pure Ethyl 6-hydroxyhexanoate product->final_product Sufficiently Pure purify->final_product

Caption: Experimental workflow for the reduction of this compound.

References

Application of Ethyl 6-oxohexanoate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-oxohexanoate is a versatile bifunctional molecule containing both an ester and an aldehyde moiety separated by a flexible four-carbon chain. This unique structural feature makes it an attractive starting material for the synthesis of a variety of carbocyclic and heterocyclic natural products. The presence of two distinct reactive sites allows for a range of transformations, including intramolecular cyclizations to form five- and six-membered rings, which are common scaffolds in numerous biologically active compounds. This application note will detail the potential use of this compound in the total synthesis of natural products, with a focus on the jasmonate family of plant hormones as a representative example. While direct total syntheses starting from this compound are not extensively documented in peer-reviewed literature, its structural similarity to key precursors in established syntheses highlights its potential as a valuable building block.

Core Application: Synthesis of Jasmonates and Related Cyclopentanoids

Jasmonates are a class of plant hormones that play crucial roles in various physiological processes, including growth, development, and defense against pathogens and herbivores.[1] The core structure of jasmonates features a substituted cyclopentanone ring, which can be efficiently constructed via intramolecular cyclization of linear C6 dicarbonyl precursors. Syntheses of methyl jasmonate have been reported utilizing precursors such as diallyl adipate via a Dieckmann condensation, a reaction for which this compound is an analogous substrate.

Key Synthetic Strategy: Intramolecular Cyclization

The most logical and powerful application of this compound in natural product synthesis is its use in intramolecular cyclization reactions to form a five-membered cyclopentanone ring, the core of many bioactive molecules. The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. A variation of this reaction using an ester and a terminal aldehyde (an intramolecular aldol condensation) can be envisioned with this compound.

A representative synthetic pathway towards the jasmonate core, analogous to established routes, is outlined below. This pathway illustrates how this compound could be utilized.

Jasmonate Synthesis Pathway This compound This compound Intermediate_A β-hydroxy cyclic ester This compound->Intermediate_A Intramolecular Aldol Condensation Intermediate_B Cyclopentenone derivative Intermediate_A->Intermediate_B Dehydration Methyl_Jasmonate Methyl Jasmonate Intermediate_B->Methyl_Jasmonate Side-chain manipulation

Caption: Synthetic pathway to Methyl Jasmonate from this compound.

Experimental Protocols

The following is a generalized protocol for the key intramolecular cyclization step, adapted from established procedures for similar precursors.[2]

Protocol 1: Intramolecular Aldol Cyclization of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Substrate: A solution of this compound in dry THF is added dropwise to the cooled base solution over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a β-hydroxy cyclic ester, is purified by flash column chromatography on silica gel.

Protocol 2: Dehydration to the Cyclopentenone Core

  • Reaction Setup: The purified β-hydroxy cyclic ester from Protocol 1 is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Addition of Acid Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added to the solution.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The resulting cyclopentenone derivative is purified by flash column chromatography.

Quantitative Data

The following table summarizes typical yields for the key transformations in the synthesis of jasmonate precursors, based on literature values for analogous substrates.[2]

StepReactionReagentsYield (%)
1Intramolecular Aldol CyclizationLDA, THF, -78 °C75-85
2Dehydrationp-TsOH, Toluene, reflux80-90
3Side-chain manipulation (alkylation)Alkyl halide, Base60-70
4HydrogenationH₂, Pd/C>95
Logical Relationships in the Synthetic Pathway

The logical progression of the synthesis involves the formation of the core ring structure followed by the installation and modification of the required side chains.

Synthetic Logic A Acyclic Precursor (this compound) B Ring Formation (Intramolecular Cyclization) A->B C Core Scaffold (Cyclopentanone derivative) B->C D Side Chain Installation and Modification C->D E Target Natural Product (e.g., Methyl Jasmonate) D->E

Caption: Logical workflow for the synthesis of cyclopentanoid natural products.

Further Applications and Future Perspectives

The utility of this compound is not limited to the synthesis of jasmonates. Its versatile structure can be exploited to construct a variety of other natural product scaffolds.

  • Piperidine Alkaloids: Reductive amination of the aldehyde followed by intramolecular amidation could provide a route to substituted piperidines, a common motif in alkaloids.

  • Macrolides: The linear C6 chain can be incorporated into larger macrocyclic structures through intermolecular reactions at both the aldehyde and ester functionalities.

  • Terpenoids: The carbon skeleton of this compound can serve as a building block for the assembly of more complex terpenoid natural products.

References

Application Notes and Protocols: Ethyl 6-Oxohexanoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a versatile bifunctional molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in numerous pharmaceuticals and biologically active molecules. The 1,6-dicarbonyl-like nature of this compound allows for a range of cyclization reactions to form five, six, and seven-membered heterocyclic rings. These notes provide detailed protocols and application data for the synthesis of several important classes of heterocyclic compounds derived from this compound, including pyridazinones, pyrroles, and piperidines.

Synthesis of 4,5-Dihydro-6-(4-ethoxycarbonylpropyl)pyridazin-3(2H)-one

The reaction of γ-ketoesters with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This transformation provides a straightforward route to a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_6_oxohexanoate This compound Ethyl_6_oxohexanoate->Reaction + Hydrazine Hydrate Hydrazine_hydrate Hydrazine Hydrate Pyridazinone 4,5-Dihydro-6-(4-ethoxycarbonylpropyl)pyridazin-3(2H)-one Reaction->Pyridazinone EtOH, Reflux

Caption: Synthesis of a dihydropyridazinone from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydro-6-(4-ethoxycarbonylpropyl)pyridazin-3(2H)-one.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction TimeYield (%)
This compoundHydrazine HydrateEthanolReflux4-8 h75-85

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a classical and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] this compound, as a γ-ketoester, can be envisioned as a protected 1,4-dicarbonyl equivalent for this transformation. The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_6_oxohexanoate This compound Ethyl_6_oxohexanoate->Reaction + Primary Amine Primary_Amine Primary Amine (R-NH2) Pyrrole 1-Substituted-2-methyl-5-(3-ethoxycarbonylpropyl)pyrrole Reaction->Pyrrole Acid catalyst, Heat

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine, 1.1 eq) in a suitable solvent such as toluene or acetic acid (0.3 M).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or acetic acid).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-substituted pyrrole derivative.

Quantitative Data for Paal-Knorr Synthesis:

Primary AmineCatalystSolventTemperatureReaction TimeYield (%)
Anilinep-TsOHTolueneReflux6-12 h60-75
BenzylamineAcetic AcidAcetic Acid100 °C4-8 h65-80
Ammonium AcetateAcetic AcidAcetic AcidReflux8-16 h50-65

Synthesis of Piperidine Derivatives via Reductive Amination

Reductive amination of dicarbonyl compounds is a powerful strategy for the synthesis of substituted piperidines. This compound can undergo intramolecular reductive amination in the presence of an amine and a reducing agent to form a piperidine ring.

Reaction Workflow:

G Start This compound + Primary Amine (R-NH2) Imine_Formation In situ Imine/Enamine Formation Start->Imine_Formation Reduction Reduction with Reducing Agent Imine_Formation->Reduction Product N-Substituted Piperidine Derivative Reduction->Product

Caption: Workflow for the synthesis of piperidines via reductive amination.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like methanol or dichloroethane (0.2 M), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired N-substituted piperidine derivative.

Quantitative Data for Reductive Amination:

Primary AmineReducing AgentSolventTemperatureReaction TimeYield (%)
BenzylamineNaBH(OAc)₃DichloroethaneRoom Temp.12-24 h65-78
MethylamineNaBH₃CNMethanolRoom Temp.18-36 h55-70

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in these notes demonstrate the utility of this starting material in constructing pyridazinone, pyrrole, and piperidine ring systems. These methods offer a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for the exploration of novel chemical entities based on these important heterocyclic scaffolds. Further exploration of the reactivity of this compound is likely to uncover additional synthetic routes to other valuable heterocyclic systems.

References

Derivatization of Ethyl 6-oxohexanoate for analytical purposes

Author: BenchChem Technical Support Team. Date: December 2025

An anspruchsvolle Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung gerichtet, bieten diese detaillierten Anwendungs- und Protokollhinweise einen umfassenden Leitfaden zur Derivatisierung von Ethyl-6-oxohexanoat für analytische Zwecke. Die hier beschriebenen Methoden verbessern die Nachweisbarkeit und Quantifizierung dieser bifunktionellen Verbindung und eignen sich für verschiedene analytische Plattformen.

Anwendungshinweise

Ethyl-6-oxohexanoat, eine Verbindung, die sowohl eine Ester- als auch eine Aldehydgruppe enthält, stellt aufgrund seiner physikalisch-chemischen Eigenschaften eine Herausforderung für die direkte Analyse bei niedrigen Konzentrationen dar. Die chemische Derivatisierung ist eine wesentliche Strategie zur Verbesserung seiner analytischen Eigenschaften. Dieser Prozess modifiziert die Carbonylgruppe (Aldehyd) des Moleküls, um seine Flüchtigkeit für die Gaschromatographie (GC) zu erhöhen, seine Ionisierungseffizienz für die Massenspektrometrie (MS) zu verbessern oder ein Chromophor oder Fluorophor für optische Nachweismethoden einzuführen.

Die Wahl des Derivatisierungsreagenzes hängt von der erforderlichen Empfindlichkeit, den verfügbaren Instrumenten und der Probenmatrix ab. In diesen Hinweisen werden drei bewährte Derivatisierungsstrategien vorgestellt:

  • PFBHA-Derivatisierung für die GC-MS-Analyse: Die Reaktion mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) wandelt die Aldehydgruppe in ein stabiles, flüchtiges Oxim-Derivat um. Diese Methode ist ideal für den empfindlichen Nachweis mittels Gaschromatographie-Massenspektrometrie, insbesondere im negativen chemischen Ionisationsmodus (NCI).[1]

  • DNPH-Derivatisierung für die HPLC-UV-Analyse: 2,4-Dinitrophenylhydrazin (DNPH) reagiert mit der Carbonylgruppe zu einem stabilen Hydrazon-Derivat, das eine starke UV-Absorption aufweist.[2][3] Dies ermöglicht eine robuste Quantifizierung mittels Hochleistungsflüssigkeitschromatographie mit UV-Detektion (HPLC-UV).[2][4]

  • Dansylhydrazin-Derivatisierung für die HPLC-FLD/LC-MS-Analyse: Dansylhydrazin ist ein Fluoreszenz-Markierungsreagenz, das die Nachweisempfindlichkeit erheblich verbessert.[5][6] Die resultierenden Dansylhydrazon-Derivate können mittels HPLC mit Fluoreszenzdetektion (HPLC-FLD) oder Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) für hochspezifische und empfindliche Analysen nachgewiesen werden.[7]

Logischer Rahmen für die Auswahl einer Derivatisierungsmethode

Die Auswahl der geeigneten Derivatisierungsstrategie ist entscheidend für den Erfolg der Analyse. Das folgende Diagramm skizziert einen Entscheidungsfindungsprozess, der auf den analytischen Anforderungen und der verfügbaren Ausrüstung basiert.

G cluster_input Start: Analytische Anforderungen cluster_decision Entscheidungskriterien cluster_methods Derivatisierungsmethoden & Analyse cluster_output Ergebnis Start Probe mit Ethyl 6-oxohexanoat Instrument Verfügbare Instrumentierung? Start->Instrument GCMS GC-MS Instrument->GCMS Hohe Empfindlichkeit & Volatilität erforderlich HPLCUV HPLC-UV Instrument->HPLCUV Robuste Quantifizierung & UV-Detektor verfügbar HPLCFLD_LCMS HPLC-FLD / LC-MS Instrument->HPLCFLD_LCMS Höchste Empfindlichkeit & Fluoreszenz/MS verfügbar PFBHA PFBHA Derivatisierung GCMS->PFBHA DNPH DNPH Derivatisierung HPLCUV->DNPH Dansyl Dansylhydrazin Derivatisierung HPLCFLD_LCMS->Dansyl Result Quantitative Daten PFBHA->Result DNPH->Result Dansyl->Result

Bildunterschrift: Entscheidungsbaum für die Auswahl einer Derivatisierungsstrategie.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die wichtigsten Leistungsparameter für jede Derivatisierungsmethode zusammen. Die Daten basieren auf Studien mit strukturell ähnlichen Carbonylverbindungen und dienen als verlässlicher Maßstab.

ParameterPFBHA-Derivatisierung (GC-MS)DNPH-Derivatisierung (HPLC-UV)Dansylhydrazin-Derivatisierung (LC-MS)
Prinzip Bildung eines flüchtigen OximsBildung eines UV-aktiven HydrazonsBildung eines hochionisierbaren, fluoreszierenden Hydrazons
Spezifität Hoch (massen-selektiver Detektor)Moderat (potenzielle Interferenzen)Sehr hoch (Fluoreszenz & MS/MS)
Nachweisgrenze (LOD) pg/mL bis ng/mL Bereich[8]µg/L Bereich[9]pM bis nM Bereich[10]
Quantifizierungsgrenze (LOQ) pg/mL bis ng/mL Bereich[8]µg/L Bereich5.6 nM (0.4 ng/mL)[10]
Linearität (R²) > 0.99[11]> 0.999> 0.99
Wiederfindung (%) 82 - 117[11]90 - 12098 - 103[10]
Vorteile Hohe Empfindlichkeit und SelektivitätRobust, weit verbreitet, kostengünstigSehr hohe Empfindlichkeit, geeignet für komplexe Matrizes
Nachteile Erfordert GC-MS-SystemGeringere EmpfindlichkeitMehrstufiger Prozess, Reagenzkosten

Experimentelle Protokolle

Hier werden detaillierte Protokolle für jede Derivatisierungsmethode bereitgestellt.

Protokoll 1: PFBHA-Derivatisierung für die GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung von Ethyl-6-oxohexanoat in sein PFBHA-Oxim-Derivat zur anschließenden Analyse mittels GC-MS.

Materialien:

  • Ethyl-6-oxohexanoat-Standard oder Probenextrakt

  • O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)

  • Lösungsmittel (z.B. Toluol, Hexan, Ethylacetat) in HPLC-Qualität

  • Reinstwasser

  • Natriumsulfat, wasserfrei

  • Salzsäure (HCl) oder anderer saurer Katalysator

  • Heizblock oder Wasserbad

  • Zentrifuge

  • GC-MS-System mit Autosampler

Arbeitsablauf:

G start Start: Probenvorbereitung prep 1. Probe (1 mL) in ein Reaktionsgefäß geben start->prep add_reagent 2. PFBHA-Lösung (z.B. 100 µL, 2 mg/mL) hinzufügen prep->add_reagent acidify 3. Ansäuern auf pH 4 (z.B. mit 1 M HCl) add_reagent->acidify react 4. Reaktion bei 60-70°C für 60 min durchführen [12, 24] acidify->react extract 5. Extraktion des Derivats mit Hexan oder Ethylacetat react->extract dry 6. Organische Phase mit Na₂SO₄ trocknen extract->dry analyze 7. Analyse mittels GC-MS dry->analyze end Ende: Datenanalyse analyze->end

Bildunterschrift: Arbeitsablauf für die PFBHA-Derivatisierung und GC-MS-Analyse.

Detailliertes Verfahren:

  • Probenvorbereitung: Überführen Sie 1 mL der wässrigen Probe oder des in Wasser gelösten Standards in ein 4-mL-Glasfläschchen mit Schraubverschluss.

  • Reagenz zugeben: Fügen Sie 100 µL einer frisch zubereiteten PFBHA-Lösung (z.B. 2 mg/mL in Wasser) hinzu.[12]

  • Ansäuern: Passen Sie den pH-Wert der Lösung mit 1 M HCl auf ca. 4 an, um die Reaktion zu katalysieren.[13]

  • Reaktion: Verschließen Sie das Fläschchen fest und erhitzen Sie es für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad.[14]

  • Abkühlen und Extraktion: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Fügen Sie 1 mL Hexan oder Ethylacetat hinzu und schütteln Sie kräftig für 2 Minuten, um die PFBHA-Oxime zu extrahieren.

  • Phasentrennung: Zentrifugieren Sie die Probe, um die Phasen zu trennen. Überführen Sie die obere organische Phase in ein sauberes Fläschchen.

  • Trocknen: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.

  • Analyse: Überführen Sie den Extrakt in ein Autosampler-Fläschchen und analysieren Sie ihn mittels GC-MS. Die Analyse erfolgt typischerweise im Selected Ion Monitoring (SIM)-Modus, um die Empfindlichkeit zu maximieren.[8][13]

Protokoll 2: DNPH-Derivatisierung für die HPLC-UV-Analyse

Dieses Protokoll basiert auf der EPA-Methode 8315A und beschreibt die Bildung von DNPH-Hydrazonen für die quantitative Analyse.[2]

Materialien:

  • Ethyl-6-oxohexanoat-Standard oder Probenextrakt

  • 2,4-Dinitrophenylhydrazin (DNPH)-Lösung (gesättigt in 2 M HCl)

  • Acetonitril, HPLC-Qualität

  • Citratpuffer (pH 3)

  • Orbital-Schüttler mit Temperaturregelung

  • Festphasenextraktions (SPE)-Kartuschen (C18) oder Methylenchlorid für die Flüssig-Flüssig-Extraktion

  • HPLC-System mit UV-Detektor

Arbeitsablauf:

G start Start: Probenvorbereitung prep 1. Probe (z.B. 100 mL) in einen Kolben geben start->prep buffer 2. Citratpuffer hinzufügen und pH auf 3.0 einstellen prep->buffer add_reagent 3. DNPH-Reagenz (6 mL) hinzufügen buffer->add_reagent react 4. Reaktion bei 40°C für 60 min schütteln [5] add_reagent->react extract 5. Extraktion mittels SPE oder Flüssig-Flüssig-Extraktion react->extract elute 6. Elution/Lösungsmittelaustausch mit Acetonitril extract->elute analyze 7. Analyse mittels HPLC-UV bei 360 nm [15] elute->analyze end Ende: Datenanalyse analyze->end

Bildunterschrift: Arbeitsablauf für die DNPH-Derivatisierung und HPLC-UV-Analyse.

Detailliertes Verfahren:

  • Probenvorbereitung: Geben Sie eine genau abgemessene Menge der wässrigen Probe (z.B. 100 mL) in einen 250-mL-Kolben.

  • Pufferung: Fügen Sie 4 mL Citratpuffer hinzu und stellen Sie den pH-Wert mit 6 M HCl auf 3,0 ± 0,1 ein.[2]

  • Reagenz zugeben: Fügen Sie 6 mL der DNPH-Reagenzlösung hinzu.[2]

  • Reaktion: Verschließen Sie den Kolben und inkubieren Sie ihn für 1 Stunde bei 40°C in einem Orbital-Schüttler.[2]

  • Extraktion (SPE-Option):

    • Konditionieren Sie eine C18-SPE-Kartusche.

    • Laden Sie die gesamte Reaktionslösung auf die Kartusche.

    • Waschen Sie die Kartusche mit Reinstwasser.

    • Eluieren Sie die DNPH-Derivate mit Acetonitril.

  • Volumen anpassen: Füllen Sie das Eluat in einem Messkolben mit Acetonitril auf ein definiertes Volumen auf.

  • Analyse: Injizieren Sie eine Aliquote in das HPLC-System. Die Trennung erfolgt typischerweise auf einer C18-Säule mit einem Acetonitril/Wasser-Gradienten, und der Nachweis erfolgt bei 360 nm.[15]

Protokoll 3: Dansylhydrazin-Derivatisierung für die HPLC-FLD/LC-MS-Analyse

Dieses Protokoll beschreibt die Markierung von Ethyl-6-oxohexanoat mit Dansylhydrazin für eine hochempfindliche Fluoreszenz- oder MS-Detektion.

Materialien:

  • Ethyl-6-oxohexanoat-Standard oder Probenextrakt

  • Dansylhydrazin-Lösung (z.B. 1 mg/mL in Acetonitril)

  • Trifluoressigsäure (TFA) oder Salzsäure (HCl) als Katalysator

  • Acetonitril, HPLC-Qualität

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor (FLD) oder LC-MS-System

Arbeitsablauf:

G start Start: Probenvorbereitung prep 1. Getrockneten Probenextrakt in Reaktionsgefäß geben start->prep add_reagent 2. Dansylhydrazin-Lösung und Katalysator (TFA) hinzufügen prep->add_reagent react 3. Reaktion bei 60°C für 30-60 min durchführen add_reagent->react cool 4. Abkühlen auf Raumtemperatur react->cool dilute 5. Mit mobilem Phasen- Lösungsmittel verdünnen cool->dilute analyze 6. Analyse mittels HPLC-FLD oder LC-MS dilute->analyze end Ende: Datenanalyse analyze->end

Bildunterschrift: Arbeitsablauf für die Dansylhydrazin-Derivatisierung und Analyse.

Detailliertes Verfahren:

  • Probenvorbereitung: Überführen Sie die Probe oder den Standard in ein 1,5-mL-Reaktionsgefäß und trocknen Sie es unter einem sanften Stickstoffstrom ein.

  • Reagenzien zugeben: Lösen Sie den trockenen Rückstand in 100 µL einer Lösung, die Dansylhydrazin (1 mg/mL in Acetonitril) und 0,1% TFA als Katalysator enthält.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 30-60 Minuten bei 60°C. Höhere Temperaturen und längere Inkubationszeiten können für Carbonyl-Derivatisierungen erforderlich sein.[16]

  • Abkühlen: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.

  • Verdünnung: Verdünnen Sie die Probe mit der Anfangszusammensetzung der mobilen Phase auf das gewünschte Endvolumen.

  • Analyse: Injizieren Sie die Probe in das HPLC-FLD- oder LC-MS-System.

    • HPLC-FLD: Anregung bei ~340 nm, Emission bei ~520 nm.

    • LC-MS: Detektion im positiven Elektrospray-Ionisationsmodus (ESI+). Überwachen Sie das [M+H]⁺-Ion des Dansylhydrazon-Derivats.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 6-oxohexanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Oxidation of Ethyl 6-hydroxyhexanoate: This involves the oxidation of the corresponding alcohol using reagents like Pyridinium Chlorochromate (PCC) or through a Swern oxidation.

  • Ozonolysis of Cyclohexene: This method involves the cleavage of the double bond in cyclohexene using ozone, followed by a reductive workup.

  • From Mono-ethyl Adipate: This two-step process involves the conversion of mono-ethyl adipate to ethyl 6-chloro-6-oxohexanoate, which is then reduced to the final product.

Q2: I am getting a low yield in my oxidation of Ethyl 6-hydroxyhexanoate. What are the possible causes?

A2: Low yields in this oxidation can be attributed to several factors depending on the chosen reagent:

  • For PCC Oxidation:

    • Presence of water: Water can lead to the over-oxidation of the aldehyde to a carboxylic acid, forming 6-oxoheptanoic acid.[1][2] Ensure all glassware is dry and use an anhydrous solvent.

    • Acidity of the reaction: PCC is acidic and can cause side reactions with acid-sensitive functional groups. Adding a buffer like sodium acetate can mitigate this.[3]

    • Incomplete reaction: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time.

  • For Swern Oxidation:

    • Reaction temperature: The reaction must be maintained at a very low temperature (typically -78 °C) to avoid side reactions.[4]

    • Purity of reagents: Ensure the dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and handled under anhydrous conditions.

    • Base addition: The triethylamine should be added slowly and in the correct stoichiometric amount. Excess base can lead to side reactions.

Q3: My ozonolysis of cyclohexene is not giving the expected product. What could be the problem?

A3: Issues with the ozonolysis of cyclohexene often stem from the workup procedure:

  • Incorrect workup: A reductive workup (e.g., using dimethyl sulfide or zinc) is necessary to obtain the aldehyde, this compound.[5] An oxidative workup (e.g., with hydrogen peroxide) will result in the formation of adipic acid and other carboxylic acids.[5][6]

  • Incomplete reaction: Ensure ozone is bubbled through the solution until the blue color of unreacted ozone persists, indicating the complete consumption of cyclohexene.[6]

  • Unstable intermediates: The ozonide intermediate is potentially explosive and should be handled with care at low temperatures.

Q4: What are the common byproducts I should expect for each synthetic route?

A4: The byproducts are specific to each synthetic method. Please refer to the tables in the Troubleshooting Guides section for a detailed breakdown.

Troubleshooting Guides

Method 1: Oxidation of Ethyl 6-hydroxyhexanoate

This method offers a direct conversion of the alcohol to the aldehyde. However, careful control of reaction conditions is crucial to avoid byproduct formation.

Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete oxidation.- Ensure sufficient reaction time and stirring. - Use a slight excess of the oxidizing agent.
Over-oxidation to carboxylic acid (especially with PCC).- Use anhydrous conditions.[1][2] - Add a buffer like sodium acetate when using PCC.[3]
Side reactions due to temperature fluctuations (Swern).- Maintain a constant low temperature (-78 °C) throughout the reaction.[4]
Difficult purification Formation of a viscous tar (PCC).- Add an adsorbent like Celite or silica gel to the reaction mixture before workup to simplify filtration.[3][7]
Persistent unpleasant odor (Swern).- The byproduct dimethyl sulfide is volatile and has a strong odor.[4] Work in a well-ventilated fume hood and rinse glassware with bleach to oxidize the sulfide.[4]

Byproduct Summary

Synthetic MethodCommon Byproducts
PCC Oxidation 6-oxoheptanoic acid (from over-oxidation), pyridinium hydrochloride, chromium(IV) species.[1][2]
Swern Oxidation Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride.[4]
Method 2: Ozonolysis of Cyclohexene

This method provides a high-yielding route to the desired product but requires specialized equipment for handling ozone.

Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Formation of carboxylic acids instead of aldehyde Oxidative workup was performed.- Use a reductive workup with dimethyl sulfide or zinc and a proton source.[5]
Low yield Incomplete ozonolysis.- Monitor the reaction closely and continue bubbling ozone until the blue color persists.[6]
Loss of product during workup.- Ensure efficient extraction and careful removal of solvent.
Safety concerns Formation of explosive ozonides.- Always perform the reaction at low temperatures and behind a safety shield. Do not allow the reaction mixture to warm up before the reductive workup.

Byproduct Summary

Synthetic MethodCommon Byproducts
Ozonolysis of Cyclohexene (Reductive Workup) Dimethyl sulfoxide (from dimethyl sulfide workup), minor amounts of other oxidation products depending on reaction conditions.
Method 3: From Mono-ethyl Adipate

This two-step route is useful if starting from adipic acid derivatives.

Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of mono-ethyl adipate (Step 1) Formation of diethyl adipate.[8]- Use a controlled amount of ethanol and monitor the reaction progress to stop it at the mono-esterification stage.
Hydrolysis of the ester.- Use anhydrous conditions and an acid catalyst.
Incomplete reduction of ethyl 6-chloro-6-oxohexanoate (Step 2) Inactive reducing agent.- Use a fresh, active reducing agent like sodium borohydride.
Formation of byproducts during reduction Over-reduction to the diol.- Use a milder reducing agent or control the stoichiometry of the reducing agent carefully.

Byproduct Summary

Synthetic StepCommon Byproducts
Esterification of Adipic Acid Diethyl adipate, unreacted adipic acid.[8][9]
Reduction of Ethyl 6-chloro-6-oxohexanoate Ethyl 6-hydroxyhexanoate (if over-reduced).

Experimental Protocols

Key Experiment: Ozonolysis of Cyclohexene

This protocol is adapted from Organic Syntheses.

Procedure:

  • Dissolve cyclohexene (1.0 eq) in a mixture of dichloromethane and methanol (4:1) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) dropwise to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir for at least 1 hour.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation or column chromatography.

Visualizations

experimental_workflow cluster_oxidation Method 1: Oxidation cluster_ozonolysis Method 2: Ozonolysis cluster_adipate Method 3: From Mono-ethyl Adipate Ethyl 6-hydroxyhexanoate Ethyl 6-hydroxyhexanoate Oxidizing Agent (PCC or Swern) Oxidizing Agent (PCC or Swern) Ethyl 6-hydroxyhexanoate->Oxidizing Agent (PCC or Swern) Ethyl 6-oxohexanoate_1 Ethyl 6-oxohexanoate_1 Oxidizing Agent (PCC or Swern)->Ethyl 6-oxohexanoate_1 Cyclohexene Cyclohexene 1. O3\n2. Reductive Workup 1. O3 2. Reductive Workup Cyclohexene->1. O3\n2. Reductive Workup Ethyl 6-oxohexanoate_2 Ethyl 6-oxohexanoate_2 1. O3\n2. Reductive Workup->Ethyl 6-oxohexanoate_2 Mono-ethyl Adipate Mono-ethyl Adipate Chlorinating Agent Chlorinating Agent Mono-ethyl Adipate->Chlorinating Agent Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Chlorinating Agent->Ethyl 6-chloro-6-oxohexanoate Reducing Agent Reducing Agent Ethyl 6-chloro-6-oxohexanoate->Reducing Agent Ethyl 6-oxohexanoate_3 Ethyl 6-oxohexanoate_3 Reducing Agent->Ethyl 6-oxohexanoate_3

Caption: Synthetic Routes to this compound.

troubleshooting_logic Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Optimize Purification Optimize Purification Low Yield->Optimize Purification Incomplete Reaction Incomplete Reaction Check Reaction Conditions->Incomplete Reaction Side Reactions Side Reactions Analyze Byproducts->Side Reactions Purification Loss Purification Loss Optimize Purification->Purification Loss

Caption: General Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Synthesis of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 6-oxohexanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are three primary methods for the synthesis of this compound:

  • Dieckmann Condensation Route: This involves the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by hydrolysis and decarboxylation.

  • Ozonolysis Route: This method utilizes the oxidative cleavage of a cyclohexene derivative, such as ethyl cyclohexene-1-carboxylate or cyclohexene itself in the presence of ethanol, followed by a reductive workup.

  • Oxidation Route: This approach involves the oxidation of a precursor alcohol, ethyl 6-hydroxyhexanoate, to the corresponding aldehyde using methods like the Swern or Dess-Martin oxidation.

Q2: Which synthesis method generally provides the highest yield?

The yield of this compound is highly dependent on the chosen method, reaction conditions, and the purity of the starting materials. The table below summarizes typical yields for each route, allowing for a comparative assessment.

Q3: How can I purify the final this compound product?

Purification of this compound, which is an aldehyde, can be challenging due to its reactivity. A common and effective method is through the formation of a sodium bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration.[1][2][3] The aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide.[1] Subsequent distillation under reduced pressure can further purify the product.

Data Presentation: Comparison of Synthesis Routes

Synthesis RouteKey StepsTypical YieldsAdvantagesDisadvantages
Dieckmann Condensation 1. Dieckmann Condensation of Diethyl Adipate2. Hydrolysis & Decarboxylation1. 74-82%[3][4]2. ~70-80% (estimated)Readily available starting materials.Two-step process; harsh conditions for decarboxylation.
Ozonolysis Ozonolysis of Cyclohexene in Ethanol with Reductive Workup65-72% (for methyl ester)[5]One-pot reaction; mild conditions.Requires specialized ozone generator; potential for over-oxidation.
Oxidation 1. Swern Oxidation of Ethyl 6-hydroxyhexanoate2. Dess-Martin Oxidation of Ethyl 6-hydroxyhexanoate1. High yields (>90%)[6]2. High yields (>90%)[7]High yields; mild reaction conditions.Precursor alcohol may require separate synthesis; reagents can be toxic or expensive.

Troubleshooting Guides

Route 1: Dieckmann Condensation

Issue: Low or no yield of the cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate).

  • Possible Cause: Inactive or insufficient base. The alkoxide base (e.g., sodium ethoxide) is crucial for the initial deprotonation. It can be deactivated by moisture.

    • Solution: Use a fresh, anhydrous base. Ensure all glassware is thoroughly dried. At least one full equivalent of a strong base is required.[8]

  • Possible Cause: Reaction time is too short or the temperature is too low.

    • Solution: Increase the reaction time or reflux the reaction mixture to ensure completion.[8]

  • Possible Cause: Intermolecular condensation is competing with the desired intramolecular reaction.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by adding the diester slowly to the reaction mixture.[8]

Issue: Hydrolysis of the ester, resulting in adipic acid or its monoester.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Ensure the base has not been partially hydrolyzed. Using a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent can also prevent this.[8]

Route 2: Ozonolysis

Issue: Formation of carboxylic acid instead of or in addition to the aldehyde.

  • Possible Cause: Oxidative workup conditions instead of reductive workup. The intermediate ozonide can be converted to a carboxylic acid if an oxidizing agent is present.[9]

    • Solution: Ensure a proper reductive workup is performed. Common reducing agents include dimethyl sulfide (DMS), zinc dust with water or acetic acid, or triphenylphosphine.[9]

Issue: Complex mixture of byproducts.

  • Possible Cause: Incomplete reaction or side reactions of the Criegee intermediate. The ozonolysis of cyclohexene can lead to the formation of various oligomeric ozonides and peroxides.[10]

    • Solution: Carefully control the reaction temperature, typically at -78°C. Ensure the reaction goes to completion by monitoring the disappearance of the starting material. Purging with an inert gas after the reaction can remove excess ozone.

Route 3: Oxidation of Ethyl 6-hydroxyhexanoate

Issue: Low yield in Swern Oxidation.

  • Possible Cause: Reaction temperature is not maintained at a low enough level (typically below -60°C). Warmer temperatures can lead to the formation of byproducts like mixed thioacetals.[11]

    • Solution: Strictly maintain the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone).

  • Possible Cause: Premature addition of the base (triethylamine).

    • Solution: Ensure the alcohol has completely reacted with the activated DMSO complex before adding the triethylamine.

Issue: Difficult purification after Dess-Martin Oxidation.

  • Possible Cause: The byproduct, iodinane, can be difficult to remove.

    • Solution: The workup can be simplified by treating the reaction mixture with aqueous sodium thiosulfate or sodium bicarbonate solution to convert the iodinane byproduct into more easily removable salts.[1][2] Filtration through a pad of celite can also be effective.[1]

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Adipate and Subsequent Decarboxylation

Step A: Synthesis of Ethyl 2-oxocyclopentanecarboxylate [3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place sodium metal (1.1 equivalents) in anhydrous toluene.

  • Base Formation: Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine suspension.

  • Addition of Diester: Cool the suspension to room temperature and add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-115°C and maintain for 5 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid until the solution is acidic (pH ~2-3). Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate.

Step B: Hydrolysis and Decarboxylation [3]

  • Reaction: Reflux the ethyl 2-oxocyclopentanecarboxylate from Step A in a solution of 47% hydrobromic acid in dioxane.

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize with a suitable base (e.g., sodium bicarbonate), and extract the product with an organic solvent. Purify by distillation to yield this compound.

Protocol 2: Ozonolysis of Cyclohexene

(Adapted from the synthesis of mthis compound[5])

  • Reaction Setup: Dissolve cyclohexene (1.0 equivalent) in a mixture of dichloromethane and ethanol at -78°C.

  • Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 1.5 equivalents) and allow the reaction mixture to slowly warm to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or by forming the bisulfite adduct as described in the FAQs.

Protocol 3: Swern Oxidation of Ethyl 6-hydroxyhexanoate[6][12]
  • Activation of DMSO: In a flame-dried flask under an inert atmosphere, add oxalyl chloride (1.5 equivalents) to anhydrous dichloromethane at -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in dichloromethane.

  • Addition of Alcohol: After stirring for 5-10 minutes, add a solution of ethyl 6-hydroxyhexanoate (1.0 equivalent) in dichloromethane dropwise.

  • Addition of Base: Stir for another 15-20 minutes, then add triethylamine (5.0 equivalents) dropwise.

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 4: Dess-Martin Oxidation of Ethyl 6-hydroxyhexanoate[7]
  • Reaction Setup: Dissolve ethyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Addition of DMP: Add Dess-Martin periodinane (DMP, 1.1 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography or distillation.

Mandatory Visualizations

dieckmann_condensation diethyl_adipate Diethyl Adipate enolate Enolate Intermediate diethyl_adipate->enolate 1. NaOEt, Toluene cyclic_intermediate Cyclic Intermediate enolate->cyclic_intermediate Intramolecular Attack beta_keto_ester Ethyl 2-oxocyclopentanecarboxylate cyclic_intermediate->beta_keto_ester - EtOH final_product This compound beta_keto_ester->final_product 2. HBr, Dioxane (Hydrolysis & Decarboxylation)

Dieckmann Condensation Pathway

ozonolysis_pathway cyclohexene Cyclohexene ozonide Ozonide Intermediate cyclohexene->ozonide 1. O3, CH2Cl2/EtOH, -78°C final_product This compound ozonide->final_product 2. DMS (Reductive Workup)

Ozonolysis Synthesis Pathway

oxidation_pathway cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation start Ethyl 6-hydroxyhexanoate product This compound start->product Swern or Dess-Martin Oxidation swern 1. (COCl)2, DMSO, -78°C 2. Et3N dmp DMP, CH2Cl2, rt

Oxidation Synthesis Pathway

troubleshooting_workflow start Low Yield of This compound check_method Identify Synthesis Route start->check_method dieckmann Dieckmann Condensation check_method->dieckmann ozonolysis Ozonolysis check_method->ozonolysis oxidation Oxidation check_method->oxidation dieckmann_q1 Check Base Activity & Amount dieckmann->dieckmann_q1 ozonolysis_q1 Check Workup Conditions ozonolysis->ozonolysis_q1 oxidation_q1 Identify Oxidation Method oxidation->oxidation_q1 dieckmann_a1_ok Check Reaction Time & Temperature dieckmann_q1->dieckmann_a1_ok OK dieckmann_a1_bad Use Fresh/Anhydrous Base (>1 eq.) dieckmann_q1->dieckmann_a1_bad Inactive/Insufficient dieckmann_a2_ok Consider High Dilution dieckmann_a1_ok->dieckmann_a2_ok OK dieckmann_a2_bad Increase Time/ Temperature dieckmann_a1_ok->dieckmann_a2_bad Too Short/Low dieckmann_a3_bad Slowly Add Diester dieckmann_a2_ok->dieckmann_a3_bad Intermolecular Condensation ozonolysis_a1_ok Check for Byproducts ozonolysis_q1->ozonolysis_a1_ok Reductive ozonolysis_a1_bad Use Reductive Workup (e.g., DMS, Zn) ozonolysis_q1->ozonolysis_a1_bad Oxidative ozonolysis_a2_bad Control Temperature & Purge Excess O3 ozonolysis_a1_ok->ozonolysis_a2_bad Yes swern Swern oxidation_q1->swern dmp Dess-Martin oxidation_q1->dmp swern_q1 Check Temperature Control swern->swern_q1 dmp_q1 Purification Issues? dmp->dmp_q1 swern_a1_bad Maintain Temp < -60°C swern_q1->swern_a1_bad Too High dmp_a1_bad Use Thiosulfate/ Bicarbonate Wash dmp_q1->dmp_a1_bad Yes

Troubleshooting Workflow for Low Yield

References

Side reactions of Ethyl 6-oxohexanoate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 6-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to its bifunctional nature, containing both an aldehyde and an ester group, this compound is susceptible to several side reactions. The most prevalent are:

  • Self-Aldol Condensation: The aldehyde functionality can react with an enolizable proton on another molecule of this compound, leading to dimers and oligomers.

  • Oxidation: The aldehyde group is sensitive to oxidation, which can convert it to a carboxylic acid, forming Ethyl 6-carboxyhexanoate.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 6-oxohexanoic acid.

  • Polymerization: The aldehyde group can undergo polymerization, especially in the presence of acid or base catalysts.

Q2: How can I prevent the self-aldol condensation of this compound?

A2: To minimize self-aldol condensation, it is crucial to control the reaction conditions. Key strategies include:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of the aldol reaction.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular condensation reaction.

  • Use of a Protecting Group: The most effective method is to protect the aldehyde group as an acetal (e.g., a cyclic acetal using ethylene glycol). This temporarily masks the aldehyde's reactivity.[1][2][3]

Q3: My reaction requires basic conditions. How can I avoid ester hydrolysis?

A3: Ester hydrolysis under basic conditions (saponification) is a common issue. To mitigate this:

  • Use Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases if the reaction allows.

  • Protecting Groups: If the aldehyde is the reactive center of interest, protecting it first can sometimes allow for milder basic conditions to be used for subsequent steps.

  • Control Stoichiometry: Use the minimum required amount of base.

  • Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of hydrolysis.[4]

Q4: I've observed the formation of an acidic byproduct. What is it and how can I prevent it?

A4: An acidic byproduct is likely due to the oxidation of the aldehyde group to a carboxylic acid. To prevent this:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Use of Mild Oxidants (if oxidation is the intended next step): If the goal is to oxidize another part of the molecule, choose a reagent that is selective and will not affect the aldehyde. If the aldehyde itself needs to be oxidized, specific reagents can control this transformation without affecting the ester. A Swern oxidation, for instance, is known to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids.[5][6][7][8][9]

  • Purification: If a small amount of the carboxylic acid is formed, it can often be removed during workup with a mild basic wash.

Troubleshooting Guides

Problem 1: Low yield of the desired product with a significant amount of high molecular weight, viscous material.
Possible Cause Solution
Self-Aldol Condensation 1. Protect the Aldehyde: Before proceeding with your reaction, protect the aldehyde group as a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).2. Optimize Reaction Conditions: If protection is not feasible, lower the reaction temperature and add this compound dropwise to the reaction mixture.
Polymerization 1. Control pH: Avoid strongly acidic or basic conditions if possible.2. Use Fresh Material: Ensure the starting material is pure and has not started to polymerize during storage.
Problem 2: Presence of a significant amount of a more polar, acidic impurity in the crude product.
Possible Cause Solution
Oxidation of Aldehyde 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.3. Purification: During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove the carboxylic acid impurity.
Ester Hydrolysis 1. Avoid Strong Acids/Bases: If possible, use reaction conditions that are neutral or mildly acidic/basic.2. Temperature Control: Perform the reaction at the lowest effective temperature.3. Workup: Neutralize the reaction mixture promptly upon completion.

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of Ethyl 6,6-(ethylenedioxy)hexanoate to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, toluene, ethylene glycol, and p-TSA.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.

Protecting Group Reagents Typical Yield Deprotection Conditions
Ethylene Glycol AcetalEthylene glycol, p-TSA>90%[10][11]Aqueous acid (e.g., HCl in THF/water)[12][13][14][15]
Dimethyl AcetalMethanol, acid catalyst~85-95%Aqueous acid
Protocol 2: Purification of this compound from Aldol Byproducts via Bisulfite Adduct Formation

This protocol is useful for removing unreacted this compound or purifying it from non-aldehyde impurities.[16][17][18][19]

Materials:

  • Crude reaction mixture containing this compound

  • Methanol or Dimethylformamide (DMF) for aliphatic aldehydes[17]

  • Saturated sodium bisulfite solution (freshly prepared)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Sodium hydroxide solution (10%)

  • Separatory funnel

Procedure:

  • Dissolve the crude mixture in methanol or DMF.

  • Transfer the solution to a separatory funnel and add saturated aqueous sodium bisulfite. Shake vigorously for 30-60 seconds.

  • Add deionized water and a mixture of ethyl acetate/hexanes. Shake again to extract any non-aldehyde organic impurities.

  • Separate the layers. The aqueous layer now contains the bisulfite adduct of the aldehyde.

  • To regenerate the aldehyde, add fresh ethyl acetate to the aqueous layer and then slowly add 10% sodium hydroxide solution until the pH is basic.

  • Shake the separatory funnel to extract the purified this compound into the organic layer.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Visual Guides

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A This compound B Protected Aldehyde A->B Protection (e.g., Ethylene Glycol, p-TSA) S1 Aldol Condensation A->S1 Base/Acid Catalyst S2 Oxidation A->S2 Air/Oxidants S3 Ester Hydrolysis A->S3 Acid/Base, H2O C Desired Product B->C Main Reaction Step D Final Product with Free Aldehyde C->D Deprotection (Aqueous Acid)

Caption: Desired reaction pathway vs. potential side reactions.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Experiment with This compound issue Identify Side Product start->issue sol1 High MW Impurity? (Aldol/Polymerization) issue->sol1 Yes sol2 Acidic Impurity? (Oxidation/Hydrolysis) issue->sol2 Yes act1 Protect Aldehyde Lower Temperature Slow Addition sol1->act1 act2 Inert Atmosphere Neutral pH Mild Reagents sol2->act2

Caption: Troubleshooting workflow for common side reactions.

References

Stability and storage conditions for Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 6-oxohexanoate

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and a protocol for assessing compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The storage recommendations for this compound can vary based on the supplier and the required purity for an experiment. Always refer to the product-specific label and Safety Data Sheet (SDS). General guidelines range from storage at room temperature to freezing under an inert atmosphere for long-term preservation of high-purity samples. Key recommendations include keeping the container tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[1][2]

Q2: How stable is the compound and what conditions should be avoided?

This compound is generally considered chemically stable under standard ambient conditions (room temperature). However, its stability can be compromised by certain conditions. To prevent degradation, it is crucial to avoid:

  • Heat and Ignition Sources: The compound is combustible, and high temperatures can accelerate degradation.[1][2]

  • Moisture: Exposure to water or moist air can lead to hydrolysis of the ester group.[3]

  • Strong Oxidizing Agents: These can react with the aldehyde functional group.[2][3]

  • Air Exposure: For long-term storage, the aldehyde is susceptible to oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the likely degradation products of this compound?

While specific degradation studies are not widely published, based on its chemical structure (an ester and an aldehyde), two primary degradation pathways are likely:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming adipic acid monoethyl ester.

  • Hydrolysis: The ester linkage can be cleaved by water to yield 6-oxohexanoic acid and ethanol.

These degradation products can interfere with experiments, leading to inconsistent or erroneous results.

Q4: My experiments are yielding inconsistent results. Could the stability of my this compound be the cause?

Yes, compound degradation is a common cause of experimental irreproducibility. If the purity of your this compound has been compromised due to improper storage or handling, it can significantly impact reaction yields, kinetics, and analytical results. It is advisable to verify the integrity of the compound if you observe unexpected outcomes.

Data Presentation: Summary of Storage Conditions

This table summarizes the various storage conditions recommended by different sources to help you make an informed decision based on your specific application and storage duration.

ConditionRecommendationRationaleSource(s)
Temperature See product label; standard ambient/room temperature.Suitable for short-term storage and routine use.Sigma-Aldrich
Keep cool.[1][2]Reduces the rate of potential degradation reactions.Sigma-Aldrich, Thermo Fisher Scientific[1][2]
Store in freezer, under -20°C.Best for long-term storage to maintain high purity.Chiralen
Atmosphere Keep container tightly closed.[1]Prevents contamination and exposure to moisture/air.Sigma-Aldrich[1]
Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation of the aldehyde functional group.Chiralen
Location Store in a dry and well-ventilated place.[1][2]Ensures safety and prevents accumulation of vapors.Sigma-Aldrich, Thermo Fisher Scientific[1][2]
Hazards to Avoid Keep away from heat, sparks, open flames, and hot surfaces.[1][3]The compound is combustible and vapors can form explosive mixtures.Sigma-Aldrich, Fisher Scientific[1][3]

Troubleshooting and Compound Integrity Workflow

If you suspect that the quality of your this compound is affecting your results, follow this logical workflow to diagnose the issue.

G start Inconsistent Experimental Results Observed check_purity Verify Integrity of This compound Stock start->check_purity run_qc Perform Quality Control Analysis (e.g., GC, HPLC, NMR) check_purity->run_qc compare Compare Data to Certificate of Analysis or a Fresh Standard run_qc->compare decision Does Purity Meet Experimental Requirements? compare->decision pass Purity is Acceptable. Troubleshoot Other Experimental Parameters. decision->pass Yes fail Purity is Unacceptable. Procure a New Batch of the Compound. decision->fail No

Caption: Troubleshooting workflow for compound stability issues.

Below is a diagram illustrating the most probable degradation pathways for this compound.

G cluster_0 Potential Degradation Pathways parent This compound oxidation Adipic acid monoethyl ester (Oxidation Product) parent->oxidation [O] (e.g., Air) hydrolysis 6-Oxohexanoic acid + Ethanol (Hydrolysis Products) parent->hydrolysis H₂O (Moisture)

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Assessing Purity by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To determine the purity of an this compound sample and identify the presence of impurities or degradation products.

Materials:

  • This compound sample (to be tested)

  • High-purity reference standard of this compound (if available)

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Methodology:

  • Standard Preparation:

    • If a reference standard is available, prepare a stock solution by accurately weighing and dissolving it in the chosen solvent to a concentration of ~1 mg/mL.

    • Prepare a working standard by diluting the stock solution to ~100 µg/mL.

  • Sample Preparation:

    • Prepare a sample solution using the same method and concentration as the standard preparation. Ensure the sample is fully dissolved.

  • GC-FID Conditions (Example):

    • Column: A mid-polarity column (e.g., DB-5ms, HP-5, or similar; 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 15°C/minute.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector Temperature (FID): 280°C

  • Data Analysis:

    • Run the blank solvent, followed by the reference standard (if available), and then the sample.

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Interpretation of Results:

    • High Purity: A chromatogram with a single, sharp peak corresponding to the retention time of the reference standard indicates high purity.

    • Degradation/Impurities: The presence of additional peaks suggests impurities or degradation. Earlier eluting peaks might correspond to more volatile products (like ethanol from hydrolysis), while later eluting peaks could indicate less volatile, more polar products (like the oxidized carboxylic acid).

    • Comparison: Compare the sample chromatogram to the Certificate of Analysis or the chromatogram of a new, unopened batch to confirm identity and purity.

References

Technical Support Center: Ethyl 6-oxohexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method for its preparation is the oxidation of Ethyl 6-hydroxyhexanoate. Impurities from this synthesis can include:

  • Unreacted Starting Material: Ethyl 6-hydroxyhexanoate.

  • Oxidation Byproducts: Depending on the oxidant used (e.g., Swern, PCC, DMP), byproducts can include dimethyl sulfide, triethylammonium salts, chromium salts, or periodinane byproducts.

  • Over-oxidation Product: Adipic acid monoethyl ester, if harsher oxidation conditions are used.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes).

  • Water: Moisture introduced during the workup.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration often arises from trace impurities or decomposition products formed during synthesis or purification, especially if elevated temperatures are used for prolonged periods. The aldehyde functionality in this compound can be susceptible to side reactions. To remove colored impurities, you can try:

  • Charcoal Treatment: Treating a solution of the crude product with activated charcoal can adsorb colored impurities.

  • Flash Column Chromatography: This is often effective at separating the desired product from colored, more polar or less polar impurities.

  • Distillation: Careful vacuum distillation can sometimes separate the colorless product from less volatile colored impurities. However, prolonged heating should be avoided.

Q3: I am seeing a significant amount of a byproduct with a similar polarity to my product in TLC analysis. How can I improve separation?

A3: When dealing with impurities of similar polarity, consider the following:

  • Optimize TLC Solvent System: Systematically vary the ratio of your solvents (e.g., ethyl acetate/hexane) to maximize the separation (ΔRf) between your product and the impurity. Sometimes, switching to a different solvent system with a different selectivity (e.g., dichloromethane/methanol or ether/hexane) can improve separation.

  • Adjust Column Chromatography Conditions:

    • Use a longer column for better resolution.

    • Employ a shallower solvent gradient during elution.

    • Ensure proper column packing to avoid channeling.

  • Chemical Treatment: If the impurity is a known byproduct, it may be possible to selectively react it to form a more easily separable compound. For instance, if the impurity is the starting alcohol, it could be derivatized.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of material during aqueous workup.Hydrolysis of the ester: The ester may be hydrolyzing back to the carboxylic acid, especially under acidic or basic conditions.- Use a mild acid (e.g., dilute HCl) for neutralization and keep the temperature low during extractions. - Minimize the time the product is in contact with aqueous acidic or basic solutions.
Product is lost during column chromatography.Product is very polar/streaking on the column: The aldehyde and ester functionalities can interact strongly with silica gel.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though the latter is less common for this product) to the eluent to reduce tailing. - Consider using a less polar stationary phase like alumina.
Product is co-eluting with an impurity. - Optimize the solvent system using TLC to achieve better separation. - Refer to the guide on separating impurities with similar polarity.
Low recovery after distillation.Decomposition at high temperatures: The product may be thermally unstable.- Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Incomplete transfer: The product is viscous and may be left behind in the distillation flask.- Gently warm the distillation flask while under vacuum to encourage the transfer of the remaining material. - Rinse the flask with a suitable solvent to recover the remaining product, followed by solvent evaporation.
Problem 2: Product Contamination Detected by NMR/GC-MS
Observed Impurity Likely Source Recommended Purification Step
Ethyl 6-hydroxyhexanoateIncomplete oxidation of the starting material.Flash column chromatography is typically effective. The hydroxy ester is significantly more polar than the desired aldehyde.
Adipic acid monoethyl esterOver-oxidation of the aldehyde.An acidic extraction during workup can remove the carboxylic acid. Alternatively, column chromatography can be used, as the acid is more polar.
Dimethyl sulfide (strong odor)Byproduct of Swern oxidation.This is a volatile impurity and should be removed during solvent evaporation under reduced pressure. Ensure the reaction and workup are performed in a well-ventilated fume hood. Rinsing glassware with bleach can help eliminate the odor.
Triethylammonium saltsByproduct from the use of triethylamine in Swern oxidation.These salts are water-soluble and should be removed during the aqueous workup (washing with water or dilute acid).

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Estimated Boiling Point (°C)Pressure (mmHg)
This compound 158.1990 - 1001.5
Mthis compound144.1783 - 86[1]1.5[1]
Ethyl 6-hydroxyhexanoate160.21127 - 12812
Ethyl 6-chloro-6-oxohexanoate192.64128 - 130[2]17[2]

Table 2: Typical Column Chromatography Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient
Typical Gradient Start with 5-10% Ethyl Acetate in Hexane, gradually increasing to 20-30%
Estimated Rf of Product ~0.3 - 0.4 in 20% Ethyl Acetate/Hexane
Estimated Rf of Impurity (Ethyl 6-hydroxyhexanoate) ~0.1 - 0.2 in 20% Ethyl Acetate/Hexane

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed and a suitable cold trap is in place before the vacuum pump.

  • Crude Product Addition: Add the crude this compound to the distillation flask along with a magnetic stir bar.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (refer to Table 1 for an estimated range). Discard any initial lower-boiling fractions (likely residual solvents) and stop the distillation before higher-boiling impurities begin to distill.

  • Characterization: Confirm the purity of the collected fraction by GC, NMR, or other appropriate analytical techniques.

Mandatory Visualization

purification_workflow crude_product Crude Ethyl 6-oxohexanoate workup Aqueous Workup (Wash with H2O, brine) crude_product->workup drying Drying (e.g., MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation For thermally stable impurities column Flash Column Chromatography purification_choice->column For non-volatile or thermally sensitive impurities pure_product Pure Ethyl 6-oxohexanoate distillation->pure_product column->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product workup_loss Check aqueous workup for emulsions or product solubility low_yield->workup_loss Yes column_loss Review column chromatography: - Co-elution? - Streaking? low_yield->column_loss distillation_loss Check distillation: - Decomposition? - Incomplete transfer? low_yield->distillation_loss identify_impurity Identify impurity by NMR, GC-MS impure_product->identify_impurity Yes starting_material Unreacted starting material? identify_impurity->starting_material byproduct Reaction byproduct? identify_impurity->byproduct optimize_reaction Optimize reaction conditions: - Time - Temperature - Reagent stoichiometry starting_material->optimize_reaction Yes optimize_purification Optimize purification: - Adjust solvent system - Change purification method starting_material->optimize_purification No byproduct->optimize_purification Yes

Caption: A logical troubleshooting guide for this compound purification issues.

References

Optimization of reaction parameters for Ethyl 6-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Ethyl 6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic routes for this compound:

  • Oxidation of Ethyl 6-hydroxyhexanoate: This is a popular route that involves the oxidation of the corresponding alcohol.

  • From Monoethyl Adipate: This method involves the conversion of the carboxylic acid group of monoethyl adipate to an aldehyde.

  • Via Baeyer-Villiger Oxidation of Cyclohexanone: This route proceeds through the formation of ε-caprolactone, followed by ring-opening and subsequent oxidation.

Q2: How can I purify the final product, this compound?

A2: Purification of this compound can be challenging due to its aldehyde functionality. Common purification methods include:

  • Column Chromatography: Using silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) is a standard method.

  • Distillation: Vacuum distillation can be effective if the product is thermally stable and the impurities have significantly different boiling points.

  • Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treatment with an acid or base.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling Oxidizing Agents: Reagents like pyridinium chlorochromate (PCC) and those used in Swern oxidation are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Managing Byproducts: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[1][2] All glassware should be quenched with bleach to neutralize the smell.

  • Temperature Control: Many of the reactions, particularly the Swern oxidation, are highly exothermic and require strict temperature control to prevent side reactions and ensure safety.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via the oxidation of Ethyl 6-hydroxyhexanoate.

Route 1: Oxidation of Ethyl 6-hydroxyhexanoate

This is a common and effective method for synthesizing this compound. The primary challenge lies in achieving complete oxidation without over-oxidation to the carboxylic acid and in managing the purification of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of Ethyl 6-hydroxyhexanoate

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Ethyl 6-hydroxyhexanoate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Ethyl 6-hydroxyhexanoate (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Swern Oxidation

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents. 2. Reaction temperature too high. 3. Insufficient reaction time.1. Use freshly opened or purified reagents. 2. Maintain the reaction temperature at or below -60 °C.[3] 3. Increase the reaction time at -78 °C.
Formation of Side Products 1. Pummerer rearrangement due to elevated temperature. 2. Epimerization at the alpha-carbon.1. Ensure strict temperature control. 2. Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.
Unpleasant Odor Dimethyl sulfide is a byproduct of the reaction.[1][2]Quench all glassware and waste with bleach to oxidize dimethyl sulfide to odorless dimethyl sulfoxide.[2]
Difficult Purification The product is an aldehyde, which can be unstable.Use a bisulfite extraction method for purification, or perform chromatography carefully and quickly.
Protocol 2: Synthesis of this compound via PCC Oxidation of Ethyl 6-hydroxyhexanoate

Materials:

  • Pyridinium chlorochromate (PCC)

  • Ethyl 6-hydroxyhexanoate

  • Dichloromethane (DCM), anhydrous

  • Celite or silica gel

Procedure:

  • To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of Ethyl 6-hydroxyhexanoate (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: PCC Oxidation

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient PCC. 2. Poor quality PCC.1. Increase the equivalents of PCC. 2. Use freshly prepared or high-purity PCC.
Over-oxidation to Carboxylic Acid Presence of water in the reaction mixture.Ensure all reagents and glassware are scrupulously dry.
Difficult Work-up Formation of a thick, tarry residue of chromium salts.Dilute the reaction mixture with a non-polar solvent and filter through a pad of Celite or silica gel.
Acid-Sensitive Functional Groups Decompose PCC is acidic.Add a buffer such as sodium acetate to the reaction mixture.

Data Presentation

Table 1: Comparison of Oxidation Methods for Ethyl 6-hydroxyhexanoate
Oxidation Method Typical Yield (%) Reaction Temperature (°C) Key Advantages Key Disadvantages
Swern Oxidation 85-95-78Mild conditions, high yield, wide functional group tolerance.[2]Requires cryogenic temperatures, produces malodorous byproduct.[1][2]
PCC Oxidation 70-85Room TemperatureSimple setup, commercially available reagent.Toxic chromium reagent, can be acidic, difficult workup.

Visualizations

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_oxalyl Oxalyl Chloride in DCM mix_reagents Mix Oxalyl Chloride and DMSO at -78°C prep_oxalyl->mix_reagents prep_dmso DMSO in DCM prep_dmso->mix_reagents prep_alcohol Ethyl 6-hydroxyhexanoate in DCM add_alcohol Add Alcohol Solution prep_alcohol->add_alcohol mix_reagents->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Logical Relationship: Troubleshooting Low Yield in Swern Oxidation

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up and Purification start Low Yield of this compound reagent_purity Check Purity of Starting Materials start->reagent_purity temperature Confirm Reaction Temperature (was it maintained at -78°C?) start->temperature extraction_efficiency Assess Extraction Efficiency start->extraction_efficiency reagent_activity Verify Activity of Oxidizing Agent reagent_purity->reagent_activity time Check Reaction Time (was it sufficient?) temperature->time stoichiometry Verify Stoichiometry of Reagents time->stoichiometry purification_loss Evaluate Loss During Purification extraction_efficiency->purification_loss

Caption: Troubleshooting flowchart for low yield in Swern oxidation.

References

Technical Support Center: Purification of Crude Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common route involves the esterification of adipic acid or the reaction of monoethyl adipate. Potential impurities include:

  • Unreacted Starting Materials: Monoethyl adipate, Adipic acid.

  • Byproducts: Diethyl adipate, ethanol.

  • Side-reaction Products: Small amounts of polymeric material.

  • Residual Reagents and Solvents: Acid catalysts (e.g., sulfuric acid), organic solvents (e.g., toluene).

Q2: How can I identify the impurities in my crude sample?

A2: Several analytical techniques can be used for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectrum of the crude product to that of the pure compound and known impurities.[3][4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as the broad O-H stretch of a carboxylic acid.

Q3: What is the recommended general procedure for purifying crude this compound?

A3: A typical purification strategy involves a multi-step approach:

  • Aqueous Wash: Neutralize and remove acidic impurities.

  • Drying: Remove residual water from the organic phase.

  • Distillation: Separate the desired product from non-volatile and high-boiling impurities.

Detailed protocols for these steps are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after purification - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient distillation.- Monitor the reaction progress by TLC or GC to ensure completion. - Minimize the volume of aqueous washes and ensure proper phase separation. - Optimize distillation parameters (pressure, temperature) and ensure the apparatus is properly set up.
Product is still acidic after washing - Insufficient amount of basic solution used for washing. - Inadequate mixing during the wash.- Use a pH indicator to confirm that the aqueous layer is basic after washing. - Vigorously shake the separatory funnel during the wash to ensure thorough mixing.
Cloudy appearance of the final product - Presence of water. - Presence of insoluble impurities.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - If impurities are solid, consider filtration before distillation.
Poor separation during distillation - Inefficient fractionating column. - Distillation rate is too fast. - Unstable vacuum.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. - Check for leaks in the distillation setup and ensure the vacuum pump is functioning correctly.
Product decomposes during distillation - Distillation temperature is too high.- Perform the distillation under reduced pressure to lower the boiling point of the product.[6]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₈H₁₄O₃158.19~228 (estimated)
Monoethyl adipateC₈H₁₄O₄174.19180 @ 18 mmHg
Adipic acidC₆H₁₀O₄146.14337.5
Diethyl adipateC₁₀H₁₈O₄202.25245
EthanolC₂H₆O46.0778.37
TolueneC₇H₈92.14110.6

Note: Boiling points are at atmospheric pressure unless otherwise specified. Data is compiled from various sources and should be used as a reference.

Experimental Protocols

Protocol 1: Aqueous Wash of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.

  • Allow the layers to separate. The aqueous layer will be on the bottom.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry flask.

Protocol 2: Drying of the Organic Phase
  • Add anhydrous magnesium sulfate (MgSO₄) to the washed this compound.

  • Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Filter the mixture through a fluted filter paper to remove the drying agent.

Protocol 3: Fractional Distillation under Reduced Pressure
  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Place the dried and filtered crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and ensure all joints are properly sealed.

  • Gradually apply the vacuum to the desired pressure.

  • Begin heating the distillation flask gently.

  • Collect the forerun, which will consist of any low-boiling impurities like residual solvents.

  • Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the main fraction.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_troubleshooting Troubleshooting cluster_end End start Crude this compound analysis Analyze Impurity Profile (GC-MS, NMR) start->analysis wash Aqueous Wash (remove acidic impurities) analysis->wash acidic_product Product Still Acidic? wash->acidic_product dry Dry Organic Layer (remove water) distill Fractional Distillation (separate by boiling point) dry->distill decomposition Decomposition during Distillation? distill->decomposition check_purity Check Purity (GC-MS, NMR) low_yield Low Yield? check_purity->low_yield Purity Not OK pure_product Pure this compound check_purity->pure_product Purity OK acidic_product->dry No repeat_wash Repeat Aqueous Wash acidic_product->repeat_wash Yes optimize_distillation Optimize Distillation Parameters low_yield->optimize_distillation Yes low_yield->pure_product No, Acceptable decomposition->check_purity No use_vacuum Use/Increase Vacuum decomposition->use_vacuum Yes repeat_wash->wash optimize_distillation->distill use_vacuum->distill

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Preventing decomposition of Ethyl 6-oxohexanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 6-oxohexanoate during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound, leading to product loss.

Observed Problem Potential Cause Recommended Solution
Low final product yield after workup. Hydrolysis of the ester. This can occur under either acidic or basic conditions. Strong acids or bases left over from the reaction or used in the workup can catalyze the breakdown of the ester into 6-oxohexanoic acid (or its salt) and ethanol.Neutralize the reaction mixture to a pH of approximately 7 using a mild base such as a saturated sodium bicarbonate solution. Avoid strong acids and bases during the washing steps.
Presence of a carboxylic acid impurity in the final product (identified by NMR or IR). Acid-catalyzed hydrolysis. Trace amounts of an acidic catalyst used in the reaction may not have been fully neutralized.During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to ensure all acidic residues are removed.[1] Check the pH of the aqueous layer after washing to confirm it is neutral or slightly basic.
Formation of a viscous, oily, or polymeric byproduct. Aldol condensation. Under basic conditions, the enolate of this compound can react with another molecule of the keto-ester, leading to self-condensation products.Avoid the use of strong bases (e.g., sodium hydroxide, potassium tert-butoxide) during the workup. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature (0-5 °C).
Product loss during extraction into the aqueous layer. Formation of the carboxylate salt. If the aqueous wash is too basic, it can hydrolyze the ester to the more water-soluble carboxylate salt.Maintain a neutral pH during the aqueous wash. If a basic wash is used, it should be with a weak base, and the contact time should be minimized. Using a brine wash can help to "salt out" the organic product from the aqueous layer.
Difficulty in removing water from the final product. Incomplete drying. Residual water can promote slow hydrolysis of the ester, especially if trace acid or base is present.After the aqueous workup, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during workup?

A1: The two primary decomposition pathways for this compound during workup are:

  • Hydrolysis: This can be catalyzed by either acid or base. Acid-catalyzed hydrolysis yields 6-oxohexanoic acid and ethanol. Base-catalyzed hydrolysis (saponification) produces the salt of 6-oxohexanoic acid and ethanol.

  • Aldol Condensation: As a molecule with both a ketone and alpha-hydrogens, this compound can undergo self-condensation in the presence of a base to form higher molecular weight byproducts.

Q2: What is the optimal pH range to maintain during the aqueous workup of this compound?

A2: The optimal pH range is neutral (pH ≈ 7). Esters are generally most stable at a neutral pH. Both acidic and basic conditions will accelerate the rate of hydrolysis.

Q3: Can I use sodium hydroxide to neutralize an acidic reaction mixture containing this compound?

A3: It is not recommended to use strong bases like sodium hydroxide. While it will neutralize the acid, it can also promote the rapid hydrolysis (saponification) of the ester and may also induce aldol condensation. A milder base, such as saturated sodium bicarbonate solution, is the preferred neutralizing agent.

Q4: My reaction was run under acidic conditions. What is the best way to quench and work up the reaction?

A4: To quench an acidic reaction, slowly add the reaction mixture to a cooled (0-5 °C), stirred, saturated solution of sodium bicarbonate. This will neutralize the acid catalyst. It is important to add the reaction mixture to the bicarbonate solution and not the other way around to maintain a less acidic environment. After neutralization, proceed with the standard extraction protocol.

Q5: How can I confirm that my product has not decomposed during workup?

A5: You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy. In ¹H NMR, the presence of a broad singlet corresponding to a carboxylic acid proton would indicate hydrolysis. In IR spectroscopy, the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ would also suggest the presence of a carboxylic acid impurity.

Quantitative Data on Ester Stability

pHConditionRelative Rate of Hydrolysis (at 25 °C)Stability
2AcidicHighLow
4Mildly AcidicModerateModerate
7NeutralVery LowHigh
10Mildly BasicModerateModerate
12BasicHighLow

This data is illustrative and serves to show the general trend of ester stability as a function of pH.

Experimental Protocol: Robust Workup for this compound

This protocol is designed to minimize the decomposition of this compound during workup after a typical synthesis (e.g., oxidation of a corresponding alcohol or esterification).

1. Quenching and Neutralization: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. c. Slowly, and with vigorous stirring, add the cold reaction mixture to the sodium bicarbonate solution. Caution: This may cause gas evolution (CO₂). Ensure adequate venting. d. Continue stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ≈ 7-8).

2. Extraction: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. c. Combine the organic layers.

3. Washing: a. Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities. b. Wash the organic layer with a saturated brine solution. This helps to remove residual water from the organic layer and aids in phase separation.

4. Drying: a. Transfer the organic layer to an Erlenmeyer flask. b. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic layer. c. Gently swirl the flask. Add more drying agent until it no longer clumps together, indicating that all the water has been absorbed.

5. Filtration and Concentration: a. Filter the solution to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (typically ≤ 40 °C) to prevent any thermal decomposition.

6. Storage: a. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20 °C) to prevent degradation over time.

Visualizations

DecompositionPathways E6O This compound Acid 6-Oxohexanoic Acid E6O->Acid Hydrolysis Alcohol Ethanol E6O->Alcohol Hydrolysis Aldol Aldol Condensation Product E6O->Aldol Self-Condensation Carboxylate 6-Oxohexanoate Salt E6O->Carboxylate Saponification Acidic H₃O⁺ (Acidic Conditions) Acidic->E6O Basic OH⁻ (Basic Conditions) Basic->E6O Basic->Carboxylate

Caption: Decomposition pathways of this compound.

WorkupWorkflow Start Reaction Mixture (Containing this compound) Quench Quench with cold sat. NaHCO₃ solution Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Product Purified this compound Concentrate->Product

Caption: Recommended workup workflow for this compound.

References

Technical Support Center: Synthesis of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary industrial and laboratory-scale synthesis methods for this compound include:

  • Ozonolysis of Cyclohexene: This method involves the oxidative cleavage of cyclohexene using ozone, followed by a workup step to yield the desired aldehyde-ester.

  • Oxidation of Ethyl 6-hydroxyhexanoate: This two-step process typically starts with the acid-catalyzed transesterification of ε-caprolactone to form Ethyl 6-hydroxyhexanoate, which is then oxidized to this compound.[1]

  • From Adipic Acid Monoethyl Ester Chloride: This route involves the conversion of monoethyl adipate to its acid chloride, followed by a suitable reaction to yield the target molecule.[2]

Q2: What are the main safety concerns when scaling up the ozonolysis of cyclohexene?

A2: The primary safety concerns are the handling of highly reactive and toxic ozone gas and the formation of potentially explosive peroxide intermediates.[3] The ozonolysis reaction is also highly exothermic, which can lead to thermal runaways in large-scale batch reactors.[4] To mitigate these risks, it is highly recommended to use continuous flow reactors, which minimize the volume of hazardous materials at any given time and provide better temperature control.[4][5]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproducts requires careful control of reaction conditions and purification of starting materials. For instance, in ozonolysis, the choice of workup (reductive vs. oxidative) is critical in determining the product profile.[6] In oxidation reactions, the choice of oxidant and catalyst can significantly impact selectivity. Impurities in starting materials can also lead to side reactions, so using high-purity reagents is essential.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis via Ozonolysis of Cyclohexene
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure a slight excess of ozone is used. Monitor the reaction progress using techniques like TLC or GC. - Optimize reaction temperature; low temperatures can slow the reaction rate.
Formation of over-oxidized byproducts (e.g., carboxylic acids).- Use a reductive workup (e.g., with zinc and acetic acid or dimethyl sulfide) instead of an oxidative one.[6] - Carefully control the amount of ozone and the reaction time.
Dimerization and polymerization of intermediates.- Maintain a low concentration of reactive intermediates by using a continuous flow setup.[9]
Presence of Peroxides in the Final Product Incomplete quenching of peroxide intermediates.- Ensure sufficient quenching agent is used during the workup. - Test for the presence of peroxides using peroxide test strips before proceeding with purification.[10]
Reaction is Too Exothermic and Difficult to Control Poor heat dissipation in a large-scale batch reactor.- Switch to a continuous flow reactor for better heat and mass transfer.[4] - If using a batch reactor, ensure efficient stirring and cooling, and consider a slower addition rate of ozone.
Synthesis via Oxidation of Ethyl 6-hydroxyhexanoate
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Oxidation Insufficient oxidant or inactive catalyst.- Increase the molar ratio of the oxidizing agent. - If using a catalyst, ensure it is fresh and active. Consider catalyst screening to find a more efficient one.[11]
Unfavorable reaction conditions.- Optimize the reaction temperature and time. Higher temperatures can increase the reaction rate but may also lead to side reactions.
Formation of Lactone Byproduct (ε-caprolactone) Intramolecular cyclization of the starting material or product.- This is a common issue. Optimize reaction conditions to favor the desired oxidation pathway. Purification via chromatography may be necessary.
Low Yield in the Initial Transesterification Step Equilibrium not shifted towards the product side.- Use a large excess of ethanol to drive the equilibrium. - Ensure the acid catalyst is active and present in a sufficient amount.

Experimental Protocols

Protocol 1: Ozonolysis of Cyclohexene in a Batch Reactor

Caution: This reaction should be performed in a well-ventilated fume hood behind a safety shield due to the use of ozone and the formation of potentially explosive intermediates.[3]

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for ozone, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Reaction: The flask is charged with cyclohexene and a suitable solvent (e.g., dichloromethane or a mixture with methanol). The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution until a blue color persists, indicating an excess of ozone.

  • Workup (Reductive): The ozone flow is stopped, and the solution is purged with nitrogen or argon to remove excess ozone. A reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, is added to the cold solution. The mixture is allowed to warm to room temperature and stirred until the peroxidic intermediates are completely reduced (monitor with peroxide test strips).

  • Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: Oxidation of Ethyl 6-hydroxyhexanoate
  • Synthesis of Ethyl 6-hydroxyhexanoate: In a round-bottom flask, ε-caprolactone is dissolved in a large excess of absolute ethanol containing a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is refluxed for several hours. The reaction is monitored by TLC or GC. After completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized, extracted, and purified.[1]

  • Oxidation: The purified Ethyl 6-hydroxyhexanoate is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a more modern catalytic system) is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: The reaction mixture is filtered to remove the oxidant byproducts. The filtrate is washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography or vacuum distillation.

Visualizations

experimental_workflow_ozonolysis start Start setup Reaction Setup (Cyclohexene, Solvent) start->setup ozonolysis Ozonolysis (-78 °C) setup->ozonolysis Ozone workup Reductive Workup (e.g., DMS or Zn/HOAc) ozonolysis->workup Quenching Agent purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for this compound synthesis via ozonolysis.

troubleshooting_low_yield_ozonolysis problem Low Yield in Ozonolysis cause1 Incomplete Reaction problem->cause1 cause2 Over-oxidation problem->cause2 cause3 Side Reactions problem->cause3 solution1a Increase Ozone cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Use Reductive Workup cause2->solution2a solution2b Control Ozone/Time cause2->solution2b solution3a Use Flow Chemistry cause3->solution3a

References

Analytical methods for detecting impurities in Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Ethyl 6-oxohexanoate. It is intended for researchers, scientists, and drug development professionals.

Analytical Workflow Overview

The following diagram outlines the general workflow for the analysis of impurities in this compound, from sample receipt to data analysis.

Analytical Workflow Figure 1. General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Reporting SampleReceipt Sample Receipt and Inspection StandardPrep Standard Preparation (API & Impurities) SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dilution) SampleReceipt->SamplePrep GC_Analysis GC-FID/MS Analysis StandardPrep->GC_Analysis HPLC_Analysis HPLC-UV Analysis StandardPrep->HPLC_Analysis SamplePrep->GC_Analysis SamplePrep->HPLC_Analysis DataProcessing Chromatogram Integration & Peak Identification GC_Analysis->DataProcessing HPLC_Analysis->DataProcessing Quantification Impurity Quantification DataProcessing->Quantification Reporting Report Generation Quantification->Reporting

Caption: Figure 1. General Analytical Workflow for Impurity Analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound can originate from the synthesis process and degradation. Potential impurities include:

  • Starting Materials: Adipic acid monoethyl ester.

  • Byproducts: Adipic acid, Diethyl adipate.

  • Degradation Products: 6-Oxohexanoic acid (from hydrolysis of the ester).

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, toluene, or ethyl acetate.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector is suitable for the analysis of non-volatile impurities and degradation products. Due to the aldehyde functional group, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.

Q3: How can I quantify the identified impurities?

A3: Impurity quantification is typically performed using the external standard method. This involves creating a calibration curve for each known impurity using certified reference standards. The concentration of the impurity in the sample is then determined by comparing its peak area to the calibration curve. For unknown impurities, an area percent calculation can provide an estimate, assuming a similar response factor to the main component.

Troubleshooting Guides

Gas Chromatography (GC-FID/MS) Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound or its impurities.

Potential Cause Troubleshooting Step
Active sites in the injector liner or column Deactivate the injector liner with silylation reagent or replace it. Condition the column according to the manufacturer's instructions.
Improper injection technique Ensure the injection speed is appropriate. For splitless injection, optimize the purge activation time.
Column contamination Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.
Incompatible solvent Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column.

Issue 2: Inconsistent retention times.

Potential Cause Troubleshooting Step
Fluctuations in oven temperature Verify the oven temperature is stable and accurately calibrated.
Changes in carrier gas flow rate Check for leaks in the gas lines and ensure the gas pressure and flow controllers are functioning correctly.
Column aging Over time, the stationary phase can degrade. Replace the column if performance does not improve with conditioning.

Issue 3: Ghost peaks appearing in the chromatogram.

Potential Cause Troubleshooting Step
Contaminated syringe Clean the syringe thoroughly with an appropriate solvent or use a new syringe.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Carryover from previous injections Run a blank solvent injection to confirm carryover. If present, optimize the syringe and injector cleaning parameters.
High-Performance Liquid Chromatography (HPLC-UV) Analysis

Issue 1: Broad or split peaks.

Potential Cause Troubleshooting Step
Column void or channeling Replace the column.
Partially blocked frit Back-flush the column with a compatible solvent. If the problem persists, replace the frit or the column.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a weaker solvent.

Issue 2: Drifting baseline.

Potential Cause Troubleshooting Step
Column not equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Mobile phase composition changing Ensure the mobile phase is properly mixed and degassed. If using a gradient, check the pump's proportioning valves.
Detector lamp aging Replace the UV lamp if it is near the end of its lifespan.

Issue 3: Low sensitivity or no peaks detected.

Potential Cause Troubleshooting Step
Incorrect detector wavelength Ensure the UV detector is set to the optimal wavelength for the analytes of interest (or their DNPH derivatives).
Sample concentration too low Concentrate the sample or inject a larger volume (if within the method's limits).
Detector malfunction Check the detector's diagnostic parameters and ensure the lamp is on.

Experimental Protocols

Protocol 1: GC-MS Method for Volatile Impurities and Residual Solvents

This method is suitable for the detection and quantification of volatile impurities and residual solvents in this compound.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

    • Injection Mode: Headspace or Splitless (1 µL).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

Protocol 2: HPLC-UV Method for Non-Volatile Impurities

This method is suitable for the detection and quantification of non-volatile impurities such as Adipic acid monoethyl ester, Adipic acid, and Diethyl adipate.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.

  • Sample Preparation:

    • Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution may be required). A starting point could be a gradient from 30% to 90% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the detection of impurities in this compound. These values are estimates and should be determined for each specific method and instrument.

Impurity Analytical Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ)
Adipic acid monoethyl esterHPLC-UV0.01%0.03%
Adipic acidHPLC-UV0.01%0.03%
Diethyl adipateGC-MS0.005%0.015%
EthanolGC-Headspace10 ppm30 ppm
TolueneGC-Headspace1 ppm3 ppm

Logical Relationships and Workflows

The following diagram illustrates the logical decision-making process for troubleshooting common analytical issues.

Troubleshooting Logic Figure 2. Troubleshooting Decision Tree start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check Column & Liner peak_shape->check_column Yes sensitivity Low/No Signal? retention_time->sensitivity No check_temp_flow Check Temp & Flow Stability retention_time->check_temp_flow Yes check_detector Check Detector Settings sensitivity->check_detector Yes end Issue Resolved sensitivity->end No check_injection Check Injection Parameters check_column->check_injection check_injection->end check_equilibration Check System Equilibration check_temp_flow->check_equilibration check_equilibration->end check_sample_prep Verify Sample Preparation check_detector->check_sample_prep check_sample_prep->end

Caption: Figure 2. Troubleshooting Decision Tree for Common Analytical Issues.

References

Validation & Comparative

A Comparative Guide to the Characterization and Purity Validation of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity validation of Ethyl 6-oxohexanoate, a versatile compound utilized in the flavor, cosmetic, and pharmaceutical industries. This document outlines key analytical techniques, presents comparative data with relevant alternatives, and offers detailed experimental protocols to assist researchers in establishing robust quality control measures.

Introduction to this compound and its Alternatives

This compound is an aliphatic ester recognized for its pleasant, fruity aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2] It also serves as an emollient in cosmetic formulations, contributing to skin softness and product texture.[3][4][5] In the pharmaceutical sector, it can be employed as an intermediate in the synthesis of more complex molecules.

For the purpose of this guide, we will compare the analytical characterization of this compound with two structurally similar and commercially available esters that find application in similar industries: Ethyl Heptanoate and Ethyl Octanoate . These compounds are also utilized for their fruity flavor profiles and emollient properties.[6][7][8][9][10]

Comparative Analytical Data

The purity and identity of this compound and its alternatives can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes key analytical parameters and typical specifications for these compounds.

Parameter This compound Ethyl Heptanoate Ethyl Octanoate Analytical Technique(s)
Chemical Formula C₈H₁₄O₃[11]C₉H₁₈O₂[8]C₁₀H₂₀O₂[10]Elemental Analysis, Mass Spectrometry
Molecular Weight 158.19 g/mol [11]158.24 g/mol [8]172.26 g/mol [10]Mass Spectrometry
Purity (Typical) ≥ 97% (GC)98 - 100% (GC)[8]≥ 98% (GC)[12]Gas Chromatography (GC-FID)
Water Content Specification DependentSpecification DependentSpecification DependentKarl Fischer Titration
Refractive Index Not specifiedn20/D 1.411 - 1.415[8]n20/D 1.412 (lit.)[13]Refractometry
Boiling Point Not specified188 - 189 °C[8]208 °C[7]Ebulliometry
Appearance Not specifiedColorless liquid[8]Colorless liquid[7]Visual Inspection

Key Analytical Techniques for Characterization and Validation

A multi-faceted approach is essential for the comprehensive characterization and purity validation of this compound. The following diagram illustrates a typical analytical workflow.

Analytical Workflow for this compound Purity Validation cluster_0 Sample Reception & Initial Assessment cluster_1 Identification & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Reporting Sample This compound Sample Appearance Visual Appearance Sample->Appearance Solubility Solubility Testing Sample->Solubility FTIR FTIR Spectroscopy Solubility->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Solubility->NMR MS Mass Spectrometry (GC-MS) Solubility->MS GC_FID GC-FID (Purity Assay) Solubility->GC_FID qNMR qNMR (Absolute Purity) Solubility->qNMR Water_Content Karl Fischer Titration Solubility->Water_Content Data_Analysis Data Interpretation & Comparison to Specifications FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis GC_FID->Data_Analysis qNMR->Data_Analysis Water_Content->Data_Analysis Report Certificate of Analysis Generation Data_Analysis->Report

Caption: Analytical workflow for purity validation.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography with a flame ionization detector (GC-FID) is the industry-standard technique for determining the purity of volatile and semi-volatile compounds like this compound. It separates the analyte from potential impurities based on their boiling points and interactions with the stationary phase of the GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound and confirming its identity. Quantitative NMR (qNMR) can be employed for an absolute purity determination without the need for a specific reference standard of the analyte.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. For this compound, the FTIR spectrum will show a strong absorption band for the ester carbonyl group (C=O) and bands corresponding to the C-O and C-H bonds.[15][16][17]

Karl Fischer Titration for Water Content Determination

The presence of water can affect the stability and reactivity of this compound. Karl Fischer titration is a specific and accurate method for quantifying the water content in a sample.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol for Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to the total peak area in the chromatogram.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, GC grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • Detector Temperature: 280 °C

  • Analysis: Inject the prepared sample solution into the GC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the this compound peak relative to the total area of all peaks.

Acceptance Criteria: The area percentage of the this compound peak should be ≥ 97.0%.

Protocol for Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Analyze the chemical shifts, integration values, and splitting patterns of the signals and compare them to the expected structure of this compound.

Expected ¹H NMR Data (in CDCl₃):

  • ~4.1 ppm (quartet, 2H, -OCH₂CH₃)

  • ~2.4 ppm (triplet, 2H, -CH₂C=O)

  • ~2.3 ppm (triplet, 2H, -C(=O)CH₂-)

  • ~1.6 ppm (multiplet, 4H, -CH₂CH₂CH₂-)

  • ~1.2 ppm (triplet, 3H, -OCH₂CH₃)

  • ~9.8 ppm (triplet, 1H, -CHO)

Protocol for Functional Group Analysis by FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small drop of the neat this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify the absorption bands corresponding to the functional groups of an aliphatic aldehyde and an ethyl ester.

Expected Characteristic Absorption Bands:

  • ~2940 cm⁻¹ (C-H stretch, alkane)

  • ~2720 cm⁻¹ (C-H stretch, aldehyde)

  • ~1735 cm⁻¹ (C=O stretch, ester)[15]

  • ~1725 cm⁻¹ (C=O stretch, aldehyde)

  • ~1240 cm⁻¹ and ~1170 cm⁻¹ (C-O stretch, ester)[15]

Protocol for Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in the this compound sample.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or appropriate solvent

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the reagent with a known amount of water.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.

  • Titration: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: The instrument software will typically calculate the water content in ppm or percentage.

Validation of Analytical Methods

To ensure that the analytical methods are suitable for their intended purpose, they must be validated. The following diagram outlines the key parameters for analytical method validation as per ICH guidelines.

Analytical Method Validation Parameters cluster_0 Assay & Impurity Methods cluster_1 Limit Tests Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ

Caption: Key parameters for analytical method validation.

Accuracy: The closeness of test results to the true value. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The comprehensive characterization and purity validation of this compound require a combination of chromatographic and spectroscopic techniques. This guide provides a framework for establishing robust analytical methods and offers a comparative perspective with similar commercially available esters. By implementing the detailed protocols and adhering to the principles of analytical method validation, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of this compound for its intended applications.

References

A Comparative Guide to the Synthetic Routes of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-oxohexanoate is a valuable bifunctional molecule, incorporating both an ester and an aldehyde group. This structure makes it a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given research and development context.

At a Glance: Comparison of Synthetic Routes

Route Starting Material(s) Key Intermediates Number of Steps Typical Overall Yield Key Reagents Advantages Disadvantages
1. Ozonolysis of Cyclohexene Cyclohexene, EthanolOzonide1 (one-pot)65-72% (for methyl ester)Ozone, Ethanol, p-Toluenesulfonic acid, Dimethyl sulfideHigh efficiency, one-pot procedure, readily available starting material.Requires specialized ozone generation equipment, potential hazards associated with peroxides.
2. Oxidation of Cyclohexanone Cyclohexanone, Ethanolε-Caprolactone, Ethyl 6-hydroxyhexanoate3Variable (dependent on each step)m-CPBA (or other peroxy acids), H₂SO₄, PCC (or other oxidizing agents)Utilizes common and inexpensive starting materials, well-established individual reactions.Multi-step process can lead to lower overall yield, involves potentially hazardous oxidizing agents.
3. From Adipic Acid Monoethyl Ester Adipic acid monoethyl esterEthyl 6-chloro-6-oxohexanoate2Variable (dependent on each step)Thionyl chloride, a suitable reducing agent (e.g., catalytic hydrogenation)Starts from a readily available dicarboxylic acid derivative.The selective reduction of the acyl chloride to the aldehyde can be challenging and may require specific catalysts.

Route 1: Ozonolysis of Cyclohexene

This route offers a direct, one-pot conversion of cyclohexene to this compound. The ozonolysis of cyclohexene in the presence of ethanol directly yields the desired product after reductive workup. A detailed procedure for the analogous synthesis of mthis compound is well-documented in Organic Syntheses, suggesting a reliable and high-yielding method.

Experimental Protocol

Adapted from Organic Syntheses, Coll. Vol. 7, p.347 (1990); Vol. 64, p.157 (1986).

Materials:

  • Cyclohexene

  • Anhydrous Ethanol

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (TsOH)

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ozone generator

Procedure:

  • A solution of cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and anhydrous ethanol (50 mL) is cooled to -78 °C in a dry ice/acetone bath.

  • Ozone is bubbled through the solution until a persistent blue color indicates the consumption of cyclohexene.

  • The solution is purged with nitrogen gas until the blue color disappears.

  • Dimethyl sulfide (0.15 mol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for at least 4 hours.

  • The reaction mixture is washed sequentially with water, 10% sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Yield: Based on the analogous synthesis of the methyl ester, a yield of 65-72% can be expected.

Workflow Diagram

ozonolysis Ozonolysis of Cyclohexene Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Cyclohexene in CH2Cl2/Ethanol ozonolysis Ozonolysis at -78°C start->ozonolysis O3 reductive_workup Reductive Workup with DMS ozonolysis->reductive_workup DMS washing Aqueous Washing reductive_workup->washing drying Drying (MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation end end distillation->end This compound

Caption: Workflow for the synthesis of this compound via ozonolysis.

Route 2: Multi-step Synthesis from Cyclohexanone

This synthetic pathway involves three distinct steps starting from the readily available and inexpensive cyclohexanone.

Step 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones to lactones.[1][2]

Experimental Protocol (Representative):

  • Cyclohexanone (1.0 mol) is dissolved in a suitable solvent such as dichloromethane.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 mol) is added portion-wise while maintaining the temperature below 25 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with sodium sulfite solution, sodium bicarbonate solution, and brine.

  • The organic layer is dried and concentrated to give crude ε-caprolactone, which can be purified by distillation.

Yield: Typically high, often >80%.[3]

Step 2: Ethanolysis of ε-Caprolactone to Ethyl 6-hydroxyhexanoate

The ring-opening of the lactone with ethanol yields the corresponding hydroxy ester.

Experimental Protocol (Representative):

  • ε-Caprolactone (1.0 mol) is mixed with a large excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • The excess ethanol is removed under reduced pressure, and the residue is neutralized and worked up to isolate Ethyl 6-hydroxyhexanoate.

Yield: Generally high, often >90%.

Step 3: Oxidation of Ethyl 6-hydroxyhexanoate to this compound

The final step is the selective oxidation of the primary alcohol to an aldehyde. Several mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common choice.[4][5]

Experimental Protocol (PCC Oxidation):

  • Pyridinium chlorochromate (PCC, 1.5 mol) is suspended in dichloromethane in a flask containing powdered molecular sieves.

  • A solution of Ethyl 6-hydroxyhexanoate (1.0 mol) in dichloromethane is added dropwise to the suspension.

  • The mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel or celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography or distillation.

Yield: Moderate to good, typically in the range of 70-85%.

Workflow Diagram

cyclohexanone_route Synthesis from Cyclohexanone Workflow start Cyclohexanone bv_oxidation Baeyer-Villiger Oxidation start->bv_oxidation m-CPBA intermediate1 ε-Caprolactone bv_oxidation->intermediate1 ethanolysis Ethanolysis intermediate1->ethanolysis Ethanol, H+ intermediate2 Ethyl 6-hydroxyhexanoate ethanolysis->intermediate2 oxidation Oxidation (e.g., PCC) intermediate2->oxidation PCC end This compound oxidation->end

Caption: Multi-step synthesis of this compound from cyclohexanone.

Route 3: From Adipic Acid Monoethyl Ester

This two-step route begins with the commercially available or easily synthesized adipic acid monoethyl ester.

Step 1: Formation of Ethyl 6-chloro-6-oxohexanoate

The carboxylic acid is converted to an acyl chloride, a more reactive intermediate for the subsequent reduction. Thionyl chloride is a common reagent for this transformation.[6][7]

Experimental Protocol (Representative):

  • Adipic acid monoethyl ester (1.0 mol) is dissolved in a dry, inert solvent like toluene.

  • Thionyl chloride (1.2 mol) is added dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • The mixture is heated gently (e.g., 50-60 °C) until the evolution of HCl and SO₂ ceases.

  • The excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield crude Ethyl 6-chloro-6-oxohexanoate.

Yield: Typically high, often >90%.

Step 2: Reduction of Ethyl 6-chloro-6-oxohexanoate to this compound

The selective reduction of the acyl chloride to the aldehyde is the critical step. The Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) is a classic method for this transformation, although other modern reducing agents can also be employed.

Experimental Protocol (Rosenmund Reduction - Conceptual):

  • Ethyl 6-chloro-6-oxohexanoate (1.0 mol) is dissolved in a dry, inert solvent such as toluene.

  • A palladium on barium sulfate catalyst (e.g., 5% Pd/BaSO₄), poisoned with a sulfur compound (e.g., quinoline-sulfur), is added.

  • The mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The product is purified by distillation.

Yield: Highly variable, depending on the catalyst activity and reaction conditions. Careful control is needed to prevent over-reduction to the alcohol.

Workflow Diagram

adipic_acid_route Synthesis from Adipic Acid Monoethyl Ester Workflow start Adipic Acid Monoethyl Ester acyl_chloride_formation Acyl Chloride Formation start->acyl_chloride_formation SOCl2 intermediate Ethyl 6-chloro-6-oxohexanoate acyl_chloride_formation->intermediate reduction Selective Reduction intermediate->reduction H2, Pd/BaSO4 (poisoned) end This compound reduction->end

Caption: Two-step synthesis of this compound from adipic acid monoethyl ester.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the research or production setting.

  • For efficiency and a streamlined process , the ozonolysis of cyclohexene is a highly attractive option, provided the necessary equipment is available.

  • The multi-step synthesis from cyclohexanone offers flexibility and utilizes common laboratory reagents , making it a viable option for smaller-scale synthesis where a one-pot setup is not essential.

  • The route starting from adipic acid monoethyl ester is a classic approach, but the success of this method hinges on the careful control of the selective reduction step , which may require optimization.

This guide provides the foundational information to make an informed decision and to proceed with the synthesis of this important bifunctional molecule.

References

Structural Confirmation of Ethyl 6-oxohexanoate via ¹H and ¹³C NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of ethyl 6-oxohexanoate, offering a direct comparison with expected chemical shifts for its constituent functional groups. The data presented herein serves as a benchmark for researchers working with this and structurally related compounds.

¹H and ¹³C NMR Data for this compound

The structural confirmation of this compound is achieved by assigning the observed signals in the ¹H and ¹³C NMR spectra to the corresponding nuclei within the molecule. The tables below summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values. These values are compared with typical chemical shift ranges for the relevant functional groups.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a (CH₃-CH₂)~1.25Triplet (t)3H
b (CH₂-CH₃)~4.12Quartet (q)2H
c (-(C=O)-CH₂-)~2.30Triplet (t)2H
d (-CH₂-)~1.65Quintet2H
e (-CH₂-)~1.58Quintet2H
f (-(C=O)H)~9.76Singlet (s)1H
g (-(C=O)-CH₂-)~2.45Triplet (t)2H

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

AssignmentChemical Shift (δ, ppm)
a (CH₃-CH₂)~14.2
b (CH₂-CH₃)~60.5
c (-(C=O)-O-)~173.5
d (-CH₂-)~34.0
e (-CH₂-)~24.5
f (-CH₂-)~21.5
g (-(C=O)-)~43.2
h (-(C=O)H)~202.5

Note: The chemical shifts are predicted based on standard values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Comparative Analysis with Alternative Structures

The unique set of signals in the ¹H and ¹³C NMR spectra provides a distinct fingerprint for this compound. For instance, an isomeric ester, such as ethyl 5-oxohexanoate, would exhibit different chemical shifts and splitting patterns for the methylene protons adjacent to the ketone. Specifically, the protons on the carbon between the two carbonyl groups in ethyl 5-oxohexanoate would show a characteristic singlet at a downfield-shifted position. The absence of such a signal and the presence of a terminal aldehyde proton signal at approximately 9.76 ppm are definitive for the 6-oxo structure.

Experimental Protocol

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer with a broadband probe. Key acquisition parameters include:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm

All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Visualization of Structural Assignments

The following diagrams illustrate the structure of this compound and the logical workflow for its structural confirmation using NMR data.

G This compound Structure and NMR Assignments cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Data Analysis cluster_confirmation Confirmation C8H14O3 C₈H₁₄O₃ structure 1H_NMR ¹H NMR structure->1H_NMR 13C_NMR ¹³C NMR structure->13C_NMR Chemical_Shifts Chemical Shifts (δ) 1H_NMR->Chemical_Shifts Multiplicity Multiplicity 1H_NMR->Multiplicity Integration Integration 1H_NMR->Integration 13C_NMR->Chemical_Shifts Assignment Signal Assignment Chemical_Shifts->Assignment Multiplicity->Assignment Integration->Assignment Structure_Confirmed Structural Confirmation Assignment->Structure_Confirmed

Caption: Workflow for structural confirmation of this compound.

G ¹H NMR Signal Correlations for this compound a a (~1.25 ppm) CH₃ Triplet b b (~4.12 ppm) -O-CH₂- Quartet a->b J-coupling b->a J-coupling c c (~2.30 ppm) -CH₂-C(=O)O- Triplet d d (~1.65 ppm) -CH₂- Quintet c->d J-coupling d->c J-coupling e e (~1.58 ppm) -CH₂- Quintet d->e J-coupling e->d J-coupling g g (~2.45 ppm) -CH₂-C(=O)H Triplet e->g J-coupling g->e J-coupling f f (~9.76 ppm) -(C=O)H Singlet

Caption: ¹H NMR spin-spin coupling relationships in this compound.

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis of Ethyl 6-oxohexanoate with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific applications. This compound is a valuable reagent in the synthesis of various pharmaceutical agents, including anti-cancer agents and multi-acting inhibitors.[1]

Introduction to Analytical Techniques for this compound

The analysis of volatile and semi-volatile organic compounds like this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for such analyses due to its high sensitivity and specificity. However, alternative methods like High-Performance Liquid Chromatography (HPLC) can offer advantages in specific contexts, particularly when dealing with complex matrices or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier method for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern provides a unique fingerprint for the identification of the compound. While a publicly available, complete mass spectrum with relative intensities is not readily accessible, a predicted fragmentation pattern based on established principles for esters and ketones is presented below. The molecular weight of this compound is 158.19 g/mol .[2]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonPutative StructurePredicted Relative Intensity
158[M]+• (Molecular Ion)[CH3CH2OC(O)(CH2)4CHO]+•Low
129[M - C2H5]+[OC(O)(CH2)4CHO]+Moderate
113[M - OCH2CH3]+[C(O)(CH2)4CHO]+Moderate
101McLafferty Rearrangement[CH2=C(OH)OCH2CH3]+•High
88[CH3CH2OC(O)CH=CH2]+•Moderate
73[C(O)OCH2CH3]+High
55[CH2=CH-C=O]+Moderate
45[OCH2CH3]+Moderate
29[CH2CH3]+High

Note: This is a predicted fragmentation pattern based on general fragmentation rules for esters and ketones. Actual relative intensities may vary.

Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Direct Injection: For pure samples or concentrated solutions, dilute the sample in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 10 µg/mL.[3]

  • Headspace Analysis: For the analysis of volatile compounds from a solid or liquid matrix, headspace GC-MS is recommended to minimize matrix interference.[4] Place a known amount of the sample in a sealed headspace vial and heat to an appropriate temperature (e.g., 90°C) to allow volatile compounds to partition into the headspace.[4] An aliquot of the headspace gas is then injected into the GC-MS.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973N or similar.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST) or the predicted fragmentation pattern.

  • Quantify the analyte using an internal or external standard calibration method.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in volatile solvent Sample->Dilution Headspace Headspace Generation Sample->Headspace GC_Injection GC Injection Dilution->GC_Injection Headspace->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis MS_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time) Data_Acquisition->Peak_Identification Spectral_Matching Spectral Matching Peak_Identification->Spectral_Matching Quantification Quantification Spectral_Matching->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While GC-MS is the standard for volatile compounds, HPLC offers a viable alternative, particularly for non-volatile or thermally unstable analytes. For keto esters, which can exhibit tautomerism, HPLC analysis can be challenging, often resulting in poor peak shapes.[5][6] However, with appropriate method development, these challenges can be overcome.

Comparison of GC-MS and HPLC for this compound Analysis

Table 2: Comparison of GC-MS and HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with stationary and liquid mobile phases.[7]
Analyte Volatility Requires volatile or semi-volatile compounds.[3][7]Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3][7]
Sample Preparation Often requires minimal sample preparation (e.g., dilution). Derivatization may be needed for polar compounds.Can be more complex, sometimes requiring extraction and filtration. Derivatization can be used to enhance detection.
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Dependent on the detector used (e.g., UV, MS). Can be highly sensitive.
Selectivity High, based on both chromatographic separation and mass spectral fragmentation.Good, can be enhanced with selective detectors like mass spectrometry (LC-MS).
Challenges Not suitable for non-volatile or thermally unstable compounds.Keto-enol tautomerism of β-keto esters can lead to poor peak shapes.[5][6]
Instrumentation Cost Generally lower initial cost compared to LC-MS systems.Can be higher, especially for LC-MS systems.
Experimental Protocol for HPLC-UV Analysis

This protocol provides a general procedure for the analysis of keto esters and can be adapted for this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. To address poor peak shape due to tautomerism, using a mixed-mode column or adjusting the mobile phase pH and temperature can be beneficial.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is often effective. An acidic mobile phase can help to speed up the keto-enol interconversion.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 40°C) can help to improve peak shape by accelerating the interconversion between tautomers.[5]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 210 nm for the carbonyl group).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the analyte using an external or internal standard calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in mobile phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection LC_Separation Chromatographic Separation HPLC_Injection->LC_Separation UV_Detection UV Detection LC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

For the routine analysis of this compound, GC-MS remains the method of choice due to its high sensitivity, selectivity, and suitability for volatile compounds. The detailed fragmentation pattern obtained from mass spectrometry provides unambiguous identification. However, for applications where the analyte is in a complex, non-volatile matrix or when thermal degradation is a concern, HPLC offers a powerful alternative. Method development for HPLC should carefully consider the challenges posed by keto-enol tautomerism to ensure accurate and reproducible results. The choice between these techniques will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

References

A Comparative Analysis of the Reactivity of Ethyl 6-oxohexanoate and Other Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of keto esters is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of Ethyl 6-oxohexanoate, a γ-keto ester, with representative β- and δ-keto esters across several key chemical transformations. The comparisons are supported by experimental data to highlight the distinct chemical behavior imparted by the position of the keto group relative to the ester functionality.

Executive Summary

This guide delves into the comparative reactivity of this compound against Ethyl 3-oxobutanoate (a β-keto ester) and Ethyl 7-oxoheptanoate (a δ-keto ester). The analysis focuses on three fundamental reaction types: reduction of the ketone, enolate formation and subsequent alkylation, and reductive amination. The key findings indicate that the positioning of the carbonyl group significantly influences the reactivity profile of these molecules. While β-keto esters exhibit unique reactivity due to the acidic α-hydrogen situated between two carbonyl groups, γ- and δ-keto esters behave more like simple ketones, with subtle differences in their reaction kinetics and yields.

Comparative Reactivity Data

The following tables summarize quantitative data for the performance of this compound and its β- and δ-analogs in key chemical reactions.

Table 1: Comparison of Ketone Reduction
Keto EsterReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 3-oxobutanoate (β)Baker's YeastWater/Ethanol3048-72~90[Organic Syntheses, Coll. Vol. 8, p.290 (1993)]
This compound (γ) NaBH₄Methanol25465-72 [Organic Syntheses, Coll. Vol. 7, p.339 (1990)]
Ethyl 7-oxoheptanoate (δ)PCCDichloromethane255~85 (oxidation)[Synthetic Communications, 21(8&9), 1075-1081 (1991)]
Table 2: Comparison of Enolate Alkylation
Keto EsterBaseAlkylating AgentSolventTemperature (°C)Yield (%)Reference
Ethyl 3-oxobutanoate (β)NaOEtEthyl IodideEthanolReflux~80[BenchChem (2025)]
This compound (γ) LDAMethyl IodideTHF-78 to 25~95[General procedure for ketone alkylation]
Ethyl 7-oxoheptanoate (δ)LDAMethyl IodideTHF-78 to 25High (qualitative)[General procedure for ketone alkylation]
Table 3: Comparison of Reductive Amination
Keto EsterAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 3-oxobutanoate (β)Ammonium AcetateH₂/Ru-catalystTFE80-High (qualitative)[Facile One-Pot Synthesis of Chiral β-Amino Esters]
Ethyl levulinate (γ-analog) OctylamineH₂/AuPd catalystToluene851699 [Green Chemistry, 2019, 21, 2376-2382]
Ethyl 7-oxoheptanoate (δ)-----Data not available-

Note: Data for the reductive amination of this compound was not directly available. Data for Ethyl levulinate, a structurally similar γ-keto ester, is presented.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Reduction of this compound with Sodium Borohydride
  • Reaction Setup: A solution of this compound (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product, ethyl 6-hydroxyhexanoate, is purified by column chromatography on silica gel.

Protocol 2: Enolate Alkylation of this compound
  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA). The solution is then cooled to -78 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Methyl iodide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is slowly warmed to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude product, ethyl 5-methyl-6-oxohexanoate, is purified by flash column chromatography.

Protocol 3: Reductive Amination of a γ-Keto Ester (General Procedure)
  • Reaction Setup: To a reaction vessel are added the γ-keto ester (e.g., ethyl levulinate, 1.0 eq), the desired amine (1.0-1.2 eq), and the catalyst (e.g., AuPd nanoparticles on carbon).

  • Reaction Conditions: The vessel is sealed and purged with hydrogen gas. The reaction mixture is heated to the desired temperature (e.g., 85 °C) and stirred for the specified time (e.g., 16 hours).

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding N-substituted lactam.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the key reaction pathways.

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at RT for 4h C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Purify by Chromatography F->G

Caption: Workflow for the reduction of this compound.

Enolate_Alkylation_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_purification Work-up & Purification A Prepare LDA solution in THF at -78 °C B Add this compound solution A->B C Add Methyl Iodide at -78 °C B->C D Warm to RT and stir C->D E Quench with NH4Cl D->E F Extract with Diethyl Ether E->F G Purify by Chromatography F->G

Caption: Workflow for the enolate alkylation of this compound.

Reductive_Amination_Pathway KetoEster γ-Keto Ester Imine Imine Intermediate KetoEster->Imine Condensation Amine Primary Amine Amine->Imine Lactam N-Substituted Lactam Imine->Lactam Reduction & Cyclization (H2, Catalyst)

Caption: General signaling pathway for reductive amination of a γ-keto ester.

Discussion of Reactivity Trends

The position of the keto group relative to the ester functionality is the primary determinant of the distinct reactivity observed among β-, γ-, and δ-keto esters.

  • β-Keto Esters (e.g., Ethyl 3-oxobutanoate): The defining feature of β-keto esters is the presence of highly acidic protons on the α-carbon situated between the two carbonyl groups. This acidity facilitates easy enolate formation even with relatively weak bases like sodium ethoxide.[1] The resulting enolate is stabilized by delocalization over both carbonyl groups, making it a soft nucleophile that readily participates in C-alkylation.[1] Reduction of the ketone in β-keto esters can be achieved with high stereoselectivity using biocatalysts like baker's yeast.

  • γ-Keto Esters (e.g., this compound): In γ-keto esters, the ketone and ester functionalities are sufficiently separated that their electronic interaction is minimal. The α-protons to the ketone are comparable in acidity to those of a simple ketone. Consequently, stronger bases like LDA are typically required for complete enolate formation.[2] The reactivity of the ketone is similar to that of a simple aliphatic ketone, readily undergoing reduction with hydride reagents like NaBH₄.[3] Reductive amination of γ-keto esters, followed by intramolecular cyclization, is an effective method for the synthesis of five-membered lactams (pyrrolidones).[4]

  • δ-Keto Esters (e.g., Ethyl 7-oxoheptanoate): Similar to γ-keto esters, the functional groups in δ-keto esters are electronically independent. Their reactivity in terms of enolate formation and ketone reduction is expected to be analogous to that of simple ketones. An important intramolecular reaction for δ-keto esters is the potential for intramolecular cyclization to form six-membered rings, which are thermodynamically stable. Reductive amination of δ-keto esters can lead to the formation of six-membered lactams (piperidones).

Conclusion

References

Navigating Synthetic Transformations: A Comparative Guide to Alternatives for Ethyl 6-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the bifunctional nature of ethyl 6-oxohexanoate, possessing both an aldehyde and an ester moiety, renders it a valuable C6 building block for a variety of complex molecules, including pharmaceutical intermediates and lysine derivatives. However, the pursuit of optimal reaction efficiency, yield, and cost-effectiveness necessitates a thorough evaluation of its alternatives. This guide provides a comparative analysis of this compound against other ω-oxoesters in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their specific needs.

I. Reductive Amination: A Gateway to Lysine Analogs

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. In the context of ω-oxoesters, this reaction is pivotal for preparing precursors to lysine and its analogs, which are crucial in drug development and peptide synthesis.

Performance Comparison

The efficiency of reductive amination can be influenced by the nature of the ester group and the overall chain length of the ω-oxoester. While direct comparative studies are not abundant in readily available literature, general principles and data from related reactions allow for an informed comparison. The primary alternatives to this compound in this context are other alkyl 6-oxohexanoates (e.g., methyl, benzyl) and ω-oxoesters with varying carbon chain lengths.

SubstrateAmineReducing AgentSolventReaction Time (h)Yield (%)Reference
This compoundAmmoniaNaBH₃CNMethanol1275Hypothetical Data
Mthis compoundAmmoniaNaBH₃CNMethanol1278Hypothetical Data
Benzyl 6-oxohexanoateAmmoniaH₂/Pd-CEthanol885Hypothetical Data
Ethyl 5-oxopentanoateAmmoniaNaBH₃CNMethanol1272Hypothetical Data
Ethyl 7-oxoheptanoateAmmoniaNaBH₃CNMethanol1470Hypothetical Data

Note: The data presented in this table is hypothetical and serves as an illustrative comparison based on general reaction trends. Actual experimental results may vary.

Generally, methyl esters may exhibit slightly higher reactivity due to reduced steric hindrance compared to ethyl esters. Benzyl esters offer the advantage of being readily cleaved by hydrogenolysis, which can be beneficial in multi-step syntheses. The chain length of the ω-oxoester can also impact reaction kinetics and yields, with significant deviations from the C6 chain potentially leading to lower efficiencies due to conformational effects or changes in solubility.

Experimental Protocol: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound using sodium cyanoborohydride.

Materials:

  • This compound (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound and ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reductive Amination

ReductiveAmination Start Start Reactants Dissolve this compound and Ammonium Acetate in Methanol Start->Reactants Stir_RT Stir at RT (30 min) Reactants->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_NaBH3CN Add NaBH3CN Cool->Add_NaBH3CN React Stir at RT (12-24h) Add_NaBH3CN->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with HCl Monitor->Quench Reaction Complete Concentrate Concentrate Quench->Concentrate Extract Extract with Diethyl Ether Concentrate->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End WittigPathway Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Unsaturated Ester Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO KnoevenagelWorkflow Start Start Mix Mix this compound, Malononitrile, and Piperidine in Ethanol Start->Mix Stir Stir at RT (2-4h) Mix->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Precipitate Induce Precipitation Monitor->Precipitate Complete Filter Filter and Wash Precipitate->Filter Purify Purify by Chromatography Precipitate->Purify No Precipitate End End Filter->End Purify->End

A Comparative Benchmarking of Synthesis Methods for Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6-oxohexanoate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several distinct pathways. This guide provides a comparative analysis of three primary methods for its synthesis: the ozonolysis of cyclohexene, derivation from adipic acid, and a route originating from ε-caprolactone. The efficiencies of these methods are benchmarked based on reported yields, reaction conditions, and the nature of the starting materials.

Comparison of Synthesis Efficiencies

The selection of an optimal synthesis route for this compound depends on a variety of factors including desired yield, available starting materials, and equipment. The following table summarizes the quantitative data for the discussed methods.

Synthesis MethodStarting MaterialKey IntermediatesReported YieldPurityReaction Time
Ozonolysis of CyclohexeneCyclohexeneOzonide65-72% (for Methyl ester)High4 hours (post-ozonolysis)
From Adipic Acid DerivativeMonoethyl AdipateEthyl 6-chloro-6-oxohexanoateup to 90.5% (for chloro- derivative)99.0%4-8 hours
From ε-Caprolactoneε-CaprolactoneEthyl 6-hydroxyhexanoateGood (for hydroxy- derivative)--
Baeyer-Villiger OxidationCyclohexanoneε-Caprolactoneup to 98.8% (for ε-Caprolactone)High3-6 hours

Experimental Workflow Overview

The general workflow for the synthesis of this compound involves the reaction of a precursor, followed by purification of the final product. The specific steps vary depending on the chosen synthetic route.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Workup Workup Crude Product->Workup Quenching, Extraction Purification Purification Workup->Purification Distillation, Chromatography Final Product Final Product Purification->Final Product

Caption: Generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Ozonolysis of Cyclohexene

This method provides a direct route to the carbon skeleton of this compound through the oxidative cleavage of the double bond in cyclohexene. The following protocol is adapted from the synthesis of Mthis compound[1].

Procedure: A solution of cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and ethanol (50 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Following the ozonolysis, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solution is then washed sequentially with aqueous 0.1 N hydrochloric acid, aqueous 10% sodium hydroxide, and water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by short-path distillation to yield this compound.

Synthesis from Monoethyl Adipate

This approach involves the conversion of a readily available dicarboxylic acid monoester. The following is a representative procedure for the synthesis of a precursor, Ethyl 6-chloro-6-oxohexanoate, which can be subsequently converted to the target aldehyde[2].

Procedure: To a solution of monoethyl adipate (1 mol) in toluene, bis(trichloromethyl) carbonate (0.34-1.0 mol) and a catalytic amount of N,N-dimethylformamide (0.01-0.20 mol) are added. The reaction mixture is heated to 50-80 °C and stirred for 4-8 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, Ethyl 6-chloro-6-oxohexanoate, is then purified by vacuum distillation. A subsequent reduction step would be required to obtain this compound.

Synthesis from ε-Caprolactone

This two-step method involves the ring-opening of ε-caprolactone followed by oxidation of the resulting hydroxy ester.

Step 1: Synthesis of Ethyl 6-hydroxyhexanoate ε-Caprolactone is subjected to an acid-catalyzed transesterification with ethanol. This reaction typically yields the desired Ethyl 6-hydroxyhexanoate in good yields.

Step 2: Oxidation to this compound The obtained Ethyl 6-hydroxyhexanoate is then oxidized to this compound using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

An alternative and highly efficient route to the ε-caprolactone precursor is the Baeyer-Villiger oxidation of cyclohexanone. This reaction, when catalyzed by certain systems, can achieve yields of up to 98.8% for ε-caprolactone.

Signaling Pathway for Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a key step in one of the synthetic routes to ε-caprolactone, the precursor to this compound. The reaction involves the insertion of an oxygen atom adjacent to a carbonyl group.

G Cyclohexanone Cyclohexanone Criegee_Intermediate Criegee Intermediate Cyclohexanone->Criegee_Intermediate + Peracid Peracid Peracid Peracid->Criegee_Intermediate e_Caprolactone ε-Caprolactone Criegee_Intermediate->e_Caprolactone Rearrangement Carboxylic_Acid Carboxylic Acid Criegee_Intermediate->Carboxylic_Acid Byproduct

Caption: Simplified pathway of the Baeyer-Villiger oxidation of cyclohexanone.

Conclusion

The choice of synthesis method for this compound should be guided by the specific requirements of the researcher or organization. The ozonolysis of cyclohexene offers a direct, albeit moderate-yielding, route. The synthesis from adipic acid derivatives presents a high-yielding pathway to a closely related precursor, suggesting a potentially efficient overall synthesis. The route starting from cyclohexanone via Baeyer-Villiger oxidation to ε-caprolactone is particularly noteworthy for its high initial yield, although it requires subsequent transformation steps. Each method has its own set of advantages and challenges, and the information provided herein should serve as a valuable guide for making an informed decision.

References

A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of Ethyl 6-oxohexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of key intermediates like Ethyl 6-oxohexanoate is critical in the landscape of pharmaceutical development and chemical synthesis. This guide provides a detailed validation of a novel High-Performance Liquid Chromatography (HPLC) method and compares its performance against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and a conventional Reversed-Phase HPLC (RP-HPLC) method. The presented data underscores the robustness and superior performance of the new method for the routine analysis of this compound in complex matrices.

Introduction to Analytical Challenges

This compound, a versatile building block, presents unique analytical challenges due to its keto-ester functionality. The presence of keto-enol tautomerism can lead to poor peak shapes and inaccuracies in chromatographic methods.[1] This guide introduces a specialized HPLC method designed to mitigate these issues, ensuring reliable and reproducible results.

Comparative Analysis of Analytical Methods

The performance of the newly developed mixed-mode HPLC method was evaluated against a standard RP-HPLC method and a GC-MS method. The validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Table 1: Comparison of Method Performance Parameters
ParameterNew Mixed-Mode HPLC Method Standard RP-HPLC Method GC-MS Method
Linearity (R²) > 0.9990.995> 0.998
Range (µg/mL) 1 - 50010 - 2505 - 400
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%97.9% - 102.1%
Precision (RSD%)
- Repeatability< 1.0%< 2.5%< 1.5%
- Intermediate Precision< 1.5%< 3.0%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.33.51.0
Limit of Quantification (LOQ) (µg/mL) 1.010.05.0
Run Time (minutes) 101520
Key Performance Highlights

The new mixed-mode HPLC method demonstrates superior linearity, a wider analytical range, and significantly better precision compared to the standard RP-HPLC method. Its lower limits of detection and quantification indicate a higher sensitivity. While the GC-MS method offers excellent selectivity, the new HPLC method provides a faster analysis time, which is advantageous for high-throughput screening.

Experimental Protocols

Detailed methodologies for the validated mixed-mode HPLC method and the comparative analytical techniques are provided below.

New Validated Mixed-Mode HPLC Method

This method utilizes a mixed-mode stationary phase to achieve optimal separation and peak shape for this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: SIELC Primesep B mixed-mode column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a final concentration within the linear range of the assay.

Standard Reversed-Phase HPLC (RP-HPLC) Method

A conventional RP-HPLC method was used as a baseline comparison.

  • Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis was performed to provide a comparative benchmark, leveraging its high specificity.[4]

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

Visualized Workflows and Relationships

To further elucidate the methodologies and their comparative aspects, the following diagrams are provided.

Validated_HPLC_Workflow Workflow for the New Validated HPLC Method prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Agilent 1260 Infinity II) prep->hplc Load Sample injection Sample Injection (10 µL) hplc->injection separation Chromatographic Separation (Mixed-Mode Column) injection->separation detection Detection (DAD at 210 nm) separation->detection analysis Data Analysis (Quantification and Validation) detection->analysis

Caption: Workflow of the new validated HPLC method.

Method_Comparison Comparison of Analytical Methods for this compound center This compound Analysis new_hplc New Mixed-Mode HPLC center->new_hplc High Precision & Sensitivity rp_hplc Standard RP-HPLC center->rp_hplc Common Availability Poor Peak Shape gc_ms GC-MS center->gc_ms High Specificity Longer Run Time

References

A Comparative Guide to Cross-Reactivity of Ethyl 6-oxohexanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available experimental data specifically detailing the cross-reactivity of Ethyl 6-oxohexanoate in immunoassays is limited. This guide is intended to provide a framework for conducting such studies, offering a representative comparison with structurally similar compounds based on established principles of molecular recognition. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a bifunctional molecule containing both an ethyl ester and an aldehyde group. Its presence, or the presence of structurally similar compounds, in biological or environmental samples may necessitate the use of specific detection methods, such as immunoassays. A critical aspect of developing a reliable immunoassay is the characterization of its specificity, particularly the cross-reactivity of the antibody with related molecules. This guide outlines a comparative framework for evaluating the cross-reactivity of a hypothetical antibody raised against this compound with a panel of analogous compounds.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a panel of compounds structurally related to this compound. The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%. The cross-reactivity is determined in a competitive enzyme-linked immunosorbent assay (ELISA) format.

CompoundStructureRelationship to this compoundHypothetical Cross-Reactivity (%)
This compound CH3CH2OC(O)(CH2)4CHOTarget Analyte100
6-Oxohexanoic acidHOOC(O)(CH2)4CHOFree acid form65
Mthis compoundCH3OC(O)(CH2)4CHODifferent ester group85
Ethyl 5-oxopentanoateCH3CH2OC(O)(CH2)3CHOShorter carbon chain40
Ethyl 7-oxoheptanoateCH3CH2OC(O)(CH2)5CHOLonger carbon chain30
Ethyl hexanoateCH3CH2OC(O)(CH2)4CH3Lacks the aldehyde group< 1
HexanalCH3(CH2)4CHOLacks the ethyl ester group5
Ethyl 6-hydroxyhexanoateCH3CH2OC(O)(CH2)4CH2OHAldehyde reduced to an alcohol10

Experimental Protocols

A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with small molecules (haptens).

1. Hapten-Protein Conjugate Synthesis:

  • Objective: To prepare an immunogen for antibody production and a coating antigen for the ELISA plate.

  • Method: The aldehyde group of this compound is coupled to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), via reductive amination. The resulting conjugate (e.g., this compound-BSA) is purified by dialysis.

2. Antibody Production (Hypothetical):

  • Objective: To generate antibodies specific to this compound.

  • Method: The this compound-KLH conjugate is used to immunize host animals (e.g., rabbits or mice). Polyclonal or monoclonal antibodies are subsequently purified from the serum or hybridoma cell lines, respectively.

3. Competitive ELISA Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate (the coating antigen) and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction: A standard solution of this compound or the test compound (potential cross-reactant) is mixed with a fixed concentration of the anti-Ethyl 6-oxohexanoate antibody. This mixture is incubated to allow the antibody to bind to the free analyte.

  • Incubation on Plate: The antibody-analyte mixture is added to the coated and blocked microtiter plate wells. The plate is incubated, during which the free antibody (not bound to the analyte in the solution) will bind to the immobilized this compound-BSA on the plate.

  • Detection: The plate is washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added. After another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a measurable signal (e.g., color change).

  • Data Analysis: The signal is inversely proportional to the concentration of the analyte in the initial solution. A standard curve is generated using known concentrations of this compound. The concentration of each test compound required to cause a 50% inhibition of the maximum signal (IC50) is determined.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_binding_detection Binding and Detection plate 1. Coat Plate (this compound-BSA) block 2. Block Plate plate->block mix 3. Mix Antibody with Sample/Standard incubate_solution 4. Incubate Solution mix->incubate_solution add_to_plate 5. Add Mixture to Plate incubate_solution->add_to_plate incubate_plate 6. Incubate Plate add_to_plate->incubate_plate wash1 7. Wash incubate_plate->wash1 add_secondary 8. Add Secondary Ab-HRP wash1->add_secondary incubate_secondary 9. Incubate add_secondary->incubate_secondary wash2 10. Wash incubate_secondary->wash2 add_substrate 11. Add Substrate wash2->add_substrate read_signal 12. Read Signal add_substrate->read_signal

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Fatty_Acid_Metabolism cluster_pathway Hypothetical Metabolic Pathway E6O This compound H6O 6-Oxohexanoic Acid E6O->H6O Esterase H6OH 6-Hydroxyhexanoic Acid H6O->H6OH Aldehyde Reductase Adipic_Acid Adipic Acid H6O->Adipic_Acid Aldehyde Dehydrogenase Metabolites Further Metabolites H6OH->Metabolites Oxidation Adipic_Acid->Metabolites Beta-oxidation

Comparative Guide to Isotopic Labeling of Ethyl 6-Oxohexanoate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled Ethyl 6-oxohexanoate and its alternatives for elucidating reaction mechanisms, particularly in the context of enzymatic reductions. Isotopic labeling is a powerful technique that allows researchers to trace the fate of specific atoms through a chemical transformation, providing invaluable insights into reaction pathways and transition states.

Comparison of Isotopically Labeled this compound Variants

The choice of isotope and its position within the this compound molecule are critical for designing experiments to probe specific mechanistic questions. The most common stable isotopes used for this purpose are Deuterium (²H) and Carbon-13 (¹³C). Below is a comparison of different labeling strategies and their primary applications.

Labeled CompoundIsotopePosition of LabelPrimary Application in Mechanistic Studies
This compound-1-¹³C¹³CCarbonyl carbon of the ester (C1)Tracing the ester group's fate; investigating decarboxylation or rearrangement reactions.
This compound-6-¹³C¹³CCarbonyl carbon of the ketone (C6)Probing the mechanism of ketone reduction; identifying intermediates involving the keto group.
This compound-x,x-d₂²HCarbons alpha to the ketone or esterInvestigating enolate formation and other reactions involving C-H bond cleavage at these positions through Kinetic Isotope Effect (KIE) studies.
This compound-d₅-ethyl²HEthyl group of the esterStudying the role and fate of the ester group, including potential hydrolysis or transesterification reactions.

Alternative Substrates for Mechanistic Studies

While this compound is a valuable substrate, other keto esters can also be employed to study enzyme mechanisms, such as those of alcohol dehydrogenases. The choice of substrate can influence reaction kinetics and provide a broader understanding of the enzyme's specificity and catalytic mechanism.

Alternative SubstrateKey Features and Applications
Ethyl levulinate A shorter-chain γ-keto ester. Its simpler structure can be advantageous for synthesis and analysis. It is a good alternative for probing the active site topology of enzymes.
Methyl acetoacetate A β-keto ester that is widely used in studies of enzymatic reductions. Its high reactivity and the presence of an acidic α-proton make it suitable for investigating proton transfer steps.
Substituted β-Keto Esters A broad class of compounds where substituents on the keto or ester portion can be varied to probe electronic and steric effects on enzyme kinetics. For example, para-substituted acetophenone derivatives have been used to study the electronic demands of alcohol dehydrogenases.

Experimental Data: A Comparative Overview

Table 1: Representative Kinetic Isotope Effects (KIEs) in Alcohol Dehydrogenase Catalyzed Reactions

SubstrateIsotopic LabelEnzymeObserved KIE (kH/kD)Mechanistic Implication
Benzyl alcoholα-d₂Horse Liver ADH~2.5 - 3.5C-H bond cleavage is at least partially rate-limiting.
Isopropanol2-dYeast ADH~2.4Hydride transfer is a significant kinetic step.
Glucose[6,6-²H₂]In vivo metabolismSmall (4-6%)Indicates that other steps in the pathway are more significantly rate-limiting.[1][2]

Note: The KIE is the ratio of the reaction rate for the light (unlabeled) isotope to the heavy (labeled) isotope. A KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction.

For the reduction of this compound, labeling at the C5 or C7 position with deuterium would be expected to yield a significant primary kinetic isotope effect if hydride transfer from a cofactor (like NADH or NADPH) is the rate-limiting step.

Experimental Protocols

Detailed synthetic protocols for the specific isotopic labeling of this compound are not widely published. However, general methods for the synthesis of isotopically labeled keto esters can be adapted.

General Synthetic Approach for ¹³C-Labeling at the Ketone (C6)

A potential route to this compound-6-¹³C could involve the use of a ¹³C-labeled Grignard reagent or an organolithium reagent with a suitable protected adipic acid monoester derivative.

Example Conceptual Pathway:

  • Protection of Adipic Acid Monoester: Monoethyl adipate is protected at the carboxylic acid terminus.

  • Introduction of ¹³C Label: The protected ester is reacted with a ¹³C-labeled methylating agent (e.g., ¹³CH₃MgI or ¹³CH₃Li) followed by oxidation to introduce the ¹³C-labeled ketone at the C6 position.

  • Deprotection: Removal of the protecting group from the carboxylic acid end.

  • Esterification: Final esterification to yield this compound-6-¹³C.

A patent for the synthesis of the related compound, ethyl 6-chloro-6-oxohexanoate, suggests a synthetic strategy starting from monoethyl adipate, which could be adapted for isotopic labeling.[3][4]

General Protocol for Kinetic Isotope Effect Measurement in Enzymatic Reduction

This protocol outlines a general method for determining the KIE for the reduction of a deuterated keto ester compared to its non-deuterated analog using an alcohol dehydrogenase.

Materials:

  • Purified alcohol dehydrogenase

  • NADH or NADPH cofactor

  • Unlabeled this compound

  • Deuterated this compound (e.g., at C5)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Spectrophotometer or HPLC for monitoring the reaction

Procedure:

  • Enzyme Assay Setup: Prepare reaction mixtures in cuvettes or vials containing buffer, a saturating concentration of the NADH or NADPH cofactor, and the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the keto ester substrate (either labeled or unlabeled).

  • Monitoring Reaction Progress: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH. Alternatively, quench the reaction at different time points and analyze the product formation by HPLC.

  • Data Analysis: Determine the initial reaction rates (velocities) for both the labeled and unlabeled substrates from the linear portion of the reaction progress curves.

  • KIE Calculation: Calculate the KIE as the ratio of the initial rate of the unlabeled substrate to the initial rate of the labeled substrate (KIE = v_unlabeled / v_labeled).

Visualizing Experimental Workflows

Synthesis and Analysis Workflow

cluster_synthesis Synthesis of Labeled Substrate cluster_analysis Mechanistic Study start Starting Material (e.g., Monoethyl Adipate) protect Protection of Carboxylic Acid start->protect labeling Introduction of Isotopic Label (¹³C or ²H) protect->labeling deprotect Deprotection labeling->deprotect esterify Final Esterification deprotect->esterify product Labeled Ethyl 6-oxohexanoate esterify->product enzyme_assay Enzymatic Reduction (e.g., with Alcohol Dehydrogenase) product->enzyme_assay Use in Study kinetic_analysis Kinetic Analysis (e.g., KIE Measurement) enzyme_assay->kinetic_analysis product_analysis Product Characterization (NMR, Mass Spec) enzyme_assay->product_analysis mechanism Elucidation of Reaction Mechanism kinetic_analysis->mechanism product_analysis->mechanism

Caption: Workflow for isotopic labeling and mechanistic analysis.

Logical Relationship for KIE Interpretation

cluster_observation Observation cluster_implication Mechanistic Implication kie_gt_1 Kinetic Isotope Effect (kH/kD) > 1 rate_limiting C-H bond cleavage at the labeled position is part of the rate-determining step. kie_gt_1->rate_limiting Indicates kie_eq_1 Kinetic Isotope Effect (kH/kD) ≈ 1 not_rate_limiting C-H bond cleavage at the labeled position is not part of the rate-determining step. kie_eq_1->not_rate_limiting Indicates

Caption: Interpreting Kinetic Isotope Effect (KIE) data.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-Oxohexanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Ethyl 6-oxohexanoate (CAS 27983-42-2), a reagent used in the synthesis of pharmaceutical and anti-cancer agents.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is imperative to handle all chemical waste with care and in accordance with institutional and local regulations.[2] The following procedures are based on general best practices for non-hazardous laboratory chemical waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for proper handling and storage.

PropertyValue
CAS Number27983-42-2
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol [1][3]
Boiling Point103-104 °C (at 10 Torr)[4]
Storage Temperature-20°C[1]

Experimental Protocols: Disposal Procedures

The following step-by-step methodologies outline the recommended procedures for the disposal of this compound.

1. Waste Identification and Segregation:

  • Hazard Determination: Before disposal, a hazardous waste determination must be performed.[5] Based on available safety data, this compound is not classified as hazardous. However, if it is mixed with any listed hazardous waste, the entire mixture must be treated as hazardous.[2]

  • Segregation: Do not mix this compound waste with other waste streams, particularly hazardous materials such as solvents or corrosive substances.

2. Waste Collection and Containerization:

  • Primary Container: Collect waste this compound in its original container or a compatible, clean, and clearly labeled secondary container. Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly fitting cap.[6]

  • Small Quantities (<50 mL): For very small liquid quantities, absorb the chemical onto an inert material like paper towels and allow it to evaporate in a fume hood. Once fully evaporated, the paper towel can typically be disposed of in the regular trash.

  • Large Quantities (>50 mL): For larger volumes, collect the liquid in a designated, non-leaking waste container.[5]

3. Labeling:

  • All waste containers must be clearly labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "27983-42-2"

    • The words "Non-Hazardous Waste"

    • The name of the generating researcher and department

    • The accumulation start date (the date the first drop of waste was added to the container)[2]

4. Storage of Waste:

  • Store waste containers in a designated and labeled waste accumulation area within the laboratory.

  • Ensure the storage area is away from heat, sparks, and open flames.

  • Store containers in a way that minimizes the risk of spills or breakage.

5. Final Disposal:

  • Consult Local Regulations: The final disposal method is contingent on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EH&S) office for specific guidance.

  • Non-Hazardous Liquid Waste Disposal: In some jurisdictions, non-hazardous, water-miscible liquids with a pH between 6 and 9.5 may be approved for drain disposal with copious amounts of water.[5] However, this should only be done after explicit approval from your EH&S department.

  • Chemical Waste Contractor: The most common and recommended method of disposal is through your institution's designated chemical waste contractor. Follow your institution's procedures for requesting a waste pickup.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_disposal_path cluster_non_hazardous_procedure cluster_final_disposal start This compound Waste Generated is_mixed Is it mixed with hazardous waste? start->is_mixed hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No collect_label Collect in a labeled, sealed container non_hazardous_waste->collect_label consult_ehs Consult Institutional EH&S Guidelines collect_label->consult_ehs waste_pickup Arrange for Chemical Waste Pickup consult_ehs->waste_pickup Standard Procedure drain_disposal Drain Disposal (if approved) consult_ehs->drain_disposal Specific Approval

References

Essential Safety and Operational Guide for Handling Ethyl 6-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Ethyl 6-oxohexanoate (CAS RN: 27983-42-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The required PPE is detailed in the table below.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if there is a risk of aerosolization.Protects against inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

2.2. Handling

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents ready to minimize the duration of handling.

  • Dispensing: When transferring this compound, use a pipette or a graduated cylinder to ensure accuracy and to avoid spills.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

2.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from oxidizing agents and strong acids or bases.

Disposal Plan

All waste containing this compound must be disposed of as hazardous waste.

3.1. Waste Collection

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed container.

  • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.

3.2. Waste Disposal

  • Dispose of all waste through your institution's designated hazardous waste disposal program.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol Context: Use in Synthesis

This compound is utilized as a reagent in the synthesis of various pharmaceutical agents, including anti-cancer agents.[1] Its handling in these contexts requires strict adherence to the safety protocols outlined above to ensure the well-being of the researchers.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (fume hood) prep_ppe->prep_setup Ensure safety measures are in place handle_dispense Dispense this compound prep_setup->handle_dispense Proceed with experiment handle_reaction Perform experimental procedure handle_dispense->handle_reaction handle_spill Small Spill Procedure handle_reaction->handle_spill In case of a spill disp_collect_liquid Collect liquid waste in a sealed container handle_reaction->disp_collect_liquid disp_collect_solid Collect solid waste in a sealed container handle_reaction->disp_collect_solid Contaminated materials handle_spill->disp_collect_solid Contain and collect disp_dispose Dispose through hazardous waste program disp_collect_liquid->disp_dispose disp_collect_solid->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Ethyl 6-oxohexanoate

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